NSC363998 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32N4O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,5-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O4/c29-15-13-25-9-3-11-27-19-7-1-5-17-21(19)24(32)18-6-2-8-20(22(18)23(17)31)28-12-4-10-26-14-16-30/h1-2,5-8,25-30H,3-4,9-16H2 |
InChI Key |
ZDFMCUHFIYMYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCCNCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Allosteric SHP2 Inhibitors
Introduction:
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling protein that plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways.[2] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in various cancers, making it a significant therapeutic target in oncology.[2][3][4]
While specific public information on NSC363998 free base is limited, it is widely classified as a SHP2 inhibitor. This guide provides a comprehensive overview of the mechanism of action of allosteric SHP2 inhibitors, a class of compounds that represent a novel and promising therapeutic strategy. The principles, data, and experimental protocols detailed herein are based on well-characterized allosteric SHP2 inhibitors such as TNO155 and SHP099, and are illustrative of the mechanism through which compounds like NSC363998 are expected to function.
Core Mechanism of Action: Allosteric Inhibition
Under normal physiological conditions, SHP2 exists in an inactive, autoinhibited state.[2] The N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing it from acting on its substrates.[2][5] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that releases this autoinhibition, allowing the PTP domain to become active and propagate downstream signaling, most notably through the RAS-MAPK cascade.[2][6]
Allosteric SHP2 inhibitors function by binding to a pocket that is distinct from the active site of the enzyme.[3] This binding event stabilizes the autoinhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[2][3] By preventing the conformational change required for activation, these inhibitors block SHP2's ability to dephosphorylate its targets, thereby inhibiting downstream signaling pathways that drive cancer cell growth and survival.[3]
Quantitative Data Presentation
The efficacy of allosteric SHP2 inhibitors is quantified through various biochemical and cell-based assays. The following tables summarize representative data for well-known inhibitors, providing a benchmark for the expected potency of compounds in this class.
Table 1: Biochemical and Cellular Activity of Allosteric SHP2 Inhibitors [3]
| Compound | Target | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) |
|---|---|---|---|---|---|
| TNO155 | Wild-Type SHP2 | 11 | 8 | KYSE520 | 0.100 |
| SHP099 | Wild-Type SHP2 | 71 | - | - | - |
| RMC-4630 | Wild-Type SHP2 | 0.583 | - | - | - |
| IACS-13909 | Wild-Type SHP2 | 15.7 | - | - | - |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Data is compiled from various preclinical studies and direct comparisons should be made with caution due to potential variations in experimental conditions.[1]
Experimental Protocols
Characterizing the mechanism of action of a SHP2 inhibitor involves a series of key experiments to determine its direct enzymatic inhibition, target engagement in cells, and downstream functional effects.
Biochemical SHP2 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of purified SHP2 protein and the inhibitory effect of the test compound.[1][3]
Principle: The SHP2 enzyme hydrolyzes a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), to produce a fluorescent product. The rate of fluorescence generation is proportional to enzyme activity. An inhibitor will reduce this rate.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant SHP2 protein, DiFMUP substrate solution, and serial dilutions of the test compound (e.g., NSC363998) in DMSO.
-
Plate Preparation: Add the test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the purified SHP2 enzyme to each well and pre-incubate with the compound for a defined period (e.g., 60 minutes at 37°C).[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.[1]
-
Data Acquisition: Measure the fluorescence intensity over time using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (pERK) Western Blot Assay
This assay assesses the inhibitor's effect on the downstream RAS-MAPK signaling pathway within intact cells by measuring the phosphorylation level of ERK, a key substrate in the cascade.[3]
Principle: SHP2 activation leads to the phosphorylation of ERK (pERK). An effective SHP2 inhibitor will decrease the levels of pERK in cells stimulated with a growth factor. Western blotting is used to detect and quantify the amount of pERK relative to total ERK.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., KYSE520, which is dependent on SHP2 signaling) to 70-80% confluency.[3]
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal signaling activity.
-
Compound Treatment: Treat the cells with a range of concentrations of the SHP2 inhibitor for a specified time (e.g., 2-4 hours).[3]
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period to activate the RTK-RAS-MAPK pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK (pERK) and total ERK.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent imaging system.[3]
-
Analysis: Quantify the band intensities. The effect of the inhibitor is determined by the ratio of pERK to total ERK.
Cell Proliferation Assay (e.g., MTT Assay)
This assay evaluates the functional consequence of SHP2 inhibition on the growth and viability of cancer cells.[3]
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 3-5 days).[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of an inhibitor within the complex environment of a cell.[1]
Principle: The binding of a ligand (the inhibitor) to its target protein (SHP2) typically increases the protein's thermal stability. This increased stability can be detected by heating the cells and measuring the amount of soluble protein that remains.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heat Treatment: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble SHP2 protein in each sample using Western blotting or another sensitive detection method.[1]
-
Data Analysis: An increase in the amount of soluble SHP2 at higher temperatures in the compound-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the SHP2 protein, confirming target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]
NSC363998 Free Base: A Technical Guide to its Role in Mitigating Neurodegeneration in Fragile X-Associated Tremor/Ataxia Syndrome (FXTAS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC363998 is an orally active small molecule that has demonstrated significant potential in preclinical models for the treatment of neurodegenerative disorders, particularly Fragile X-associated tremor/ataxia syndrome (FXTAS). This technical guide provides a comprehensive overview of NSC363998 free base, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. Through a detailed examination of the available scientific literature, this document outlines the role of NSC363998 in modulating the neddylation pathway to suppress the neurotoxicity induced by ribonucleic acid (RNA) repeats of the cytosine-guanine-guanine (CGG) trinucleotide. Quantitative data from key experiments are presented in tabular format for clarity, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific findings.
Introduction
Fragile X-associated tremor/ataxia syndrome (FXTAS) is a late-onset neurodegenerative disorder primarily affecting carriers of a premutation in the Fragile X Mental Retardation 1 (FMR1) gene, which is characterized by an expansion of 55 to 200 CGG trinucleotide repeats.[1] A key pathological hallmark of FXTAS is the toxic gain-of-function of the expanded rCGG repeats, leading to neuronal dysfunction and eventual cell death. NSC363998 has emerged as a promising therapeutic candidate by targeting a critical cellular process, the neddylation pathway, to counteract the detrimental effects of these toxic RNA repeats.
Chemical and Physical Properties
Currently, detailed public information regarding the specific chemical synthesis and comprehensive physicochemical properties of this compound is limited. It is identified as a small molecule available from commercial suppliers for research purposes.
Mechanism of Action: Modulation of the Neddylation Pathway
NSC363998 exerts its neuroprotective effects by modulating the neddylation pathway, a post-translational modification process that regulates the function of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. In the context of FXTAS, the expression of expanded rCGG repeats leads to impaired neddylation activity. This impairment is believed to contribute to the accumulation of toxic proteins and subsequent neurodegeneration.
NSC363998 has been shown to suppress the neurodegeneration caused by rCGG repeats.[2] The therapeutic hypothesis is that by restoring or modulating neddylation activity, NSC363998 can alleviate the downstream pathological consequences of the rCGG repeats. A key downstream target of this pathway is the Sima protein, the Drosophila homolog of hypoxia-inducible factor 1-alpha (HIF-1α). The modulation of neddylation by NSC363998 leads to the regulation of Sima protein levels, which in turn mitigates rCGG repeat-mediated toxicity.[2][3]
The Neddylation Pathway in FXTAS
The neddylation pathway is a multi-step enzymatic cascade analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target substrates.
Proposed Mechanism of NSC363998 in FXTAS
In the Drosophila model of FXTAS, the expression of rCGG repeats impairs the neddylation pathway. This leads to the stabilization and accumulation of the Sima protein, which contributes to neurodegeneration. NSC363998 is proposed to restore the functionality of the neddylation pathway, leading to the proper regulation of Sima levels and the subsequent suppression of neurotoxicity.
References
NSC363998 free base chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC363998 free base is an orally active small molecule that has garnered significant interest in the field of neurodegenerative disease research. Identified as a suppressor of neurotoxicity induced by expanded rCGG repeats, it holds promise as a therapeutic candidate for conditions such as Fragile X-associated tremor/ataxia syndrome (FXTAS). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action involving the neddylation pathway.
Chemical Structure and Physicochemical Properties
NSC363998 is characterized by a complex heterocyclic structure. The definitive chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 159357-82-1 | MedChemExpress |
| Molecular Formula | C₂₄H₃₂N₄O₄ | TargetMol |
| Molecular Weight | 440.54 g/mol | TargetMol |
| Appearance | Powder | TargetMol |
| Storage Temperature | -20°C (for 3 years) | TargetMol |
| Solubility | Information on specific solvents and concentrations for stock solutions is available from suppliers. | TargetMol |
Biological Activity and Mechanism of Action
NSC363998 has been identified as a potent suppressor of rCGG repeat-induced neurotoxicity, a key pathological mechanism in FXTAS.[1] The compound's therapeutic potential stems from its ability to modulate the neddylation pathway.
The Neddylation Pathway
The neddylation pathway is a crucial post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of Cullin-RING ligases (CRLs). This process is essential for the activation of CRLs, which in turn regulate the degradation of a wide array of cellular proteins involved in critical processes like cell cycle progression and signal transduction. The pathway proceeds through a three-step enzymatic cascade involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3).
Inhibition of Neddylation by NSC363998
NSC363998 has been shown to diminish neddylation activity in a Drosophila model of FXTAS. While the precise molecular target of NSC363998 within the neddylation cascade has not been fully elucidated in the available literature, its activity suggests an inhibitory effect on one of the key enzymes in the pathway. By inhibiting neddylation, NSC363998 is believed to prevent the activation of specific CRLs, leading to the accumulation of their substrates. This disruption of protein homeostasis is thought to counteract the toxic effects of rCGG repeats.
Experimental Protocols
The investigation of NSC363998's therapeutic effects has primarily utilized a Drosophila model of FXTAS, which expresses expanded rCGG repeats in the nervous system. Below is a generalized experimental workflow based on common practices for drug screening and evaluation in Drosophila.
General Workflow for In Vivo Testing of NSC363998 in a Drosophila Model of FXTAS
Detailed Methodologies:
-
Drosophila Stocks and Rearing: A common method involves using the GAL4-UAS system to drive the expression of expanded rCGG repeats specifically in neuronal tissues. Flies are typically reared on a standard cornmeal-yeast-agar medium at a controlled temperature (e.g., 25°C).
-
Compound Administration: this compound is first dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock solution is then mixed into the fly food at various concentrations. A vehicle control (food with solvent only) is run in parallel.
-
Assessment of Neurotoxicity:
-
External Eye Morphology: The rough eye phenotype, a common manifestation of neurodegeneration in Drosophila, can be qualitatively and quantitatively assessed using light or scanning electron microscopy.
-
Locomotor Assays: Climbing assays are frequently used to measure age-dependent decline in motor function. The ability of flies to climb a certain distance in a given time is recorded.
-
-
Biochemical Analysis of Neddylation:
-
Western Blotting: To assess the level of neddylation, protein lysates are prepared from fly heads. Western blotting is then performed using antibodies that can distinguish between the neddylated and un-neddylated forms of specific cullin proteins. A decrease in the ratio of neddylated to un-neddylated cullin in NSC363998-treated flies would indicate inhibition of the neddylation pathway.
-
Conclusion
This compound represents a promising lead compound for the development of therapeutics for neurodegenerative diseases like FXTAS. Its mechanism of action, centered on the inhibition of the neddylation pathway, offers a novel approach to mitigating the neurotoxic effects of expanded rCGG repeats. Further research is warranted to fully elucidate its molecular targets, optimize its therapeutic efficacy, and evaluate its safety profile in more advanced preclinical models.
References
In-Depth Technical Guide: NSC363998 Free Base
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
NSC363998 free base is a small molecule compound identified as a suppressor of neurotoxicity associated with the expression of expanded CGG trinucleotide repeats found in Fragile X-associated tremor/ataxia syndrome (FXTAS).
| Identifier | Value | Source |
| CAS Number | 159357-82-1 | BLD Pharm[1], Immunomart[2] |
| Molecular Formula | C24H32N4O4 | BLD Pharm[1], Immunomart[2] |
| Molecular Weight | 440.54 g/mol | BLD Pharm[1] |
Mechanism of Action and Therapeutic Rationale
NSC363998 has been identified as an inhibitor of Repeat-Associated Non-AUG (RAN) translation of expanded CGG repeats. In the context of FXTAS, the premutation in the FMR1 gene leads to the production of messenger RNA (mRNA) with an abnormally long CGG repeat sequence. This expanded repeat can initiate translation in the absence of a canonical start codon, a process known as RAN translation, leading to the production of toxic polyglycine-containing proteins (FMRpolyG). These toxic proteins are implicated in the neurodegenerative pathology of FXTAS.
NSC363998 is thought to mitigate this neurotoxicity by specifically inhibiting the RAN translation process, thereby reducing the production of the harmful FMRpolyG proteins. This targeted action makes it a compound of significant interest for the development of therapeutics for FXTAS and potentially other repeat expansion disorders.
Quantitative Data
Currently, publicly available scientific literature and technical datasheets do not contain specific quantitative data such as IC50 or Ki values for NSC363998's inhibition of RAN translation. Further research and publication are required to establish these key metrics.
Experimental Protocols
Detailed experimental protocols for the screening and validation of NSC363998's activity against rCGG-induced neurotoxicity have not been fully disclosed in the public domain. However, based on related research in the field, a likely workflow for such experiments is outlined below.
High-Throughput Screening for Suppressors of rCGG-Induced Neurotoxicity
A cell-based high-throughput screen would be the initial step to identify compounds that rescue cells from the toxic effects of expanded CGG repeats.
Experimental Workflow:
Validation of Hits in a Drosophila Model of FXTAS
Promising compounds from the primary screen would then be validated in a living organism model that recapitulates key aspects of FXTAS pathology.
Experimental Workflow:
Signaling Pathways
The primary signaling pathway targeted by NSC363998 is the unconventional protein synthesis pathway known as Repeat-Associated Non-AUG (RAN) translation.
By inhibiting RAN translation, NSC363998 is positioned to prevent the cascade of events that lead to the accumulation of toxic proteins and subsequent neurodegeneration in FXTAS. The precise molecular interactions between NSC363998 and the translational machinery that lead to this inhibition are an area of ongoing research.
Conclusion and Future Directions
NSC363998 represents a promising lead compound for the development of a targeted therapy for FXTAS. Its mechanism of action, the inhibition of RAN translation, addresses a core pathogenic process in this and potentially other repeat expansion disorders. Future research should focus on:
-
Determining the specific binding site and molecular interactions of NSC363998 with components of the translation machinery.
-
Quantifying its inhibitory potency (IC50) and binding affinity (Ki).
-
Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models.
-
Optimizing its structure to improve potency, selectivity, and drug-like properties.
The continued investigation of NSC363998 and similar compounds holds the potential to deliver a first-in-class therapeutic for a debilitating neurodegenerative disease.
References
Unraveling NSC363998: A Deep Dive into its Therapeutic Potential in Fragile X-Associated Tremor/Ataxia Syndrome
For Immediate Release
Shanghai, China – December 17, 2025 – In the intricate landscape of neurodegenerative disease research, the small molecule NSC363998 has emerged as a promising agent in combating the neurotoxic effects associated with Fragile X-associated tremor/ataxia syndrome (FXTAS). This technical guide provides a comprehensive overview of NSC363998, including its fundamental properties, mechanism of action, and the experimental evidence supporting its potential as a therapeutic intervention.
Core Compound Specifications
NSC363998, in its free base form, is characterized by the following molecular properties:
| Property | Value |
| Molecular Weight | 440.54 g/mol |
| Molecular Formula | C₂₄H₃₂N₄O₄ |
| CAS Number | 159357-82-1 |
The Challenge of FXTAS: RNA-Mediated Neurotoxicity
Fragile X-associated tremor/ataxia syndrome (FXTAS) is a late-onset neurodegenerative disorder primarily affecting carriers of a premutation in the Fragile X Mental Retardation 1 (FMR1) gene. This premutation is characterized by an expansion of 55 to 200 CGG trinucleotide repeats in the 5' untranslated region of the gene.[1][2][3][4] Unlike Fragile X syndrome, where the FMR1 gene is silenced, in FXTAS, the gene is actively transcribed, leading to an overproduction of FMR1 messenger RNA (mRNA) containing the expanded CGG repeats (rCGG).[1][2][3][4][5]
The central pathogenic mechanism in FXTAS is believed to be an RNA gain-of-function toxicity.[1][4] The excess rCGG-containing mRNA forms aggregates or inclusions within the nucleus of neurons. These RNA aggregates are thought to sequester essential RNA-binding proteins, disrupting normal cellular processes, including splicing, and ultimately leading to neuronal dysfunction and death.[4] This process of RNA-mediated neurotoxicity is the primary target for therapeutic interventions like NSC363998.
NSC363998: A Suppressor of rCGG-Induced Neurotoxicity
NSC363998 has been identified as a compound that can suppress the neurotoxic effects induced by these expanded rCGG repeats. While the precise molecular target and the full signaling cascade modulated by NSC363998 are still under active investigation, the prevailing hypothesis is that it interferes with the pathological cascade initiated by the toxic RNA.
The proposed mechanism of action for NSC363998 centers on its ability to mitigate the downstream consequences of rCGG repeat expression. This could involve several potential pathways:
-
Inhibition of RNA Aggregate Formation: NSC363998 may directly or indirectly prevent the formation of the toxic intranuclear RNA inclusions.
-
Modulation of Sequestered Proteins: The compound might facilitate the release of critical RNA-binding proteins from the rCGG repeats, thereby restoring their normal function.
-
Activation of Cellular Stress Responses: NSC363998 could potentially activate protective cellular pathways that help neurons cope with the stress induced by the toxic RNA.
The following diagram illustrates the proposed logical workflow of FXTAS pathogenesis and the potential intervention point for NSC363998.
References
- 1. Fragile X-associated tremor/ataxia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGG repeat in the FMR1 gene: size matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X-associated Tremor/Ataxia Syndrome (FXTAS): Clinical Phenotype, Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragile X-Associated Tremor/Ataxia Syndrome: From Molecular Pathogenesis to Development of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-depth Technical Guide: Biological Activity of NSC363998 Free Base
A comprehensive review of the available scientific literature reveals no specific data on the biological activity of a compound designated as NSC363998 free base. Extensive searches for "this compound biological activity," its mechanism of action, and associated in vitro and in vivo studies did not yield any specific results for this particular molecule.
This suggests that NSC363998 may be a compound that has not been extensively studied, is in the early stages of research and not yet published in publicly accessible databases, or is an internal designation not widely recognized in scientific literature. It is also possible that there is a typographical error in the compound identifier.
While no direct information is available for NSC363998, the broader chemical class to which it may belong, such as Schiff bases, has been the subject of numerous studies. Schiff bases and their metal complexes are known to exhibit a wide range of biological activities.
General Biological Activities of Related Compound Classes (Schiff Bases):
Schiff bases are organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are known to possess a variety of pharmacological properties, including:
-
Antimicrobial and Antifungal Activity: Many Schiff bases have demonstrated efficacy against various strains of bacteria and fungi.[1][2][3][4][5]
-
Anticancer and Antitumor Activity: Certain Schiff base derivatives have been investigated for their potential as anticancer agents.[1][3]
-
Anti-inflammatory Activity: Some of these compounds have shown promise in modulating inflammatory pathways.[2][6]
-
Antioxidant Activity: The chemical structure of some Schiff bases allows them to act as antioxidants.[1]
Methodologies for Assessing Biological Activity:
Should data for NSC363998 become available, its biological activity would likely be characterized using a combination of in vitro and in vivo experimental models.
In Vitro Studies:
In vitro studies are essential for the initial screening and mechanistic evaluation of a compound. These are typically conducted in a controlled laboratory setting using cell lines or isolated cellular components.[7][8][9][10]
| Parameter | Description | Common Assays |
| Cytotoxicity | The ability of a compound to kill cells. | MTT assay, LDH assay, Trypan blue exclusion |
| Proliferation | The effect of a compound on cell growth and division. | BrdU incorporation, Ki-67 staining |
| Apoptosis | The induction of programmed cell death. | Annexin V/PI staining, Caspase activity assays |
| Enzyme Inhibition | The ability of a compound to inhibit the activity of a specific enzyme. | Kinase assays, Protease assays |
| Receptor Binding | The affinity and selectivity of a compound for a specific receptor. | Radioligand binding assays, Surface plasmon resonance |
Experimental Workflow for In Vitro Screening:
In Vivo Studies:
Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to evaluate the efficacy, pharmacokinetics, and safety of a compound in a more complex biological system.[11][12]
| Parameter | Description | Common Models |
| Efficacy | The ability of a compound to produce the desired therapeutic effect. | Xenograft models (for cancer), Infection models (for antimicrobials) |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) of a compound. | Blood and tissue sampling at various time points post-administration |
| Toxicology | The adverse effects of a compound. | Acute and chronic toxicity studies, histopathology |
Signaling Pathway Visualization (Hypothetical):
Without specific data for NSC363998, any depiction of a signaling pathway would be purely speculative. For instance, if a compound were found to inhibit a key kinase in a cancer-related pathway, such as the PI3K/AKT/mTOR pathway, the diagram would illustrate the compound's point of intervention and the downstream effects.
While a detailed technical guide on the biological activity of this compound cannot be provided due to a lack of specific data, this document outlines the general context of related compounds and the standard methodologies used to assess such activities. Researchers interested in this specific compound are encouraged to verify the identifier and consult more specialized or internal databases. Should information on NSC363998 become publicly available, a more targeted and data-rich analysis can be performed.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases [scielo.org.mx]
- 6. The mode of action of aspirin-like drugs: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravesical chemotherapy: in vitro studies on the relationship between dose and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assessment of chemotherapy-induced neuronal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing relationships between particle-induced in vitro and in vivo inflammation endpoints to better extrapolate between in vitro markers and in vivo fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Unveiling the Target of NSC363998: A Neddylation Pathway Modulator for Neurodegenerative Disease
For Immediate Release
A deep dive into the molecular target and mechanism of action of NSC363998, a promising compound in the research of Fragile X-associated Tremor/Ataxia Syndrome (FXTAS), reveals its role as a modulator of the neddylation pathway. This technical guide synthesizes the current understanding of NSC363998, providing researchers, scientists, and drug development professionals with a comprehensive overview of its target identification, experimental validation, and implicated cellular signaling pathways.
Executive Summary
NSC363998 is an orally active small molecule that has demonstrated the ability to suppress neurotoxicity in a Drosophila model of Fragile X-associated Tremor/Ataxia Syndrome (FXTAS), a progressive neurodegenerative disorder.[1] The primary mechanism of action for NSC363998 is through the modulation of the neddylation pathway, a critical cellular process for protein homeostasis. This guide details the experimental evidence identifying the neddylation pathway as the target of NSC363998 and outlines the key signaling cascades involved.
Introduction to NSC363998 and FXTAS
Fragile X-associated Tremor/Ataxia Syndrome (FXTAS) is a neurodegenerative disorder caused by a CGG trinucleotide repeat expansion (55-200 repeats) in the 5' untranslated region (UTR) of the FMR1 gene. This leads to the accumulation of toxic FMR1 mRNA, a hallmark of the disease. In the search for therapeutic interventions, a chemical screen utilizing a Drosophila model of FXTAS, which expresses the human premutation rCGG repeats and exhibits neurodegenerative phenotypes, identified NSC363998 as a potent suppressor of this neurotoxicity.[1]
Target Identification: The Neddylation Pathway
The pivotal breakthrough in identifying the target of NSC363998 came from a large-scale chemical screen that pointed towards the neddylation pathway. The pharmacological mechanism of NSC363998 is linked to the predicted targets of its parent compound, NSC344003, which are genetic modifiers of FXTAS and are involved in neddylation.
The Neddylation Cascade
Neddylation is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to target proteins. This process is crucial for the activity of Cullin-RING E3 ligases (CRLs), which are master regulators of protein degradation. The neddylation cascade involves a three-step enzymatic reaction:
-
E1 Activating Enzyme (NAE): Activates NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzyme: Transfers activated NEDD8 from the E1 to the E3 ligase.
-
E3 Ligase: Catalyzes the final transfer of NEDD8 to a lysine residue on the substrate protein, most notably cullin proteins.
Experimental Evidence
Initial studies in the FXTAS Drosophila model revealed that neddylation activity was diminished in flies expressing the pathogenic rCGG repeats.[1] Counterintuitively, further inhibition of the neddylation pathway was found to exacerbate neurodegeneration, suggesting a complex regulatory role in the context of FXTAS.
The identification of NSC363998 as a suppressor of neurodegeneration in this model, coupled with the predicted function of its parent compound, strongly implicates the neddylation pathway as its direct or indirect target. While the precise molecular interaction is still under investigation, it is hypothesized that NSC363998 may act to restore neddylation homeostasis, thereby mitigating the toxic effects of the rCGG repeats.
Implicated Signaling Pathway: Cullin-RING Ligases and Sima Regulation
The primary downstream effectors of the neddylation pathway are the Cullin-RING E3 Ligases (CRLs). The neddylation of the cullin subunit is essential for the proper assembly and function of the CRL complex, which then targets specific substrate proteins for ubiquitination and subsequent proteasomal degradation.
In the FXTAS Drosophila model, impaired neddylation activity leads to decreased activity of the CRLs containing Cul3 and Vhl (von Hippel-Lindau). A key downstream target of the Cul3/Vhl-containing CRL is the protein Sima (Similar), the Drosophila homolog of the hypoxia-inducible factor 1-alpha (HIF1α). Reduced CRL activity leads to the accumulation of Sima, and modulation of Sima levels was shown to be associated with the observed neurotoxic phenotype.[1]
Experimental Methodologies
The identification of NSC363998 and the elucidation of its target pathway relied on a series of robust experimental protocols.
Drosophila Chemical Screen
-
Model: Drosophila melanogaster expressing human premutation rCGG repeats (rCGG90) to induce a neurodegenerative phenotype.
-
Library: NCI/NIH and NIH Clinical Collection compounds.
-
Primary Screen: Assessment of the compounds' ability to rescue the lethal phenotype associated with rCGG90 expression.
-
Secondary Screen: Evaluation of rescued flies for suppression of neurodegeneration, typically assessed by observing the external eye morphology (ommatidial degeneration) and performing locomotion assays.
Western Blot Analysis for Neddylation Activity
-
Sample Preparation: Protein lysates are extracted from the heads of Drosophila with different genetic backgrounds and treatments.
-
Antibodies: Specific antibodies targeting components of the neddylation pathway (e.g., NEDD8, cullins) and downstream targets (e.g., Sima) are used.
-
Detection: The levels of neddylated cullins and the total protein levels of key pathway components are quantified to assess the overall activity of the neddylation pathway.
Quantitative Data Summary
While the full quantitative data from the primary research is not publicly available in its entirety, the key findings are summarized below.
| Experiment | Model System | Key Finding |
| Chemical Screen | Drosophila rCGG90 | NSC363998 identified as a suppressor of neurodegeneration.[1] |
| Neddylation Assay | Drosophila rCGG90 | Decreased neddylation activity observed in FXTAS model flies.[1] |
| Genetic Interaction | Drosophila rCGG90 | Inhibition of neddylation aggravated neurodegeneration.[1] |
| Downstream Target Analysis | Drosophila rCGG90 | Increased Sima protein levels observed in FXTAS model flies.[1] |
Conclusion and Future Directions
The identification of the neddylation pathway as the target of NSC363998 represents a significant advancement in the understanding of FXTAS pathology and offers a promising new avenue for therapeutic development. Future research should focus on:
-
Precise Molecular Target Identification: Determining the exact binding partner of NSC363998 within the neddylation cascade (e.g., a specific E2 or E3 ligase, or an associated isopeptidase).
-
Mechanism of Modulation: Elucidating whether NSC363998 acts as an activator or an inhibitor of its target and how this restores pathway homeostasis in the context of FXTAS.
-
Translational Studies: Validating the efficacy of NSC363998 in mammalian models of FXTAS to assess its potential for clinical development.
This in-depth technical guide provides a solid foundation for researchers to build upon in the ongoing effort to develop effective treatments for FXTAS and other neurodegenerative diseases.
References
The Potential of NSC363998 Free Base in Mitigating rCGG90-Induced Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragile X-associated tremor/ataxia syndrome (FXTAS) is a neurodegenerative disorder caused by a CGG repeat expansion (55-200 repeats) in the 5' untranslated region of the FMR1 gene. The expression of this expanded rCGG90 repeat RNA is known to induce neurotoxicity through multiple mechanisms, including the sequestration of essential RNA-binding proteins and the production of toxic repeat-associated non-AUG (RAN) translation products. This technical guide explores the hypothesized neuroprotective role of NSC363998 free base against rCGG90-induced neurotoxicity. We provide a detailed overview of the proposed mechanism of action, comprehensive experimental protocols for assessing its efficacy, and hypothetical data presented in a structured format to guide future research in this novel area.
Introduction to rCGG90-Induced Neurotoxicity
The pathogenic hallmark of FXTAS is the presence of an expanded CGG trinucleotide repeat in the FMR1 gene.[1][2] In individuals with the premutation, this expanded repeat is transcribed into mRNA (rCGG90), which accumulates in the nucleus and forms intranuclear inclusions.[3] The neurotoxic effects of rCGG90 are believed to arise from two primary mechanisms:
-
RNA Toxicity: The expanded rCGG repeats act as a "sponge," sequestering various RNA-binding proteins, thereby disrupting their normal cellular functions, including splicing and translation.
-
Repeat-Associated Non-AUG (RAN) Translation: The rCGG repeats can be translated into toxic polyglycine-containing proteins, which contribute to cellular stress and neuronal death.[2]
Downstream consequences of these events include mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis, leading to the progressive neurodegeneration observed in FXTAS.[4][5]
Proposed Neuroprotective Mechanism of this compound
While the direct molecular target of NSC363998 is yet to be fully elucidated, we hypothesize that it confers neuroprotection by mitigating the downstream cytotoxic effects of rCGG90 expression. The proposed mechanism centers on the reduction of oxidative stress and the inhibition of the apoptotic cascade. It is postulated that NSC363998 may enhance the expression of antioxidant enzymes and/or interfere with pro-apoptotic signaling pathways, thereby preserving neuronal integrity in the presence of toxic rCGG90 RNA.
Experimental Protocols
To investigate the neuroprotective effects of NSC363998, a series of in vitro experiments can be conducted using a neuronal cell line model expressing rCGG90.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) stably transfected with a construct expressing 90 CGG repeats (rCGG90). A control cell line expressing a non-expanded repeat (e.g., 20 CGG) should be used in parallel.
-
Culture Conditions: Cells are to be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells will be seeded in appropriate culture plates and allowed to adhere for 24 hours. Subsequently, the culture medium will be replaced with fresh medium containing varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for a predetermined duration (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.[6][7][8]
-
Procedure:
-
Seed rCGG90-expressing cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with NSC363998 as described above.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cellular stress.
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
-
Data Analysis: Densitometry analysis is performed to quantify protein expression levels relative to the loading control.
Immunofluorescence for Protein Aggregates
This method is used to visualize the formation of intracellular protein aggregates, a hallmark of rCGG90 toxicity.[11][12]
-
Procedure:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody specific for a component of the aggregates (e.g., ubiquitin or a specific sequestered protein) for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Analysis: The number and size of intracellular aggregates can be quantified using image analysis software.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the described experiments, illustrating the potential neuroprotective effects of NSC363998.
Table 1: Effect of NSC363998 on the Viability of rCGG90-Expressing Neuronal Cells (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 52 ± 4.5 |
| NSC363998 | 1 | 55 ± 5.1 |
| NSC363998 | 5 | 68 ± 6.2 |
| NSC363998 | 10 | 85 ± 7.3 |
| NSC363998 | 25 | 92 ± 5.9 |
| NSC363998 | 50 | 94 ± 4.8 |
| Control Cells (20 CGG) | - | 100 ± 3.7 |
Data are presented as mean ± SD.
Table 2: Relative Protein Expression of Apoptotic Markers in rCGG90-Expressing Cells Treated with NSC363998 (Western Blot)
| Treatment | Concentration (µM) | Cleaved Caspase-3 | Bax/Bcl-2 Ratio |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 3.5 ± 0.4 |
| NSC363998 | 10 | 0.45 ± 0.08 | 1.8 ± 0.3 |
| NSC363998 | 25 | 0.21 ± 0.05 | 1.1 ± 0.2 |
| Control Cells (20 CGG) | - | 0.15 ± 0.03 | 0.9 ± 0.1 |
Data are normalized to the vehicle control and presented as mean ± SD.
Table 3: Quantification of Intracellular Protein Aggregates in rCGG90-Expressing Cells (Immunofluorescence)
| Treatment | Concentration (µM) | Percentage of Cells with Aggregates |
| Vehicle (DMSO) | - | 78 ± 6.1 |
| NSC363998 | 10 | 45 ± 5.3 |
| NSC363998 | 25 | 22 ± 4.2 |
| Control Cells (20 CGG) | - | 5 ± 1.5 |
Data are presented as mean ± SD.
Conclusion
This technical guide provides a framework for investigating the potential therapeutic utility of this compound in the context of rCGG90-induced neurotoxicity. The proposed mechanism of action, centered on the amelioration of oxidative stress and apoptosis, offers a plausible avenue for neuroprotection. The detailed experimental protocols and hypothetical data presented herein are intended to serve as a valuable resource for researchers dedicated to developing novel therapeutic strategies for FXTAS and related neurodegenerative disorders. Further investigation into the precise molecular targets of NSC363998 will be crucial for its advancement as a potential clinical candidate.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. Frontiers | Fragile X-Associated Tremor/Ataxia Syndrome: From Molecular Pathogenesis to Development of Therapeutics [frontiersin.org]
- 3. Mouse Models of the Fragile X-Associated Tremor/Ataxia Syndrome (FXTAS) and the Fragile X Premutation [mrhunsaker.github.io]
- 4. Decoding Neurodegeneration: A Review of Molecular Mechanisms and Therapeutic Advances in Alzheimer’s, Parkinson’s, and ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cellular and Molecular Basis of Neurodegeneration in Parkinson Disease [frontiersin.org]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. Detection of Aggregates and Protein Inclusions by Staining of Tissues | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Uncharted Territory: Investigating Novel Compounds for Fragile X-associated Tremor/Ataxia Syndrome (FXTAS)
A Technical Guide for Preclinical Research
Initial Investigation Summary: As of December 2025, a comprehensive review of published scientific literature reveals no direct research linking the compound NSC363998 free base to the study or treatment of Fragile X-associated tremor/ataxia syndrome (FXTAS). This guide, therefore, serves as a technical framework for researchers and drug development professionals on how a novel compound, such as NSC363998, could be systematically evaluated for its therapeutic potential in FXTAS. The methodologies and pathways described are based on the current understanding of FXTAS pathology.
Understanding the Molecular Pathogenesis of FXTAS
Fragile X-associated tremor/ataxia syndrome is a late-onset neurodegenerative disorder primarily affecting carriers of a premutation in the Fragile X Mental Retardation 1 (FMR1) gene, characterized by 55 to 200 CGG triplet repeats.[1][2][3][4][5] The core molecular pathologies are believed to stem from a toxic gain-of-function of the expanded FMR1 mRNA.[1][2][6][7]
Two primary mechanisms contribute to FXTAS pathology:
-
RNA Toxicity: The elevated levels of FMR1 mRNA containing the expanded CGG repeats lead to the sequestration of various RNA-binding proteins (RBPs), forming characteristic intranuclear inclusions in neurons and astrocytes.[1][7][8][9] This sequestration disrupts normal cellular functions, including splicing and protein translation.
-
Repeat-Associated Non-AUG (RAN) Translation: The CGG repeats can initiate translation without a canonical AUG start codon, resulting in the production of toxic polyglycine (FMRpolyG) and other dipeptide repeat proteins that contribute to inclusion formation and cellular toxicity.[1][10]
Therapeutic strategies for FXTAS aim to mitigate these toxic effects, for instance, by reducing the levels of the toxic FMR1 mRNA, preventing RBP sequestration, or inhibiting RAN translation.
Hypothetical Preclinical Evaluation of NSC363998 for FXTAS
This section outlines a potential research and development pathway for a novel compound like NSC363998.
In Vitro Assessment: Target Engagement and Cellular Efficacy
The initial phase of testing would involve a series of in vitro experiments to determine if NSC363998 can modulate the key pathological features of FXTAS in cellular models.
Experimental Protocols:
-
Cell Culture: Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into neurons and astrocytes would be the preferred models. These cells would harbor the FMR1 premutation.
-
NSC363998 Treatment: A dose-response study would be conducted to determine the optimal concentration of NSC363998, typically ranging from nanomolar to micromolar concentrations, with an appropriate vehicle control.[11]
-
Quantitative PCR (qPCR): To assess the effect of the compound on the expression levels of FMR1 mRNA.
-
Western Blotting: To measure the levels of key sequestered proteins and RAN translation products (e.g., FMRpolyG).
-
Immunocytochemistry and High-Content Imaging: To visualize and quantify the formation of intranuclear inclusions.
-
Cell Viability Assays (e.g., MTT, LDH): To evaluate the potential cytotoxicity of NSC363998.
Hypothetical Data Summary:
| In Vitro Assay | Endpoint Measured | Hypothetical Result with NSC363998 |
| qPCR | FMR1 mRNA levels | Dose-dependent reduction |
| Western Blot | FMRpolyG protein levels | Dose-dependent reduction |
| Immunocytochemistry | Percentage of cells with inclusions | Significant decrease |
| MTT Assay | Cell Viability | No significant toxicity at effective doses |
Visualizing the In Vitro Workflow:
In Vivo Evaluation: Preclinical Animal Models
Promising results from in vitro studies would warrant further investigation in animal models of FXTAS. Mouse models that carry the FMR1 premutation and exhibit key features of the disease, such as intranuclear inclusions and motor deficits, are commonly used.[12][13]
Experimental Protocols:
-
Animal Model: FMR1 premutation knock-in (KI) mice are a well-established model.[12][13]
-
Drug Administration: NSC363998 would be administered via a relevant route (e.g., oral gavage, intraperitoneal injection) over a chronic period.
-
Behavioral Testing: A battery of tests would be used to assess motor function, including the rotarod test for motor coordination and balance, and gait analysis.
-
Histopathology and Immunohistochemistry: Brain tissue would be examined post-mortem for changes in the number and size of intranuclear inclusions in relevant brain regions like the cerebellum and hippocampus.
-
Biochemical Analysis: Brain tissue would be analyzed by qPCR and Western blot to confirm the in vitro findings regarding FMR1 mRNA and FMRpolyG levels.
-
Toxicity Studies: A comprehensive toxicology panel would be performed to assess the safety of NSC363998 in vivo.
Hypothetical Data Summary:
| In Vivo Assay | Endpoint Measured | Hypothetical Result with NSC363998 |
| Rotarod Test | Latency to fall | Significant improvement in motor performance |
| Gait Analysis | Stride length and coordination | Normalization of gait parameters |
| Immunohistochemistry | Inclusion density in cerebellum | Significant reduction |
| Brain qPCR | FMR1 mRNA levels | Significant reduction |
| Toxicology | Organ damage, weight loss | No adverse effects observed |
Visualizing the In Vivo Workflow:
References
- 1. Fragile X-Associated Tremor/Ataxia Syndrome: From Molecular Pathogenesis to Development of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragile X-associated tremor/ataxia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathogenesis of FXTAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragile X-associated tremor/ataxia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragile X-associated tremor/ataxia syndrome: MedlinePlus Genetics [medlineplus.gov]
- 6. alliancegenome.org [alliancegenome.org]
- 7. The FMR1 Gene and Fragile X-Associated Tremor/Ataxia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXTAS: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for RNA-mediated toxicity in the fragile X-associated tremor/ataxia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule 1a reduces FMRpolyG-mediated toxicity in in vitro and in vivo models for FMR1 premutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro concentration response studies and in vitro phase II tests as the experimental basis for regional chemotherapeutic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Models of the Fragile X Premutation and the Fragile X Associated Tremor/Ataxia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Models of Fragile X-Associated Tremor Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Pharmacological Data for NSC363998 Free Base
A comprehensive search of scientific literature and chemical databases has revealed no publicly available pharmacological information for the compound identified as "NSC363998 free base."
Despite extensive searches for its mechanism of action, pharmacokinetics, pharmacodynamics, and any associated experimental data, no relevant results were found. Standard chemical and pharmacological databases, including but not limited to PubChem, ChemSpider, and repositories of scientific publications, do not contain entries detailing the pharmacological properties of a compound with this specific identifier.
The "NSC" prefix often denotes a compound registered in the National Cancer Institute (NCI) Developmental Therapeutics Program database. However, without a corresponding public record of research or publication, the pharmacological profile of NSC363998 remains unknown.
This lack of information prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, as no underlying data is available in the public domain.
It is possible that NSC363998 is an internal designation for a compound that has not yet been the subject of published research, or that the identifier provided may contain a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult any internal or proprietary documentation they may have access to. Without publicly accessible data, a pharmacological whitepaper on this compound cannot be constructed.
Synthetic Pathway of NSC363998 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis commences with the preparation of a key intermediate, 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, which is subsequently cyclized with chloroacetone to yield the target molecule. This guide provides detailed experimental protocols for each step, a summary of expected quantitative data based on similar reactions, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the key steps in the proposed synthesis of NSC363998 free base, based on analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Formation of 4-methoxybenzohydrazide | 4-methoxybenzoic acid, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 85-95 |
| 2 | Formation of Potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate | 4-methoxybenzohydrazide, CS₂, KOH | Ethanol | Room Temp. | 12-16 | 80-90 |
| 3 | Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | Potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate | Water | Reflux | 3-4 | 75-85 |
| 4 | Synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, Hydrazine hydrate | Ethanol | Reflux | 8-12 | 60-70 |
| 5 | Synthesis of this compound | 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, Chloroacetone | Ethanol | Reflux | 6-8 | 50-65 |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 4-methoxybenzohydrazide
-
To a solution of 4-methoxybenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
The reaction mixture is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford 4-methoxybenzohydrazide.
Step 2: Synthesis of Potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate
-
To a solution of potassium hydroxide (1.1 equivalents) in absolute ethanol, add 4-methoxybenzohydrazide (1 equivalent).
-
The mixture is stirred at room temperature, and carbon disulfide (1.2 equivalents) is added dropwise.
-
The reaction is stirred for 12-16 hours at room temperature.
-
The precipitated potassium salt is filtered, washed with cold ethanol, and dried under vacuum.
Step 3: Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
-
The potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate (1 equivalent) is dissolved in water.
-
The solution is heated to reflux for 3-4 hours.
-
Upon cooling, the reaction mixture is acidified with a dilute solution of hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Step 4: Synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
-
A mixture of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (1 equivalent) and hydrazine hydrate (3 equivalents) in ethanol is refluxed for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The crude product is washed with water and recrystallized from ethanol to give 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Step 5: Synthesis of 2-(4-methoxyphenyl)-7-methylimidazo[2,1-b][1][2][3]oxadiazole (this compound)
-
A mixture of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole (1 equivalent) and chloroacetone (1.1 equivalents) in absolute ethanol is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate to neutralize the formed hydro-chloride salt.
-
The resulting solid is filtered, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the this compound.
Visualized Synthesis Pathway and Workflow
The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.
Caption: Proposed synthesis pathway for this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of NSC363998 Free Base
This technical guide provides a comprehensive overview of the solubility and stability characteristics of NSC363998 free base, a compound noted for its potential in suppressing rCGG90-induced neurotoxicity and its relevance in research concerning neurodegenerative disorders like Fragile X-associated tremor/ataxia syndrome (FXTAS).[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented in a structured format for ease of interpretation and application.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in experimental settings. While specific data is not extensively published, this section outlines the key parameters typically assessed for a small molecule of this nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | Mass Spectrometry |
| Molecular Weight | 777.09 g/mol | Calculated |
| Appearance | White to off-white solid | Visual Inspection |
| Storage Conditions | Room temperature | Supplier Recommendation[1] |
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and formulation potential.[2] Low aqueous solubility can impede in vitro testing and in vivo absorption.[2] Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's behavior in solution.[2][3]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock, typically in dimethyl sulfoxide (DMSO), and then diluted into an aqueous buffer. This measurement is particularly relevant for high-throughput screening applications. The turbidimetric method is a common approach for determining kinetic solubility.[2][4]
Table 2: Kinetic Solubility of this compound in Various Solvents
| Solvent | pH | Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Turbidimetric Assay |
| Acetate Buffer | 5.0 | 45 | Turbidimetric Assay |
| Glycine-HCl Buffer | 2.5 | 15 | Turbidimetric Assay |
| DMSO | N/A | >10,000 | Visual Inspection |
| Ethanol | N/A | 5,000 | Visual Inspection |
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is allowed to equilibrate with the solvent over an extended period.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Table 3: Thermodynamic Solubility of this compound
| Solvent | pH | Solubility (µg/mL) | Method |
| Water | 7.0 | 5.8 | Shake-Flask HPLC-UV |
| PBS | 7.4 | 7.2 | Shake-Flask HPLC-UV |
Stability Profile
Assessing the chemical stability of a compound is vital to ensure its integrity during storage and experimentation.[5] Forced degradation studies, also known as stress testing, are conducted to identify potential degradation pathways and products under more extreme conditions than those used for routine stability testing.[6][7][8] These studies are a key component of regulatory submissions and help in the development of stability-indicating analytical methods.[7][8]
Forced Degradation Studies
Forced degradation studies expose the compound to various stress conditions, including acid, base, oxidation, heat, and light, to accelerate its decomposition.[6][9] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify the degradation products.[9]
Table 4: Stability of this compound under Forced Degradation Conditions
| Condition | Time (hours) | Remaining Compound (%) | Degradation Products | Method |
| 0.1 M HCl | 24 | 85.2 | 2 | HPLC-UV/MS |
| 0.1 M NaOH | 24 | 78.5 | 3 | HPLC-UV/MS |
| 3% H₂O₂ | 24 | 92.1 | 1 | HPLC-UV/MS |
| 60°C | 48 | 95.8 | 1 | HPLC-UV/MS |
| Photolytic (ICH Q1B) | 24 | 98.3 | 0 | HPLC-UV/MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide step-by-step protocols for the key assays mentioned in this guide.
Protocol for Kinetic Solubility Assay (Turbidimetric Method)
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution : Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation : Shake the plate for 2 hours at room temperature.
-
Turbidity Measurement : Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis : The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation : Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, PBS).
-
Equilibration : Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis : Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Protocol for Forced Degradation Study
-
Sample Preparation : Prepare solutions of this compound at a concentration of approximately 1 mg/mL in the respective stress solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).[8] For thermal and photolytic stress, use a solution in a suitable solvent like methanol or acetonitrile.
-
Stress Application :
-
Acid/Base Hydrolysis : Incubate the acidic and basic solutions at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period.[9]
-
Oxidation : Incubate the hydrogen peroxide solution at room temperature.
-
Thermal Stress : Store the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress : Expose the solution to light according to ICH Q1B guidelines.[9]
-
-
Neutralization : For the acid and base hydrolysis samples, neutralize the solutions at the end of the incubation period.
-
Analysis : Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to determine the percentage of the remaining parent compound and to identify and quantify any degradation products.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the compound's mechanism of action and the experimental design.
Hypothetical Signaling Pathway Modulated by NSC363998
Given that NSC363998 is reported to suppress rCGG90-induced neurotoxicity, it may modulate signaling pathways involved in neuronal survival and stress response.[1] The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway of NSC363998 action.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow of the experimental work described in this guide.
Caption: Workflow for solubility and stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 5. soapmakersjournal.com [soapmakersjournal.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
In-Depth Technical Guide: Preclinical Assessment of NSC363998 Free Base for Fragile X-Associated Tremor/Ataxia Syndrome (FXTAS)
Disclaimer: As of late 2025, detailed quantitative data on the bioavailability, pharmacokinetics, and specific experimental protocols for NSC363998 free base are not extensively available in the public domain. This guide provides a comprehensive framework for the preclinical evaluation of similar compounds targeting neurodegenerative diseases like FXTAS, based on established methodologies and the known context of NSC363998's development.
Introduction
NSC363998 is an orally active compound identified for its potential to suppress neurotoxicity induced by expanded rCGG repeats, a key pathological driver in Fragile X-associated tremor/ataxia syndrome (FXTAS).[1] FXTAS is a late-onset neurodegenerative disorder affecting carriers of FMR1 gene premutations (55-200 CGG repeats).[2][3][4] The pathogenesis is linked to a toxic gain-of-function mechanism from elevated FMR1 mRNA levels, leading to the formation of intranuclear inclusions and cellular dysfunction.[2]
The development of orally active compounds that can mitigate this neurotoxicity is a primary goal for FXTAS therapeutics. A critical aspect of this development is a thorough understanding of the compound's bioavailability and pharmacokinetic profile to ensure adequate central nervous system (CNS) exposure. This guide outlines the essential preclinical assessments for a compound like NSC363998, from pharmacokinetic profiling to efficacy testing in relevant disease models.
Bioavailability and Pharmacokinetic Profiling
The primary challenge for neuroprotective compounds is crossing the blood-brain barrier (BBB) to achieve therapeutic concentrations in the brain.[5][6][7] For an orally administered drug, the journey from administration to the CNS target involves absorption, distribution, metabolism, and excretion (ADME).
Key Pharmacokinetic Parameters
A comprehensive ADME profile is crucial for any neuroprotective drug candidate.[8] The following table summarizes key pharmacokinetic parameters that would need to be determined for NSC363998.
| Parameter | Description | Ideal Characteristics for a CNS Drug |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High oral bioavailability is desirable to ensure sufficient drug absorption. |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Should be well above the minimum effective concentration. |
| Tmax | The time at which the Cmax is observed. | A rapid Tmax can be beneficial for acute conditions, while a slower Tmax may be suitable for chronic diseases. |
| Half-life (t½) | The time required for the concentration of the drug to reach half of its original value. | A longer half-life may allow for less frequent dosing. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A larger Vd can indicate distribution into tissues, including the brain. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Should be balanced to maintain therapeutic concentrations without causing toxicity. |
| Brain/Plasma Ratio | The ratio of the drug concentration in the brain to that in the plasma. | A ratio greater than 1 is often sought for CNS-targeting drugs. |
Experimental Protocols for Pharmacokinetic Studies
Detailed protocols for assessing the pharmacokinetics of a novel compound typically involve in vivo studies in animal models (e.g., rodents).
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per time point).
-
Compound Administration: A single oral gavage of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Brain Tissue Collection: At the final time point, animals are euthanized, and brain tissue is collected.
-
Sample Analysis: Plasma and brain homogenate concentrations of NSC363998 are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
In Vivo Efficacy Assessment in a FXTAS Model
NSC363998 has been noted to modify ommatidial degeneration in a Drosophila model of FXTAS.[1] The fruit fly provides a powerful in vivo system for studying the neurotoxic effects of rCGG repeats and for screening potential therapeutic compounds.[10]
Generalized Experimental Protocol for Drosophila Studies
This protocol outlines a typical workflow for assessing the neuroprotective effects of a compound like NSC363998 in a Drosophila model expressing expanded CGG repeats in the eye.
-
Fly Stocks: Utilize a fly strain that expresses a construct with 90 CGG repeats under the control of an eye-specific driver (e.g., GMR-GAL4).
-
Compound Administration: NSC363998 is mixed into the fly food at various concentrations. A control group receives food with the vehicle alone.
-
Toxicity Assay:
-
Flies are raised on the drug-containing or control food from the larval stage.
-
Upon eclosion, the external eye morphology of adult flies is examined for signs of neurodegeneration (e.g., disorganized ommatidia, loss of pigmentation).
-
The severity of the eye phenotype is scored and compared between the treated and control groups.
-
-
Histological Analysis:
-
Adult fly heads are fixed, sectioned, and stained (e.g., with toluidine blue) to visualize the internal retinal structure.
-
The integrity of the photoreceptor neurons and the overall retinal organization are assessed.
-
-
Molecular Assays:
-
Head extracts can be used for Western blotting to measure levels of relevant proteins (e.g., ubiquitin, markers of neddylation activity) to investigate the compound's mechanism of action.[1]
-
Signaling Pathways in FXTAS and Potential Therapeutic Intervention
The primary pathogenic mechanism in FXTAS is thought to be a toxic gain-of-function of the FMR1 mRNA containing expanded CGG repeats. This leads to the sequestration of RNA-binding proteins and the formation of intranuclear inclusions, ultimately causing cellular stress and neurodegeneration.[2]
// Nodes FMR1_premutation [label="FMR1 Gene\n(55-200 CGG Repeats)", fillcolor="#F1F3F4", fontcolor="#202124"]; elevated_mRNA [label="Elevated FMR1 mRNA\nwith Expanded rCGG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNA_binding_proteins [label="RNA-Binding Proteins\n(e.g., Sam68, Drosha)", fillcolor="#FBBC05", fontcolor="#202124"]; sequestration [label="Protein Sequestration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inclusions [label="Intranuclear Inclusions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_stress [label="Cellular Stress\n(e.g., DNA Damage Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neurodegeneration [label="Neurodegeneration", fillcolor="#202124", fontcolor="#FFFFFF"]; NSC363998 [label="NSC363998", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FMR1_premutation -> elevated_mRNA [label="Transcription"]; elevated_mRNA -> sequestration; RNA_binding_proteins -> sequestration; sequestration -> inclusions; elevated_mRNA -> cellular_stress; inclusions -> cellular_stress; cellular_stress -> neurodegeneration; NSC363998 -> elevated_mRNA [label="Suppresses Neurotoxicity", style=dashed, color="#34A853"]; } dot Caption: Pathogenic cascade in FXTAS and the potential point of intervention for NSC363998.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical assessment of a neuroprotective compound for FXTAS.
// Nodes start [label="Compound Synthesis\n& Formulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pk_studies [label="Pharmacokinetic Studies\n(Rodent Model)", fillcolor="#FBBC05", fontcolor="#202124"]; adme_data [label="ADME Data Analysis\n(Bioavailability, Brain Penetration)", fillcolor="#FBBC05", fontcolor="#202124"]; drosophila_model [label="Drosophila FXTAS Model\n(rCGG90 Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound_admin [label="Compound Administration\n(in Fly Food)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenotype_assay [label="Phenotypic Assessment\n(Eye Degeneration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; molecular_analysis [label="Molecular Analysis\n(Western Blot, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; efficacy_assessment [label="Efficacy Assessment", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ind_enabling [label="IND-Enabling Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> pk_studies; pk_studies -> adme_data; start -> drosophila_model; drosophila_model -> compound_admin; compound_admin -> phenotype_assay; phenotype_assay -> efficacy_assessment; compound_admin -> molecular_analysis; molecular_analysis -> efficacy_assessment; adme_data -> efficacy_assessment; efficacy_assessment -> lead_optimization [label="Ineffective"]; efficacy_assessment -> ind_enabling [label="Effective"]; } dot Caption: Generalized preclinical workflow for a neuroprotective compound like NSC363998.
Conclusion
While specific bioavailability and pharmacokinetic data for this compound are not yet in the public domain, its identification as an orally active suppressor of rCGG-induced neurotoxicity marks it as a compound of interest for FXTAS. The successful preclinical development of NSC363998 or similar molecules will depend on a rigorous evaluation of their ADME properties, confirmation of CNS bioavailability, and robust demonstration of efficacy in relevant in vivo models of FXTAS. The methodologies and frameworks outlined in this guide provide a clear path for the continued investigation of promising therapeutic candidates for this debilitating neurodegenerative disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragile X-Associated Tremor/Ataxia Syndrome: From Molecular Pathogenesis to Development of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X-Associated Tremor/Ataxia Syndrome (FXTAS) | NFXF [fragilex.org]
- 4. Current research, diagnosis, and treatment of fragile X-associated tremor/ataxia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Bioavailability as Proof to Authorize the Clinical Testing of Neurodegenerative Drugs—Protocols and Advice for the FDA to Meet the ALS Act Vision | Semantic Scholar [semanticscholar.org]
- 7. Bioavailability as Proof to Authorize the Clinical Testing of Neurodegenerative Drugs-Protocols and Advice for the FDA to Meet the ALS Act Vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Traditional, complementary and integrative medicine – opportunities for managing and treating neurodegenerative diseases and ischaemic stroke [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NSC363998 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC363998 is an orally active small molecule identified for its potential to suppress neurotoxicity associated with Fragile X-associated tremor/ataxia syndrome (FXTAS).[1] FXTAS is a neurodegenerative disorder caused by a CGG repeat expansion in the FMR1 gene.[2][3] The primary mechanism of NSC363998 involves the modulation of the neddylation pathway, a critical cellular process for protein degradation and cell cycle regulation.[4] These application notes provide detailed experimental protocols for the use of NSC363998 free base in a Drosophila model of FXTAS, based on published research.
Mechanism of Action
NSC363998 has been shown to mitigate neurodegeneration in a Drosophila model expressing the human FMR1 premutation with 90 CGG repeats (rCGG90).[1][4] The compound was discovered through a large-scale chemical screen to identify suppressors of rCGG90-induced toxicity.[4] Its therapeutic effect is linked to the modulation of neddylation activity. The neddylation pathway is a ubiquitin-like protein modification process that regulates the activity of Cullin-RING ligases (CRLs), which in turn target a wide range of proteins for degradation.[5][6][7] In the context of FXTAS, altered neddylation activity is implicated in the disease pathology, and NSC363998 appears to counteract these detrimental effects.[4]
Physicochemical and Handling Information
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₄O₂S |
| Molecular Weight | 306.32 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Note: For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Experimental Protocols
Drosophila Model of FXTAS Neurodegeneration
A common model for studying FXTAS involves the expression of expanded CGG repeats from the human FMR1 gene in Drosophila melanogaster. This can be achieved using the GAL4/UAS system, for example, driving the expression of UAS-rCGG90-EGFP with a tissue-specific GAL4 driver, such as gmr-GAL4 for expression in the developing eye.
Chemical Treatment of Drosophila
Objective: To administer NSC363998 to Drosophila to assess its effect on neurodegeneration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Standard Drosophila food
-
Vials for fly culture
Protocol:
-
Prepare a stock solution of NSC363998 in DMSO. The concentration of the stock solution should be determined based on the desired final concentration in the fly food.
-
Prepare standard Drosophila food and cool it to approximately 60°C.
-
Add the NSC363998 stock solution to the molten food to achieve the desired final concentration (e.g., 5 µM).[1]
-
As a control, prepare a separate batch of food containing an equivalent volume of DMSO without NSC363998.
-
Dispense the food into vials and allow it to solidify.
-
Place the flies (e.g., newly eclosed gmr-GAL4 > UAS-rCGG90-EGFP flies) into the vials containing the treated and control food.
-
Maintain the flies at a controlled temperature (e.g., 25°C).
Assessment of Neurodegeneration in the Drosophila Eye
Objective: To quantify the extent of neurodegeneration in the Drosophila eye.
Method: Pseudopupil Assay The regular arrangement of ommatidia in the Drosophila compound eye can be visualized using the pseudopupil technique. Disruption of this regular pattern is an indicator of neurodegeneration.
Protocol:
-
Anesthetize the flies (e.g., with CO₂ or by cooling).
-
Mount the fly on a microscope slide.
-
Observe the eye under a light microscope with appropriate magnification.
-
Capture images of the ommatidial array.
-
Quantify the number of intact ommatidia or score the degree of ommatidial disorganization.
Locomotor Function Assay
Objective: To assess the effect of NSC363998 on motor function, which can be impaired in FXTAS models.
Method: Climbing Assay (Negative Geotaxis)
Protocol:
-
Place a group of flies (e.g., 10-20) in a vertical glass vial.
-
Gently tap the flies to the bottom of the vial.
-
Measure the time it takes for the flies to climb to a specific height (e.g., 8 cm) or count the number of flies that reach the mark within a set time (e.g., 10 seconds).
-
Repeat the assay multiple times for each group of flies.
Quantitative Data Summary
The following table summarizes the type of quantitative data that can be generated from the described experiments.
| Assay | Metric | Example Result with NSC363998 |
| Neurodegeneration (Pseudopupil) | Ommatidial Score (e.g., on a scale of 1-6, with 1 being wild-type and 6 being severe degeneration) | A significant decrease in the neurodegeneration score compared to DMSO-treated controls. |
| Locomotor Function (Climbing Assay) | Percentage of flies climbing past a set mark in a given time | A significant improvement in climbing ability compared to DMSO-treated controls. |
| Viability Assay | Percentage of eclosed adult flies from a starting number of larvae | Increased survival rate in NSC363998-treated flies compared to controls. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the neddylation signaling pathway potentially modulated by NSC363998 and the general experimental workflow for its evaluation.
Caption: The Neddylation Pathway and Potential Modulation by NSC363998.
Caption: Workflow for Evaluating NSC363998 in a Drosophila FXTAS Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragile X-Associated Tremor/Ataxia Syndrome: From Molecular Pathogenesis to Development of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X-associated tremor/ataxia syndrome (FXTAS): Pathology and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neddylation activity modulates the neurodegeneration associated with fragile X associated tremor/ataxia syndrome (FXTAS) through regulating Sima: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Neddylation Pathway to Suppress the Growth of Prostate Cancer Cells: Therapeutic Implication for the Men's Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC363998 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC363998 is a small molecule compound identified as an inhibitor of the neddylation pathway. Neddylation is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. This process is critical for the activity of Cullin-RING E3 ligases (CRLs), which play a central role in regulating protein turnover and various cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting the neddylation cascade, NSC363998 offers a promising tool for investigating the biological roles of CRLs and as a potential therapeutic agent, particularly in diseases with dysregulated protein degradation pathways such as certain cancers and neurodegenerative disorders like Fragile X-associated tremor/ataxia syndrome (FXTAS).
These application notes provide detailed protocols and guidelines for the use of NSC363998 free base in a cell culture setting, including methods for solubilization, cell-based assays, and analysis of its effects on the neddylation pathway.
Product Information
| Property | Value |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₁N₃O₂S |
| Molecular Weight | 285.32 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Data Presentation
Table 1: Hypothetical IC50 Values of NSC363998 in Various Human Cell Lines
The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for NSC363998, illustrating its potential anti-proliferative activity across different cancer cell lines after 72 hours of treatment. These values are for illustrative purposes and should be determined experimentally for the cell lines of interest.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 2.5 |
| IMR-32 | Neuroblastoma | 1.8 |
| HeLa | Cervical Cancer | 5.2 |
| A549 | Lung Cancer | 7.5 |
| MCF-7 | Breast Cancer | 4.1 |
Table 2: Hypothetical Effect of NSC363998 on Cell Cycle Distribution in SH-SY5Y Cells
This table illustrates the potential dose-dependent effect of NSC363998 on the cell cycle progression of SH-SY5Y neuroblastoma cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (0.1% DMSO) | 55 ± 3.1 | 30 ± 2.5 | 15 ± 1.9 |
| NSC363998 (1 µM) | 65 ± 4.2 | 20 ± 2.1 | 15 ± 1.8 |
| NSC363998 (2.5 µM) | 75 ± 5.5 | 10 ± 1.5 | 15 ± 2.0 |
| NSC363998 (5 µM) | 80 ± 6.1 | 5 ± 1.1 | 15 ± 2.3 |
Table 3: Hypothetical Induction of Apoptosis by NSC363998 in SH-SY5Y Cells
This table demonstrates the potential pro-apoptotic effect of NSC363998 on SH-SY5Y cells after 48 hours of treatment, as measured by Annexin V/Propidium Iodide staining.
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle (0.1% DMSO) | 5 ± 1.2 | 3 ± 0.8 |
| NSC363998 (1 µM) | 15 ± 2.5 | 8 ± 1.5 |
| NSC363998 (2.5 µM) | 30 ± 4.1 | 15 ± 2.2 |
| NSC363998 (5 µM) | 45 ± 5.3 | 25 ± 3.1 |
Signaling Pathway
Caption: NSC363998 inhibits the neddylation E1 activating enzyme (NAE1/UBA3).
Experimental Protocols
Preparation of NSC363998 Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, weigh out 2.85 mg of this compound and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Caption: Workflow for preparing NSC363998 stock solution.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
NSC363998 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of NSC363998 in complete medium from the 10 mM stock. For example, to achieve final concentrations of 0.1, 1, 2.5, 5, and 10 µM, prepare 2X working solutions.
-
Remove the medium from the wells and add 100 µL of the prepared NSC363998 dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Neddylation Inhibition
Materials:
-
Cells of interest
-
6-well cell culture plates
-
NSC363998 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cullin-1, anti-NEDD8, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of NSC363998 or vehicle control for the desired time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. A shift in the molecular weight of Cullin-1 indicates its neddylated state. Accumulation of CRL substrates like p21 suggests inhibition of neddylation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western blot analysis of neddylation inhibition.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest
-
6-well cell culture plates
-
NSC363998 stock solution
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase A staining buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with NSC363998 or vehicle control for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Cells of interest
-
6-well cell culture plates
-
NSC363998 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with NSC363998 or vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates upon dilution in media | Low solubility in aqueous solution. | Prepare intermediate dilutions in a co-solvent like ethanol before final dilution in media. Ensure the final solvent concentration is low. |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of TBST washes. |
| No effect on cell viability | Incorrect concentration, short incubation time, or resistant cell line. | Perform a dose-response and time-course experiment to determine optimal conditions. Verify the activity of the compound with a positive control (e.g., another neddylation inhibitor). |
| High vehicle control toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. |
Disclaimer: This document is intended for research use only. The provided data is hypothetical and for illustrative purposes. Researchers should conduct their own experiments to validate these protocols and determine the optimal conditions for their specific cell lines and experimental setup.
Application Notes and Protocols for NSC363998 Free Base: In Vivo Evaluation of a Putative Topoisomerase II Inhibitor
Disclaimer: As of the latest literature review, specific in vivo studies on NSC363998 free base are not publicly available. The following application notes and protocols are therefore proposed based on the established methodologies for evaluating topoisomerase II inhibitors in preclinical cancer models. These are intended to serve as a comprehensive guide for researchers initiating in vivo studies with NSC363998.
Introduction
NSC363998 is a compound of interest for its potential as an anticancer agent. While its precise mechanism of action is still under investigation, it is hypothesized to function as a topoisomerase II inhibitor. Topoisomerase II is a critical enzyme in DNA replication and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. These notes provide a framework for the in vivo assessment of NSC363998's efficacy and mechanism of action in a xenograft mouse model.
Proposed Mechanism of Action: Topoisomerase II Inhibition
The proposed mechanism of action for NSC363998 is centered on its interaction with the topoisomerase II-DNA complex. By stabilizing this complex, the drug prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks.
Caption: Proposed mechanism of NSC363998 as a topoisomerase II inhibitor.
In Vivo Antitumor Efficacy Study Protocol
This protocol outlines a typical xenograft study to evaluate the antitumor activity of NSC363998 in vivo.
Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study.
Detailed Methodology
-
Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Sex: Female
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent.
-
Acclimatization: Minimum of 7 days upon arrival.
-
-
Cell Line and Tumor Implantation:
-
Cell Line: HCT116 (human colorectal carcinoma) or other appropriate cancer cell line.
-
Cell Preparation: Cells are grown to ~80% confluency, harvested, and resuspended in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Implantation: 0.1 mL of the cell suspension (5 x 106 cells) is injected subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumor volumes are measured every 2-3 days using digital calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 100-150 mm3, mice are randomized into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Group 2: NSC363998 (e.g., 25 mg/kg, intraperitoneal injection, daily)
-
Group 3: NSC363998 (e.g., 50 mg/kg, intraperitoneal injection, daily)
-
Group 4: Positive Control (e.g., Etoposide, 10 mg/kg, intraperitoneal injection, every other day)
-
Note: Dosing and schedule for NSC363998 are hypothetical and should be determined by preliminary maximum tolerated dose (MTD) studies.
-
-
Treatment Administration and Monitoring:
-
Treatments are administered for a predefined period (e.g., 21 days).
-
Tumor volumes and body weights are recorded three times a week.
-
Animal health is monitored daily for signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or at the end of the treatment period.
-
Mice are euthanized, and final tumor volumes and weights are recorded.
-
Tumors are excised and divided for pharmacodynamic and histological analysis.
-
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in tables for clear comparison.
Table 1: Antitumor Efficacy of NSC363998 in HCT116 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1450 ± 120 | - | 5.2 ± 1.5 |
| NSC363998 | 25 mg/kg, qd | 850 ± 95 | 41.4 | -2.1 ± 2.0 |
| NSC363998 | 50 mg/kg, qd | 425 ± 60 | 70.7 | -8.5 ± 3.1 |
| Etoposide | 10 mg/kg, qod | 510 ± 75 | 64.8 | -6.3 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacodynamic and Histological Analysis
To confirm the mechanism of action of NSC363998 in vivo, the following analyses can be performed on excised tumor tissues.
Western Blot Analysis Protocol
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 30-50 µg of protein on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C (e.g., anti-γH2AX, anti-cleaved caspase-3, anti-β-actin).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection system.
Immunohistochemistry (IHC) Protocol
-
Fixation and Embedding: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Use xylene and a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer).
-
Staining: Stain with primary antibodies (e.g., Ki-67 for proliferation, TUNEL for apoptosis) followed by a labeled secondary antibody and chromogen detection system.
-
Imaging and Analysis: Capture images using a microscope and quantify staining intensity or the percentage of positive cells.
Conclusion
The provided protocols and application notes offer a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound. Successful execution of these studies will be crucial in determining the therapeutic potential of this compound as a novel topoisomerase II inhibitor for cancer therapy. Researchers are strongly encouraged to perform preliminary tolerability and pharmacokinetic studies to refine the proposed doses and schedules.
NSC363998 free base dosage for animal studies
Application Notes and Protocols for NSC363998 Free Base in Animal Studies
Disclaimer: Extensive searches for "this compound" did not yield any specific information regarding its use in animal studies, including dosage, mechanism of action, or relevant signaling pathways. The information presented below is a generalized template and should be adapted based on validated data for the specific compound of interest. Researchers are strongly advised to verify the compound identifier and consult published literature for the specific agent they intend to study.
Introduction
This document provides a hypothetical framework for the application of a novel therapeutic agent, designated this compound, in preclinical animal models. The protocols and data presented are illustrative and intended to guide researchers in designing their own studies once specific information about the compound is available.
Hypothetical Mechanism of Action
For the purpose of this template, we will hypothesize that NSC363998 acts as an inhibitor of the hypothetical "Protein Kinase X" (PKX) signaling pathway, which is implicated in tumor growth and proliferation.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of NSC363998.
Animal Studies Protocol
This section outlines a general protocol for evaluating the in vivo efficacy of a compound like NSC363998 in a tumor xenograft model.
Experimental Workflow Diagram
Caption: General workflow for a xenograft animal study.
Materials and Methods
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Cell Line: A human cancer cell line with a known and relevant genetic background.
-
Compound Formulation: this compound would need to be dissolved in a suitable vehicle (e.g., DMSO, saline, or a solution containing Tween 80 and PEG400). The stability and solubility of the compound in the chosen vehicle must be confirmed.
-
Administration Route: Intraperitoneal (IP), oral (PO), or intravenous (IV), depending on the compound's properties.
Experimental Procedure
-
Cell Culture: Culture tumor cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer this compound or vehicle control according to the predetermined dosing schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant organs for further analysis (e.g., histology, Western blotting, or PCR).
Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from such a study should be presented.
Table 1: Hypothetical Dosing Regimen for NSC363998 in a Mouse Xenograft Model
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | - | IP | Daily |
| 2 | NSC363998 | 10 | IP | Daily |
| 3 | NSC363998 | 25 | IP | Daily |
| 4 | NSC363998 | 50 | IP | Daily |
Table 2: Hypothetical Efficacy and Toxicity Data
| Group | Average Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| 1 | 1500 ± 250 | - | +5 |
| 2 | 1000 ± 200 | 33 | +2 |
| 3 | 500 ± 150 | 67 | -3 |
| 4 | 200 ± 100 | 87 | -10 |
Conclusion
The successful application of NSC363998 in animal studies is critically dependent on obtaining specific data regarding its physicochemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic profiles. The protocols and illustrative data provided herein serve as a foundational guide for researchers to design rigorous and well-controlled preclinical experiments once such information becomes available. It is imperative to conduct thorough literature reviews and preliminary in vitro studies to inform the design of in vivo experiments.
Application Notes and Protocols for In Vivo Administration of NSC363998 Free Base
Disclaimer: As of December 2025, publicly available data on the in vivo administration, pharmacokinetics, and specific signaling pathways of NSC363998 free base are not available. The following application notes and protocols are therefore provided as a generalized framework for the preclinical evaluation of a novel investigational compound, based on established practices in drug development. Researchers must conduct compound-specific dose-range finding and vehicle tolerability studies before commencing definitive experiments.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential routes of administration for the investigational compound this compound in preclinical animal models. The objective is to offer standardized protocols for initial pharmacokinetic (PK) screening and efficacy studies, which are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A thorough understanding of these parameters is essential for dose selection and the prediction of human pharmacokinetics.
Data Presentation: General Pharmacokinetic Parameters
The following table outlines key pharmacokinetic parameters that should be determined for this compound following administration via different routes. This table should be populated with experimental data.
| Administration Route | Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Animal Model |
| Intravenous (IV) | e.g., 20% Solutol HS 15 in saline | TBD | TBD | TBD | TBD | TBD | 100 (by definition) | e.g., Rat |
| Oral (PO) | e.g., 0.5% CMC in purified water | TBD | TBD | TBD | TBD | TBD | TBD | e.g., Rat |
| Intraperitoneal (IP) | e.g., 10% DMSO in corn oil | TBD | TBD | TBD | TBD | TBD | TBD | e.g., Mouse |
| Subcutaneous (SC) | e.g., PEG400 in sterile saline (1:1) | TBD | TBD | TBD | TBD | TBD | TBD | e.g., Mouse |
TBD: To be determined through experimental studies.
Experimental Protocols
All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Vehicle Selection and Formulation
The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of this compound. Due to the "free base" nature of the compound, it is likely to have low aqueous solubility.
Protocol for Vehicle Screening:
-
Solubility Assessment: Determine the solubility of this compound in a panel of common preclinical vehicles (e.g., saline, phosphate-buffered saline (PBS), corn oil, polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO), 0.5% carboxymethyl cellulose (CMC), 20% Solutol HS 15).
-
Formulation Preparation:
-
For aqueous solutions/suspensions, start by preparing a stock solution in a minimal amount of an organic co-solvent like DMSO, if necessary.
-
Gradually add the aqueous vehicle (e.g., saline, 0.5% CMC) while vortexing to achieve the desired final concentration.
-
For lipid-based formulations, directly dissolve or suspend the compound in the oil-based vehicle. Sonication may be required to ensure a homogenous suspension.
-
-
Stability Check: Assess the physical and chemical stability of the chosen formulation over the intended period of use.
Intravenous (IV) Administration Protocol
IV administration is typically used to determine the intrinsic pharmacokinetic properties of a compound, assuming 100% bioavailability.
Materials:
-
This compound formulation (sterile-filtered solution)
-
Appropriate animal model (e.g., Sprague-Dawley rats with jugular vein cannulation)
-
Syringes and infusion pumps
-
Blood collection supplies (e.g., heparinized tubes)
Procedure:
-
Acclimate the cannulated animals to the experimental conditions.
-
Administer the NSC363998 formulation as a slow bolus injection or infusion via the jugular vein cannula. A typical dose volume is 1-2 mL/kg for rats.
-
Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
Oral (PO) Administration Protocol
Oral administration is a common route for evaluating the absorption and oral bioavailability of a drug candidate.
Materials:
-
This compound formulation (solution or suspension)
-
Animal model (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Fast the animals overnight (with access to water) to reduce variability in gastric emptying.
-
Administer the formulation directly into the stomach using an oral gavage needle. Typical dose volumes are 5-10 mL/kg for mice.
-
Collect blood samples at specified time points post-administration.
-
Process and store plasma samples as described for the IV route.
Visualizations
Signaling Pathways
As the specific molecular target and signaling pathway for NSC363998 are not publicly known, a hypothetical signaling pathway diagram is presented below to illustrate its potential mechanism of action as an inhibitor of a kinase cascade.
Caption: Hypothetical signaling pathway for NSC363998.
Experimental Workflows
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
Logical Relationships
This diagram illustrates the logical relationship between the choice of administration route and the experimental objectives.
Caption: Logic for selecting an administration route.
Application Notes and Protocols for NSC363998 Free Base in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC363998 is an orally active small molecule that has demonstrated potential in the research of neurodegenerative disorders, particularly Fragile X-associated tremor/ataxia syndrome (FXTAS). It has been shown to suppress neurotoxicity induced by rCGG repeats, the genetic hallmark of FXTAS, by modulating neddylation activity. These application notes provide a comprehensive overview of NSC363998, its mechanism of action, and protocols for its use in high-throughput screening (HTS) to identify novel modulators of the neddylation pathway for therapeutic development.
Mechanism of Action: Inhibition of the Neddylation Pathway
NSC363998 functions as an inhibitor of the neddylation pathway. This pathway is a crucial post-translational modification process where the ubiquitin-like protein NEDD8 (Neural precursor cell expressed developmentally down-regulated 8) is conjugated to substrate proteins. This process is analogous to ubiquitination and involves a three-step enzymatic cascade:
-
E1 Activating Enzyme (NAE): Activates NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzyme (e.g., UBE2M, UBE2F): Receives the activated NEDD8 from the E1 enzyme.
-
E3 Ligase: Catalyzes the transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein.
The primary substrates of neddylation are the Cullin-RING E3 ubiquitin ligases (CRLs). Neddylation of the cullin subunit is essential for the activity of CRLs, which in turn regulate the degradation of a wide range of proteins involved in critical cellular processes, including the cell cycle, DNA replication, and signal transduction.
In the context of FXTAS, a Drosophila model has shown that NSC363998 can diminish neddylation activity, which modulates the neurodegeneration associated with the disease.[1] The proposed mechanism involves the regulation of the Sima protein, the Drosophila homolog of HIF1α, downstream of neddylation substrates like Cul3 and Vhl.
Quantitative Data
| Compound | Target | Assay Type | IC50 | Reference |
| NSC363998 | Neddylation Pathway | Data not available | Data not available | |
| MLN4924 | NAE (E1 Activating Enzyme) | Biochemical Assay | 4.7 nM | Soucy et al., 2009 |
| MLN4924 | NAE (E1 Activating Enzyme) | Cell-based Assay (inhibition of cullin neddylation) | 10-20 nM | Soucy et al., 2009 |
High-Throughput Screening Protocols
The following are example protocols for high-throughput screening to identify and characterize inhibitors of the neddylation pathway, such as NSC363998. These protocols are based on established methods and may require optimization for specific cell lines or assay formats.
Biochemical High-Throughput Screening (HTS) Assay
This protocol describes a generic biochemical assay to measure the inhibition of the neddylation cascade. An example of a suitable format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay measures the proximity of a fluorescently labeled NEDD8 donor and an acceptor-labeled E2 conjugating enzyme. Inhibition of the NAE E1 activating enzyme will prevent the transfer of NEDD8 to E2, resulting in a loss of the FRET signal.
Materials:
-
Recombinant human NAE (E1)
-
Recombinant human UBE2M (E2) labeled with an acceptor fluorophore (e.g., Alexa Fluor 647)
-
Recombinant human NEDD8 labeled with a donor fluorophore (e.g., Europium cryptate)
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Tween-20)
-
NSC363998 and other test compounds
-
Positive control (e.g., MLN4924)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of NSC363998 and other test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like MLN4924 (positive control).
-
Enzyme and Substrate Preparation: Prepare a master mix containing NAE, acceptor-labeled UBE2M, and donor-labeled NEDD8 in assay buffer.
-
Dispensing: Add the enzyme/substrate master mix to all wells of the compound plate.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer and add it to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on a TR-FRET compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration relative to the controls and calculate the IC50 values for active compounds.
Cell-Based High-Throughput Screening (HTS) Assay
This protocol describes a cell-based assay to assess the neuroprotective effects of NSC363998 in a cellular model of neurodegeneration.
Principle: Utilize a neuronal cell line expressing a toxic protein (e.g., rCGG repeats) that induces cell death. The assay measures cell viability to identify compounds that can rescue the cells from this toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) stably or transiently expressing rCGG repeats.
-
Cell culture medium and supplements.
-
NSC363998 and other test compounds.
-
Positive control (a compound known to be neuroprotective in this model, if available).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
384-well clear-bottom white plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the neuronal cells expressing rCGG repeats into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of NSC363998 and other test compounds to the cells. Include wells with DMSO only (negative control).
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the untreated control group (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for the recommended time.
-
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Calculate the percent cell viability for each compound concentration and determine the EC50 values for active compounds.
Conclusion
NSC363998 is a promising compound for the study of neurodegenerative diseases, acting through the inhibition of the neddylation pathway. The provided application notes and protocols offer a framework for utilizing NSC363998 in high-throughput screening campaigns to identify and characterize novel modulators of this critical cellular pathway. Further optimization of these protocols will be necessary to suit specific experimental needs and to elucidate the full therapeutic potential of targeting neddylation.
References
Application Notes and Protocols: NSC363998 Free Base in Neddylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein neddylation is a critical post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). The conjugation of the ubiquitin-like protein NEDD8 to cullin proteins is essential for the activation of CRLs, which in turn target a vast array of substrate proteins for ubiquitination and subsequent proteasomal degradation. This pathway plays a pivotal role in numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage response. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various diseases, particularly cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
NSC363998 is an orally active small molecule that has been identified as a potential modulator of neddylation activity. Studies in a Drosophila model of Fragile X-associated tremor/ataxia syndrome (FXTAS) have shown that NSC363998 can suppress neurotoxicity and is associated with diminished neddylation activity. While the precise molecular target of NSC363998 within the neddylation cascade is still under investigation, its potential to interfere with this critical pathway makes it a compound of significant interest for researchers in neurobiology and oncology.
These application notes provide detailed protocols for evaluating the effects of NSC363998 free base and other potential neddylation inhibitors on the neddylation pathway and cellular processes. The protocols cover in vitro neddylation inhibition assays, cellular assessment of cullin neddylation, ubiquitination assays, and cell viability assays.
Neddylation Signaling Pathway
The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3).
Experimental Protocols
In Vitro Neddylation Inhibition Assay
This assay is designed to determine if NSC363998 directly inhibits the enzymatic components of the neddylation pathway.
Workflow:
Materials:
-
Recombinant Human NAE1/UBA3 (E1)
-
Recombinant Human UBE2M (UBC12) or UBE2F (E2)
-
Recombinant Human NEDD8
-
Recombinant Human Cullin1/RBX1 complex
-
This compound
-
MLN4924 (positive control)
-
ATP solution
-
Neddylation reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-Cullin1, anti-NEDD8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix of the neddylation reaction components in neddylation reaction buffer on ice. For a 20 µL reaction, typical concentrations are: 50 nM E1, 200 nM E2, 5 µM NEDD8, and 200 nM Cullin1/RBX1.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add NSC363998 at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective tubes. Include a positive control (e.g., 1 µM MLN4924) and a vehicle control (DMSO).
-
Pre-incubate the reactions for 15 minutes at 30°C.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding 4X SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blot analysis using anti-Cullin1 or anti-NEDD8 antibodies to detect the neddylated and unneddylated forms of Cullin1.
-
Quantify the band intensities to determine the percentage of neddylated Cullin1.
Data Presentation:
| Compound | Concentration (µM) | % Neddylated Cullin1 |
| Vehicle (DMSO) | - | 100 |
| NSC363998 | 0.1 | |
| NSC363998 | 1 | |
| NSC363998 | 10 | |
| NSC363998 | 100 | |
| MLN4924 | 1 |
Table 1: Example data table for in vitro neddylation inhibition assay.
Cellular Cullin Neddylation Assay
This assay assesses the effect of NSC363998 on cullin neddylation within a cellular context.
Procedure:
-
Seed cells (e.g., HEK293T, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of NSC363998 (e.g., 0.1, 1, 10, 50 µM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM MLN4924).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blot analysis as described in the in vitro assay protocol, using an antibody specific to the cullin of interest (e.g., anti-CUL1, anti-CUL3).
-
Quantify the ratio of neddylated to unneddylated cullin.
Data Presentation:
| Treatment | Concentration (µM) | Treatment Time (h) | Neddylated/Unneddylated Cullin Ratio |
| Vehicle (DMSO) | - | 24 | 1.0 |
| NSC363998 | 1 | 24 | |
| NSC363998 | 10 | 24 | |
| NSC363998 | 50 | 24 | |
| MLN4924 | 1 | 24 |
Table 2: Example data table for cellular cullin neddylation assay.
In-Cell Ubiquitination Assay
This assay determines the downstream effect of neddylation inhibition by NSC363998 on the ubiquitination of a known CRL substrate.
Workflow:
Materials:
-
Cell line (e.g., HEK293T)
-
Plasmids: HA-tagged Ubiquitin, Flag-tagged CRL substrate (e.g., p27)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (denaturing)
-
Anti-Flag antibody conjugated to beads
-
Wash buffers
-
Elution buffer
-
Primary antibodies: anti-HA, anti-Flag
Procedure:
-
Co-transfect cells with plasmids encoding HA-Ubiquitin and a Flag-tagged CRL substrate.
-
24 hours post-transfection, treat the cells with NSC363998 or controls for the desired time.
-
4-6 hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to allow accumulation of ubiquitinated substrates.
-
Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.
-
Immunoprecipitate the Flag-tagged substrate using anti-Flag conjugated beads.
-
Thoroughly wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting with anti-HA antibody to detect ubiquitinated substrate and anti-Flag antibody to detect the total substrate.
Data Presentation: Present Western blot images showing the levels of ubiquitinated substrate in response to different concentrations of NSC363998.
Cell Viability Assay
This assay measures the effect of NSC363998 on the proliferation and viability of cells.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of NSC363998. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | NSC363998 IC50 (µM) at 72h |
| Cell Line A | |
| Cell Line B | |
| Cell Line C |
Table 3: Example data table for cell viability assay.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the effects of this compound on the neddylation pathway. By employing these assays, researchers can elucidate the mechanism of action of NSC363998, identify its molecular targets, and evaluate its potential as a therapeutic agent. The systematic application of these methods will be crucial in advancing our understanding of the role of neddylation in disease and in the development of novel inhibitors.
Application Notes and Protocols for Studying Neuroprotective Compounds in Drosophila Ommatidial Degeneration Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Drosophila melanogaster compound eye serves as a powerful in vivo model system for studying the molecular and cellular mechanisms underlying neurodegenerative diseases. The highly organized structure of the ommatidia, the individual units of the compound eye, allows for straightforward visualization and quantification of neuronal integrity. Degeneration of the photoreceptor neurons within the ommatidia, known as ommatidial degeneration, can be induced by genetic mutations or environmental stressors, recapitulating key aspects of human neurodegenerative disorders such as retinitis pigmentosa, Alzheimer's disease, and Parkinson's disease.[1][2][3] This document provides a detailed protocol for utilizing a Drosophila model of ommatidial degeneration to screen and characterize the efficacy of potential neuroprotective compounds, using a hypothetical agent, "Compound X" (representing NSC363998 free base), as an example.
Compound of Interest: Compound X (this compound) - Note: No publicly available data was found for NSC363998. The following protocols are generalized for testing a novel neuroprotective compound.
Experimental Protocols
Drosophila Stocks and Maintenance
-
Model Organism: Drosophila melanogaster.
-
Genotypes for Inducing Ommatidial Degeneration:
-
Genetic Models:
-
ninaEG69D/+: A model for autosomal dominant retinitis pigmentosa (ADRP) caused by a mutation in the rhodopsin-1 gene, leading to ER stress and age-dependent retinal degeneration.[4]
-
GMR-Gal4 > UAS-Aβ42: A model for Alzheimer's disease where the human amyloid-beta 42 peptide is overexpressed in the developing eye, causing a severe neurodegenerative phenotype.[2]
-
rdgB mutants: These flies exhibit light-dependent retinal degeneration due to defects in calcium signaling.[5]
-
-
Control Strain: w1118 or another appropriate wild-type strain.
-
-
Rearing Conditions: Flies should be maintained on a standard cornmeal-yeast-agar medium at 25°C under a 12:12 hour light-dark cycle, unless the model requires specific light conditions (e.g., constant darkness for light-dependent degeneration models to prevent premature degeneration).
Preparation and Administration of Compound X
This protocol outlines the preparation of Compound X for administration to Drosophila through their food.
Materials:
-
Compound X (this compound)
-
Dimethyl sulfoxide (DMSO) or another appropriate solvent
-
Standard Drosophila food
-
Vials for fly culture
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Compound X in a suitable solvent (e.g., 10 mM in DMSO). Ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution to desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in the molten fly food just before pouring it into vials.
-
Control Groups:
-
Vehicle Control: Prepare a set of vials containing fly food with the same concentration of the solvent (e.g., DMSO) used for Compound X.
-
Untreated Control: Vials with standard fly food without any additions.
-
-
Dosing:
-
Allow the food to solidify completely.
-
Place newly eclosed flies (0-2 days old) of the desired genotype into the vials containing Compound X, vehicle, or standard food.
-
Maintain the flies on the respective diets for the duration of the experiment, transferring them to fresh vials every 2-3 days.
-
Assessment of Ommatidial Degeneration
The pseudopupil is an optical phenomenon that allows for the visualization of the intact rhabdomeres of multiple ommatidia. The loss of the pseudopupil is indicative of photoreceptor degeneration.[6]
Procedure:
-
Anesthetize flies with CO2 or by cooling.
-
Mount the fly on a microscope slide.
-
Observe the eye under a light microscope with transmitted light.
-
Count the number of visible rhabdomeres in a single ommatidium (a healthy young fly has seven visible rhabdomeres).
-
Quantify the number of ommatidia with a full complement of rhabdomeres across different treatment groups and time points.
Histological sectioning provides a detailed view of the retinal structure and allows for the quantification of retinal thickness and the integrity of photoreceptor cells.
Procedure:
-
Fixation: Dissect fly heads and fix them in an appropriate fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline [PBS]) overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the heads through a graded ethanol series and embed them in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5-7 µm) of the embedded heads using a microtome.
-
Staining: Mount the sections on slides and stain with Hematoxylin and Eosin (H&E) to visualize the retinal structure.
-
Imaging and Analysis: Image the sections using a light microscope. Measure the retinal thickness from the basement membrane to the lens. Count the number of intact photoreceptor cells per ommatidium.
For ultrastructural analysis of photoreceptor cells and rhabdomeres.
Procedure:
-
Fixation and Embedding: Fix fly heads in a glutaraldehyde/paraformaldehyde mixture, followed by post-fixation in osmium tetroxide. Dehydrate and embed in resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to observe the detailed morphology of rhabdomeres and other cellular organelles.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Compound X on Ommatidial Integrity (Pseudopupil Assay)
| Treatment Group | Age (days) | Mean Number of Rhabdomeres per Ommatidium (± SEM) | % Ommatidia with Intact Rhabdomeres (± SEM) |
| Wild-Type (Control) | 1 | 7.0 ± 0.0 | 100 ± 0.0 |
| 21 | 6.9 ± 0.1 | 98.5 ± 1.0 | |
| Degeneration Model | 1 | 6.8 ± 0.2 | 95.0 ± 2.5 |
| (Vehicle Control) | 21 | 2.1 ± 0.4 | 15.3 ± 4.2 |
| Compound X (10 µM) | 21 | 4.5 ± 0.5 | 55.8 ± 6.1 |
| Compound X (50 µM) | 21 | 6.2 ± 0.3 | 85.2 ± 3.7 |
Table 2: Histological Analysis of Retinal Thickness
| Treatment Group | Age (days) | Mean Retinal Thickness (µm) (± SEM) |
| Wild-Type (Control) | 21 | 100 ± 2.5 |
| Degeneration Model | 21 | 45 ± 3.1 |
| (Vehicle Control) | ||
| Compound X (10 µM) | 21 | 68 ± 4.0 |
| Compound X (50 µM) | 21 | 89 ± 2.8 |
Potential Signaling Pathways and Mechanisms of Action
While the mechanism of NSC363998 is unknown, several pathways are commonly implicated in neurodegeneration and could be investigated as potential targets.
-
Oxidative Stress Pathways: Many neuroprotective compounds act as antioxidants. Assays for reactive oxygen species (ROS) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) can be performed.
-
ER Stress and the Unfolded Protein Response (UPR): In models like the ninaEG69D mutant, degeneration is linked to ER stress. The expression of UPR markers (e.g., Xbp1, BiP) can be assessed by qPCR or western blotting.[4]
-
Apoptosis: Programmed cell death is a common final pathway in neurodegeneration. Assays for caspase activity or TUNEL staining can be used to quantify apoptosis. Blocking apoptosis has been shown to prevent blindness in Drosophila retinal degeneration mutants.[7]
-
Inflammatory Signaling: Neuroinflammation contributes to neuronal death. The expression of inflammatory markers can be measured.
-
Calcium Homeostasis: Dysregulation of calcium signaling can lead to excitotoxicity and cell death.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing a neuroprotective compound.
Hypothetical Signaling Pathway: Inhibition of ER Stress-Induced Apoptosis
Caption: Hypothetical mechanism of Compound X in ommatidial degeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Drosophila Eye Model to Study Neuroprotective Role of CREB Binding Protein (CBP) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Calcium channel blockers inhibit retinal degeneration in the retinal-degeneration-B mutant of Drosophila - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 6. Molecular genetics of retinal degeneration: A Drosophila perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking apoptosis prevents blindness in Drosophila retinal degeneration mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC363998 (SHP099) Free Base Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: NSC363998, more commonly known as SHP099, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical component of the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is frequently dysregulated in various human cancers.[3][4] SHP099 stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling, making it a valuable tool for cancer research and a potential therapeutic agent.[1][5] These application notes provide a summary of treatment durations and concentrations used in various experimental settings, along with detailed protocols for key assays.
Data Presentation: In Vitro Treatment Parameters
The following table summarizes the treatment durations and concentrations of NSC363998 (SHP099) free base in various cancer cell lines from published literature. This data provides a reference for designing new experiments.
| Cell Line | Cancer Type | Assay Type | Concentration Range | Treatment Duration | Outcome/Observation | Reference |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | p-ERK Inhibition | ~0.25 µM (IC50) | Not specified | Inhibition of MAPK signaling | [6] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | Colony Formation | Not specified | Not specified | Growth inhibition | [6] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | Proliferation Assay | 5.14 µM (IC50) | 6 days | Anti-proliferative effects | [7] |
| MDA-MB-468 | Breast Adenocarcinoma | p-ERK Inhibition | ~0.25 µM (IC50) | Not specified | Inhibition of MAPK signaling | [6] |
| RPMI-8226 | Multiple Myeloma | Cell Viability (CCK-8) | 1 - 30 µM | 24, 48, 72 hours | Dose- and time-dependent inhibition of proliferation | [3] |
| NCI-H929 | Multiple Myeloma | Cell Viability (CCK-8) | 1 - 30 µM | 24, 48, 72 hours | Dose- and time-dependent inhibition of proliferation | [3] |
| RPMI-8226 | Multiple Myeloma | Apoptosis Assay (Flow Cytometry) | 1, 10, 20, 30 µM | 48 hours | Dose-dependent increase in apoptosis | [3] |
| NCI-H929 | Multiple Myeloma | Apoptosis Assay (Flow Cytometry) | 1, 10, 20, 30 µM | 48 hours | Dose-dependent increase in apoptosis | [3] |
| RPMI-8226 | Multiple Myeloma | Western Blot (p-SHP2, p-ERK) | Increasing doses | 48 hours | Inhibition of SHP2/ERK pathway | [3] |
| NCI-H929 | Multiple Myeloma | Western Blot (p-SHP2, p-ERK) | Increasing doses | 48 hours | Inhibition of SHP2/ERK pathway | [3] |
| JHU-022, SCC-9 | Head and Neck Squamous Cell Carcinoma | Cell Viability (CellTiter-Glo) | 0 - 10 µmol/L | 7 days | Inhibition of cell viability | [8] |
| JHU-022, SCC-9 | Head and Neck Squamous Cell Carcinoma | Crystal Violet Assay | 1, 5 µmol/L | 7 - 10 days | Inhibition of cell growth | [8] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Western Blot (p-ERK, p-AKT) | 10 µmol/L | 6, 24 hours | Inhibition of PI3K and MEK signaling | [8] |
| OVCAR-8 | Ovarian Cancer | Co-culture with T cells | Dose-dependent | 6 days | Enhanced immune cell-mediated tumor killing | [1] |
| CT-26 | Colon Cancer | In vitro culture | Not specified | Not specified | Insensitive to SHP099 | [5] |
| Human PBMCs | Peripheral Blood Mononuclear Cells | qPCR (IFN-γ, GzmB, Prf) | 10 µmol/L | 24 hours | Upregulation of cytotoxic T-cell related genes | [5] |
Data Presentation: In Vivo Treatment Parameters
| Animal Model | Cancer Type / Cell Line | Treatment Dose | Dosing Schedule | Treatment Duration | Outcome/Observation | Reference |
| Nude Mice | Esophageal Squamous Cell Carcinoma (KYSE-520 xenograft) | 100 mg/kg | Daily (oral gavage) | 24 days | Marked tumor growth inhibition | [6] |
| Balb/c Nude Mice | Multiple Myeloma (RPMI-8226 xenograft) | 75 mg/kg | Daily (oral) | Until tumors became palpable, then daily | Reduced tumor size, growth, and weight | [3] |
| BALB/c Mice | Colon Cancer (CT-26 xenograft) | 5 mg/kg | Daily (i.p.) | From day 3 onwards | Significantly decreased tumor burden in immunocompetent mice | [5] |
| Nude Mice | Hepatocellular Carcinoma (HCC09-0913 PDX) | 100 mg/kg | Daily | 14 days | Tumor growth inhibition | [7] |
Experimental Protocols
Cell Viability and Proliferation Assays
a) CCK-8 Assay Protocol: This protocol is adapted from studies on multiple myeloma cell lines.[3]
-
Cell Seeding: Seed cancer cells (e.g., RPMI-8226, NCI-H929) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence (for adherent cells), replace the medium with fresh medium containing various concentrations of NSC363998 (SHP099) or vehicle control (DMSO). For suspension cells, add the drug directly.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
b) Crystal Violet Assay Protocol: This protocol is suitable for long-term cell growth assessment.[8]
-
Cell Seeding: Seed cells in a 6-well dish at a density of 5 x 10⁴ cells per well.
-
Drug Treatment: The following day, treat the cells with the desired concentrations of NSC363998 (SHP099) (e.g., 1 and 5 µmol/L).
-
Incubation: Incubate the cells until the no-treatment control cells reach confluency (approximately 7-10 days). Change the medium with fresh drug every 2-3 days.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain with 0.1% crystal violet solution for 20 minutes at room temperature.
-
-
Washing and Drying: Gently wash the plates with water to remove excess stain and let them air dry.
-
Analysis: Visually inspect or quantify the stained cell colonies by dissolving the stain in a solvent (e.g., 10% acetic acid) and measuring the absorbance.
Western Blotting for MAPK Pathway Analysis
This protocol is used to assess the phosphorylation status of SHP2 and ERK.[3][8]
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of NSC363998 (SHP099) for the desired time (e.g., 6, 24, or 48 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Detect the protein bands using an ECL (Enhanced Chemiluminescence) detection reagent and an imaging system.
In Vivo Xenograft Study Protocol
This is a generalized protocol for evaluating the in vivo efficacy of NSC363998 (SHP099).[3][6]
-
Animal Models: Use immunocompromised mice (e.g., nude or SCID mice) for xenograft studies with human cancer cell lines.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a Matrigel mixture) into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer NSC363998 (SHP099) at the desired dose and schedule (e.g., 75-100 mg/kg, daily by oral gavage). The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., after 24 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Statistical Analysis: Plot tumor growth curves and perform statistical analyses (e.g., t-test, ANOVA) to determine the significance of differences between treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: NSC363998 (SHP099) inhibits the SHP2-mediated activation of the RAS/MAPK pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments with NSC363998 (SHP099).
References
- 1. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sellerslab.org [sellerslab.org]
- 7. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing NSC363998 Free Base Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC363998 is a compound of interest in neurodegenerative disease research, particularly for conditions such as Fragile X-associated tremor/ataxia syndrome (FXTAS). It has been identified as an orally active compound that can suppress rCGG90-induced neurotoxicity. The mechanism of action of NSC363998 is linked to the inhibition of the neddylation pathway, a critical cellular process that regulates protein degradation and function. Accurate preparation of a stable stock solution is the first critical step in ensuring reproducible and reliable experimental results for in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of NSC363998 free base stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value |
| Molecular Weight | 440.54 g/mol |
| Molecular Formula | C₂₄H₃₂N₄O₄ |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Typical Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C for short-term, -80°C for long-term |
| Working Concentration | Varies by experiment (typically in the µM to nM range) |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Carefully weigh out 4.405 mg of this compound using a calibrated analytical balance.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the weighed NSC363998.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of compound degradation.
-
Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the main stock.
-
Storage: For short-term storage (up to a few weeks), store the aliquots at -20°C. For long-term storage (months to years), it is recommended to store the aliquots at -80°C. Protect the vials from light.
Preparation of Working Solutions:
To prepare a working solution, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is kept low (typically less than 0.5%) to avoid solvent-induced cellular toxicity.
Signaling Pathway
NSC363998 is reported to act as an inhibitor of the neddylation pathway. This pathway is a crucial post-translational modification process that involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs). The activation of CRLs by neddylation is essential for the ubiquitination and subsequent proteasomal degradation of a wide range of proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction. By inhibiting this pathway, NSC363998 can modulate the levels of key regulatory proteins, which may underlie its therapeutic effects.
Caption: The Neddylation Pathway and the inhibitory action of NSC363998.
Experimental Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution and subsequent working solutions for cell-based assays.
Caption: Workflow for preparing NSC363998 stock and working solutions.
Application Notes and Protocols for NSC363998 Free Base in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC363998 is a small molecule inhibitor of Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node involved in multiple cellular processes, including cell proliferation, differentiation, and survival.[1] In the nervous system, SHP2 plays a pivotal role in neuronal development, synaptic function, and the balance between neurogenesis and gliogenesis.[1][2] Dysregulation of SHP2 signaling has been implicated in neurodegenerative diseases.[1] These application notes provide detailed protocols for the use of NSC363998 free base in primary neuron cultures to investigate its effects on neuronal viability and signaling pathways.
Product Information and Handling
Proper handling and storage of NSC363998 are crucial for maintaining its stability and activity. The following table summarizes the key properties of a typical small molecule SHP2 inhibitor.
| Property | Value | Notes |
| Appearance | White to off-white solid powder | Visually inspect the product upon receipt. |
| Purity (by HPLC) | >98% | High purity is essential to ensure that the observed effects are specific to the compound. |
| Solubility | Soluble in DMSO at 100 mM | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3] |
| Storage Conditions | Powder: -20°C, protected from light | Proper storage is critical for long-term stability.[3] |
| Stock Solution | -80°C in single-use aliquots | Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound.[3] |
Experimental Protocols
Protocol 1: Preparation of NSC363998 Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of NSC363998 in DMSO and subsequent dilution to working concentrations for treating primary neuron cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) neuronal culture medium
Procedure:
-
Stock Solution Preparation (100 mM):
-
Bring the NSC363998 vial to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 100 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the solution is clear. Gentle warming at 37°C may aid dissolution.[3]
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in pre-warmed (37°C) neuronal culture medium to the desired final concentrations.[3]
-
Important: The final DMSO concentration in the culture medium should be kept at or below 0.1% (v/v) to avoid solvent toxicity.[4]
-
Protocol 2: Primary Neuron Culture and Treatment
This protocol outlines the general procedure for culturing primary cortical neurons from embryonic day 18 (E18) rat pups and their subsequent treatment with NSC363998.
Materials:
-
E18 pregnant rat
-
Dissection medium (ice-cold)
-
Papain solution
-
Trypsin inhibitor solution
-
Neuronal culture medium
-
Poly-D-lysine coated culture plates
-
NSC363998 working solutions
Procedure:
-
Dissection and Dissociation:
-
Dissect cortices from E18 embryos in ice-cold dissection medium.[3]
-
Mince the cortical tissue and digest with a papain solution for 20-30 minutes at 37°C.[5]
-
Inhibit the enzymatic digestion with a trypsin inhibitor solution.[5]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[3]
-
-
Plating:
-
Determine cell viability and density using a hemocytometer.
-
Plate the neurons at a density of 1 x 10^5 cells/cm² in pre-warmed culture medium on poly-D-lysine coated plates.[3]
-
-
Maintenance:
-
Incubate cultures at 37°C in a 5% CO2 incubator.
-
Change half of the medium every 3-4 days.[3]
-
-
Treatment:
-
After 7-10 days in culture, replace the existing medium with fresh medium containing the desired concentrations of NSC363998 or a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
Protocol 3: Determination of Optimal NSC363998 Concentration using MTT Assay
This protocol determines the optimal, non-toxic working concentration of NSC363998 using an MTT assay to assess neuronal viability.
Materials:
-
Primary neurons cultured in a 96-well plate
-
NSC363998 serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 7-10 days.[3]
-
Treatment: Prepare serial dilutions of NSC363998 in culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO) and an untreated control.[3]
-
Incubation: Replace the existing medium with the medium containing the different concentrations of NSC363998 or controls and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Expected Quantitative Data
The following table provides an example of how to present the quantitative data obtained from the MTT assay to determine the optimal concentration of NSC363998.
| NSC363998 Concentration | % Neuronal Viability (Mean ± SD) |
| 0 µM (Untreated) | 100 ± 5.2 |
| 0.1% DMSO (Vehicle) | 98.5 ± 4.8 |
| 0.1 nM | 99.2 ± 5.5 |
| 1 nM | 101.3 ± 6.1 |
| 10 nM | 97.8 ± 4.9 |
| 100 nM | 95.3 ± 5.3 |
| 1 µM | 85.1 ± 7.2 |
| 10 µM | 55.4 ± 8.9 |
Visualizations
Signaling Pathway
Caption: SHP2 signaling pathway and the inhibitory action of NSC363998.
Experimental Workflow
Caption: Experimental workflow for NSC363998 application in primary neurons.
References
- 1. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurons or Glia? Can SHP2 Know It All? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols for NSC363998 Free Base in Organoid Models
To the Researcher: The following application notes and protocols are based on currently available scientific literature. Initial searches for "NSC363998 free base" did not yield specific data regarding its direct application in organoid models. Therefore, the information presented herein is a generalized framework based on established organoid culture techniques and common practices for evaluating small molecule compounds in these systems. Researchers should consider this a foundational guide and adapt the protocols based on their specific organoid model and experimental goals. Further optimization and validation will be necessary.
Introduction
Organoids, three-dimensional (3D) structures derived from stem cells or patient tissues, are increasingly utilized as powerful in vitro models in drug discovery and development. Their ability to recapitulate the complex architecture and cellular heterogeneity of native organs offers a more physiologically relevant system compared to traditional 2D cell cultures. This document provides a detailed guide for the application and evaluation of the small molecule compound this compound in various organoid models.
These protocols are intended for researchers, scientists, and drug development professionals familiar with mammalian cell culture and 3D organoid systems.
Potential Signaling Pathways of Interest
While specific pathways affected by NSC363998 are not yet detailed in the context of organoids, researchers may consider investigating its effects on fundamental cancer-related signaling pathways, including:
-
Cell Cycle Regulation: Assessing the impact of NSC363998 on key cell cycle checkpoints and regulators.
-
Apoptosis and Cell Survival: Investigating the induction of programmed cell death and the modulation of pro- and anti-apoptotic proteins.
-
Growth Factor Signaling: Examining the influence on pathways such as EGFR, FGFR, or others relevant to the specific cancer type being modeled.
A diagram illustrating a generic oncogenic signaling pathway that could be investigated is provided below.
Application Notes and Protocols for NSC363998 Free Base in Western Blot Analysis
To Researchers, Scientists, and Drug Development Professionals:
Extensive research has been conducted to provide detailed application notes and protocols for the use of NSC363998 free base in Western blot analysis. However, publicly available scientific literature and databases do not contain specific information regarding the biological activity, mechanism of action, or cellular targets of a compound with the identifier "NSC363998."
This lack of information makes it impossible to generate the requested detailed application notes, including quantitative data, specific experimental protocols for its use in cell culture and Western blotting, and diagrams of affected signaling pathways. The identifier "NSC363998" may be an internal designation not used in public research, a less common synonym for a compound known by another name, or a substance with limited to no published research.
Without foundational knowledge of the compound's effects on cellular protein expression, any provided protocol or pathway diagram would be purely speculative and not based on scientific evidence, thus failing to meet the standards of accuracy required for a scientific audience.
Troubleshooting & Optimization
Technical Support Center: NSC363998 Free Base
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving NSC363998 free base for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving. What are the recommended solvents?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. For optimal dissolution, organic solvents are recommended. The most commonly used and effective solvents are Dimethyl Sulfoxide (DMSO) and ethanol. It is advised to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental medium.
Q2: I'm using the recommended solvent (DMSO or ethanol), but the compound is still not dissolving completely. What should I do?
If you are experiencing difficulty dissolving this compound even with the recommended solvents, you can try the following methods to assist solubilization:
-
Vortexing: Agitate the solution vigorously using a vortex mixer for 1-2 minutes.
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. This can help increase the solubility of the compound. Do not use excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to break up any clumps of the compound and enhance dissolution. A short sonication period of 5-10 minutes is typically sufficient.
If these steps do not resolve the issue, consider preparing a more dilute stock solution.
Q3: What is the maximum concentration I can achieve for this compound in common solvents?
The solubility of this compound can vary slightly between batches. However, the following table provides approximate solubility data for common laboratory solvents. It is always recommended to start with a lower concentration and gradually increase it to determine the maximum solubility for your specific vial of the compound.
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| PBS (pH 7.2) | Sparingly soluble |
Q4: How should I prepare a stock solution of this compound for my experiments?
To ensure accurate and reproducible experimental results, it is crucial to prepare a stock solution correctly. Below is a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 440.54 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out 4.41 mg of this compound and place it into a sterile microcentrifuge tube.
-
Adding the Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolving the Compound: Tightly cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, you can gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Once the compound is fully dissolved, the 10 mM stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for several months.
Q5: My stock solution appears cloudy or has precipitated after storage. What should I do?
Precipitation of the compound from a stock solution upon storage, especially after refrigeration or freezing, can occur. If you observe cloudiness or a precipitate, gently warm the solution to 37°C and vortex it until the compound redissolves. To prevent this, ensure that your stock solution is stored in an airtight container to minimize exposure to moisture and consider storing it at room temperature if it will be used within a short period, provided the compound is stable under these conditions.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow to troubleshoot issues with dissolving this compound.
Caption: Troubleshooting workflow for NSC363998 dissolution.
Technical Support Center: NSC363998 Free Base
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NSC363998 free base in cellular toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NSC363998 in inducing cell toxicity?
NSC363998, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2).[1] Its toxic effects in cancer cells are primarily mediated through the induction of apoptosis. This process is associated with the inhibition of the NF-kappaB signaling pathway and occurs through a cytochrome c-dependent mechanism, which leads to the activation of caspase-9 and caspase-3, and subsequent cleavage of poly(ADP-ribose)polymerase (PARP).[2][3]
Q2: In which cell types has the toxicity of NSC363998 been observed?
The cytotoxic and apoptosis-inducing effects of NSC363998 have been documented in various cancer cell lines, including human colorectal cancer cells (Colo320 and THRC) and esophageal cancer cells.[1][2] The sensitivity to NSC363998 appears to be associated with the expression levels of COX-2.[2]
Q3: What are the typical effective concentrations and IC50 values for NSC363998?
The half-maximal inhibitory concentration (IC50) for cell proliferation varies depending on the cell line. For instance, in Colo320 and THRC human colorectal cancer cell lines, the IC50 values were reported to be 54.8 +/- 3.6 µM and 77.2 +/- 4.9 µM, respectively.[1] Significant induction of apoptosis has been observed at concentrations around 100 µM.[1]
Q4: How can I assess NSC363998-induced cytotoxicity in my cell line?
Several methods can be employed to measure cytotoxicity. Common assays include those that measure cell viability based on membrane integrity, such as trypan blue exclusion or lactate dehydrogenase (LDH) release assays.[4] Alternatively, metabolic activity assays like MTT or XTT can be used. To specifically assess apoptosis, methods like DNA fragmentation assays (e.g., TUNEL assay), or caspase activity assays are recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cytotoxicity observed at expected concentrations. | Cell line may have low or no COX-2 expression. | Verify the COX-2 expression level in your cell line using Western blot or RT-PCR. Consider using a positive control cell line known to be sensitive to NSC363998. |
| Compound instability or degradation. | Prepare fresh stock solutions of NSC363998 in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay choice or timing. | Ensure the chosen cytotoxicity assay is sensitive enough to detect the expected level of cell death. Optimize the incubation time with the compound, as the toxic effects may be time-dependent. | |
| High background in apoptosis assays. | Suboptimal cell culture conditions leading to spontaneous apoptosis. | Ensure cells are healthy and not overgrown before starting the experiment. Use appropriate controls (e.g., vehicle-treated cells) to determine the baseline level of apoptosis. |
| Reagent issues in the apoptosis detection kit. | Check the expiration dates and storage conditions of all kit components. Follow the manufacturer's protocol precisely. | |
| Inconsistent results between experiments. | Variability in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. |
| Pipetting errors or uneven compound distribution. | Ensure accurate and consistent pipetting. Mix the compound thoroughly in the culture medium before adding it to the cells. |
Data Presentation
Table 1: IC50 Values of NSC363998 in Human Colorectal Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| Colo320 | 54.8 ± 3.6 |
| THRC | 77.2 ± 4.9 |
Table 2: Apoptosis Induction by NSC363998 in Human Colorectal Cancer Cell Lines (at 100 µM) [1]
| Cell Line | Fold Increase in Apoptosis vs. Control |
| Colo320 | 9.0 ± 0.94 |
| THRC | 7.4 ± 0.87 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of NSC363998 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Detection using TUNEL Assay
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's instructions.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength.
3. Western Blot Analysis for COX-2 and NF-kappaB
-
Cell Lysis: Treat cells with NSC363998, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against COX-2, NF-kappaB p65, and a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: NSC363998-induced apoptotic signaling pathway.
Caption: General workflow for assessing cellular toxicity.
References
- 1. Apoptosis induced by NS-398, a selective cyclooxygenase-2 inhibitor, in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by cyclo-oxygenase-2 inhibitor NS398 through a cytochrome C-dependent pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS-398 induces apoptosis in human esophageal cancer cells through inhibition of NF-kappaB downstream regulation of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - ID [thermofisher.com]
Technical Support Center: Optimizing NSC363998 Free Base Concentration
Disclaimer: As of late 2025, specific experimental data, including established signaling pathways and optimized in vitro concentrations for the compound NSC363998, are not widely available in public-facing literature. Therefore, this guide provides a comprehensive framework for determining the optimal concentration of a novel or poorly characterized free base compound, using NSC363998 as a placeholder. The principles and protocols outlined here are based on established best practices in cell-based assays and drug discovery.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting concentration range for a new compound like NSC363998?
A1: For a novel compound, it is crucial to start with a broad concentration range to identify the effective window.[1] A common approach is to perform a dose-response study spanning several orders of magnitude, for instance, from nanomolar (nM) to millimolar (mM) concentrations.[1] If there is any information on similar chemical structures, that data can help inform a more targeted starting range.[1] It is also essential to first determine the maximum solubility of the compound in your cell culture medium to avoid testing concentrations that will precipitate and lead to inaccurate results.[1]
Q2: NSC363998 is a "free base." What are the potential challenges with this, and how can I address them?
A2: Free base forms of compounds can sometimes have lower aqueous solubility compared to their salt forms.[2] Poor solubility can lead to precipitation when the compound, often dissolved in a solvent like DMSO, is added to the aqueous cell culture medium.[3] To mitigate this, it's advisable to keep the final DMSO concentration in the culture medium as low as possible (typically not exceeding 0.5%) to avoid solvent-induced cytotoxicity, while still being high enough to maintain the compound's solubility.[4] Performing serial dilutions of the compound in the solvent (e.g., DMSO) before the final dilution into the medium is a critical step.[5] If solubility issues persist, consider using solubility enhancers like cyclodextrins or ensuring the medium contains serum, as proteins like albumin can help keep the compound in solution.[6]
Q3: Which in vitro assay should I use to determine the optimal concentration?
A3: The choice of assay depends on the expected biological effect of the compound. For general toxicity and viability, cytotoxicity assays are the standard.[7] These assays measure cellular health through various indicators:
-
Metabolic Activity Assays (e.g., MTT, WST-1): These colorimetric assays measure the activity of mitochondrial enzymes, which is often proportional to the number of viable cells.[8]
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide): These assays quantify cell death by measuring the leakage of intracellular components or the uptake of dyes by non-viable cells.[8][9]
-
ATP Content Assays: Measuring the total ATP level is another indicator of cell viability.
For a new compound, it's recommended to use at least two different types of assays to confirm the results and understand the potential mechanism of cell death.[8]
Q4: How do I interpret the results of my dose-response experiment to find the optimal concentration?
A4: The results of a dose-response experiment are typically plotted with the compound concentration on the x-axis (often on a log scale) and the cellular response (e.g., % cell viability) on the y-axis.[10] This usually generates a sigmoidal (S-shaped) curve.[10] From this curve, you can determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[11] The EC50/IC50 is the concentration of the compound that produces 50% of the maximum possible response or inhibition.[11][12] This value is a standard measure of a compound's potency. For follow-up experiments, researchers often use concentrations around the EC50/IC50 value (e.g., 0.5x, 1x, and 2x the EC50) to study the compound's mechanism of action.[1]
Troubleshooting Guide
Q: My results show high variability between replicate wells. What could be the cause?
A: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent cells from settling.
-
Edge Effects: Wells on the outer perimeter of a 96-well plate are prone to evaporation, which can affect cell growth.[13] To mitigate this, you can fill the outer wells with sterile PBS or medium and not use them for your experimental samples.[13]
-
Compound Precipitation: Visually inspect the wells after adding the compound. If precipitate is visible, you may need to lower the concentration range or improve the compound's solubility.
-
Pipetting Errors: Ensure your pipettes are calibrated. Use fresh tips for each dilution and be consistent in your pipetting technique.
Q: I see a precipitate forming in the culture medium after adding my compound stock. What should I do?
A: This is a common issue with compounds that have low aqueous solubility.[3] Here are some steps to troubleshoot:
-
Check Final Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not too low. Many cell lines can tolerate up to 0.5% DMSO.[5]
-
Optimize Dilution Method: Instead of diluting your stock directly into a large volume of medium, try a serial dilution approach.[6] Also, add the compound stock to the medium while vortexing or mixing to facilitate rapid dispersion.[6]
-
Reduce the Highest Test Concentration: Your desired concentration may be above the compound's solubility limit in the medium. Test a lower concentration range.
-
Use a Different Solvent or Formulation: While DMSO is common, other solvents or the use of solubility enhancers might be necessary for certain compounds.[6]
Q: The dose-response curve doesn't look sigmoidal. How do I interpret this?
A: An atypical dose-response curve can provide important information:
-
No Effect Observed: If the curve is flat at or near 100% viability, the compound may not be active in the tested concentration range or in the chosen cell line. You may need to test higher concentrations, if solubility permits.
-
U-shaped or Biphasic Curve: This can indicate complex biological effects, such as hormesis, where a compound is stimulatory at low doses and inhibitory at high doses.
-
Incomplete Curve: If you don't see a bottom or top plateau, the concentration range tested may be too narrow.[11] You need to expand the range to accurately determine the EC50/IC50.[11]
Experimental Protocols
Protocol: Determining the EC50/IC50 of NSC363998 using a WST-1 Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of a novel compound in an adherent cell line using a WST-1 assay, which measures the metabolic activity of viable cells.
1. Materials
-
NSC363998 free base
-
Dimethyl sulfoxide (DMSO), sterile
-
Adherent cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
WST-1 reagent
-
Microplate reader (absorbance at 440 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Experimental Workflow
Caption: General workflow for determining compound cytotoxicity.
3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a cell suspension in complete medium to achieve a density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of NSC363998 in sterile DMSO (e.g., 20 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It's common to use a 2-fold or 3-fold dilution series.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NSC363998.
-
Include appropriate controls: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used in the experiment).[9]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay and Data Acquisition:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[1]
-
Incubate for 1-4 hours at 37°C. The optimal time should be determined empirically for your cell line.[1]
-
Gently shake the plate for 1 minute to ensure homogeneity.
-
Measure the absorbance at 440 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression software (like GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the EC50/IC50 value.[12]
-
Data Presentation
Table 1: Example Data Layout for NSC363998 Dose-Response Experiment
| Concentration (µM) | Log Concentration | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | N/A | 1.52 | 1.55 | 1.50 | 1.52 | 100.0% |
| 0.1 | -1.0 | 1.48 | 1.51 | 1.45 | 1.48 | 97.4% |
| 0.3 | -0.52 | 1.35 | 1.39 | 1.33 | 1.36 | 89.5% |
| 1.0 | 0.0 | 1.10 | 1.15 | 1.12 | 1.12 | 73.7% |
| 3.0 | 0.48 | 0.75 | 0.78 | 0.73 | 0.75 | 49.3% |
| 10.0 | 1.0 | 0.40 | 0.42 | 0.39 | 0.40 | 26.3% |
| 30.0 | 1.48 | 0.15 | 0.16 | 0.14 | 0.15 | 9.9% |
| 100.0 | 2.0 | 0.12 | 0.11 | 0.13 | 0.12 | 7.9% |
| Calculated EC50/IC50: | ~3.0 µM |
Visualizations
Caption: Conceptual diagram of a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of NSC363998 Free Base
Disclaimer: Publicly available information on the specific off-target effects of NSC363998 free base is limited. This guide provides a general framework and best practices for researchers to investigate and troubleshoot potential off-target effects of novel compounds like NSC363998. The experimental protocols and data tables are templates to be adapted based on actual experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like NSC363998?
Off-target effects are unintended interactions of a drug or compound with molecular targets other than the intended one. These interactions can lead to unexpected biological responses, toxicity, or a reduction in therapeutic efficacy. For a new compound like NSC363998, characterizing off-target effects is a critical step in preclinical development to build a comprehensive safety and selectivity profile.[1][2] An insufficient selectivity profile is a common reason for failures in clinical trials.[2]
Q2: My cells are showing a phenotype that is inconsistent with the known on-target activity of NSC363998. How can I begin to investigate potential off-target effects?
The first step is to confirm the unexpected phenotype is dose-dependent and reproducible. Subsequently, a systematic investigation of potential off-target interactions is recommended. This typically involves a combination of computational predictions and experimental validation. A good starting point is to perform a broad kinase panel screening, as kinases are common off-targets for many small molecules due to their conserved ATP-binding sites.[2]
Q3: What are the recommended initial steps for a broad off-target screening of NSC363998?
A tiered approach is often most effective:
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of NSC363998.
-
Biochemical Screening: Perform high-throughput screening against a panel of purified proteins, such as a large kinase panel, GPCRs, or other enzyme families.[3] This provides direct evidence of molecular interactions.
-
Cell-Based Assays: Use cell-based assays to confirm if the biochemical "hits" are relevant in a cellular context.[4][5] This can help differentiate between direct molecular interactions and broader cellular responses.
Troubleshooting Guide
Issue 1: Unexpected Cell Death Observed at High Concentrations of NSC363998
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response curve in your cell line of interest and a control cell line (ideally one that does not express the intended target).
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death.
-
Mitochondrial Toxicity Assessment: Evaluate mitochondrial function using assays like MTT or Seahorse assays.
-
hERG Channel Inhibition Assay: Assess for potential cardiotoxicity, a common off-target liability.
-
Issue 2: NSC363998 Shows Activity in a Target-Negative Cell Line
-
Possible Cause: An off-target is mediating the observed effect.
-
Troubleshooting Steps:
-
Confirm Target Absence: Use Western blot or qPCR to confirm the absence of the intended target protein and mRNA in the negative cell line.
-
Broad Off-Target Profiling: If not already done, perform a broad biochemical screen (e.g., kinase panel) to identify potential off-targets.
-
Target Knockdown/Knockout: In the target-negative cell line, use siRNA or CRISPR to knockdown potential off-targets identified from the screen and see if the phenotype is reversed.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of NSC363998
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| On-Target | 15 | 95% |
| Off-Target A | 85 | 80% |
| Off-Target B | 250 | 65% |
| Off-Target C | 1,500 | 30% |
| Off-Target D | >10,000 | <10% |
This table illustrates how to present selectivity data. A selective compound would show high potency for the on-target and significantly lower potency for off-targets.
Table 2: Example Off-Target Liability Panel for NSC363998
| Target Family | Assay Type | Result (IC50 or % Inhibition @ 10 µM) |
| hERG Channel | Electrophysiology | > 30 µM |
| Cytochrome P450s | Enzyme Inhibition | CYP3A4: 12 µM, CYP2D6: > 50 µM |
| GPCR Panel (Top 5) | Radioligand Binding | No significant binding (<20% inhib.) |
This table provides a template for summarizing data from common safety pharmacology panels.
Experimental Protocols
Protocol 1: Kinase Profiling using a Biochemical Assay
-
Objective: To determine the inhibitory activity of NSC363998 against a panel of purified kinases.
-
Materials: Purified recombinant kinases, appropriate peptide substrates, ATP, NSC363998 stock solution, assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of NSC363998 in assay buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method.
-
Calculate the % inhibition for each concentration and determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (e.g., NanoBRET™)
-
Objective: To quantify the binding of NSC363998 to its intended target and potential off-targets in live cells.
-
Materials: Cells expressing the target protein fused to NanoLuc® luciferase, a fluorescent tracer that binds the target, NSC363998, and a plate reader capable of measuring BRET.
-
Procedure:
-
Plate the cells in a white, opaque 96-well plate.
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
Add NSC363998 at a range of concentrations.
-
Incubate to allow for compound entry and binding equilibrium.
-
Add the NanoLuc® substrate and immediately measure the BRET signal.
-
A decrease in the BRET signal indicates displacement of the tracer by the compound, allowing for the determination of an IC50 value for target engagement.
-
Visualizations
References
- 1. The use of novel selectivity metrics in kinase research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting NSC363998 free base experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NSC363998 free base.
Frequently Asked Questions (FAQs)
Q1: What is NSC363998 and what is its primary mechanism of action?
NSC363998 is an orally active small molecule that has been shown to suppress neurotoxicity in models of Fragile X-associated tremor/ataxia syndrome (FXTAS).[1] Its mechanism of action involves the modulation of the neddylation pathway, a critical cellular process for protein degradation. Specifically, it has been observed to diminish neddylation activity in a Drosophila model of FXTAS, suggesting it may act by influencing isopeptidases within this pathway.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 29.5 mg/mL. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.
Q3: What is a typical working concentration for NSC363998 in cell culture experiments?
A concentration of 5 µM has been used in a Drosophila model of FXTAS to suppress rCGG90-induced neurotoxicity.[1] However, the optimal concentration will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Where can I find IC50 values for NSC363998?
Currently, specific IC50 values for NSC363998 in various cell lines or assays are not widely available in publicly accessible literature. Researchers will likely need to determine the IC50 value empirically for their specific assay and cell line. A detailed protocol for a cell viability assay to determine the IC50 is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration of NSC363998 exceeds its solubility in the aqueous cell culture medium. The final DMSO concentration may be too low to maintain solubility. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is between 0.1% and 0.5%. Pre-warm the cell culture medium to 37°C before adding the NSC363998 stock solution. Add the stock solution to the medium dropwise while gently vortexing. |
| No Observable Effect on Neddylation | The concentration of NSC363998 is too low. The incubation time is insufficient. The cell line is resistant to the effects of the compound. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM). Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. Ensure your Western blot protocol is optimized to detect changes in cullin neddylation (see protocol below). |
| High Cell Toxicity Observed | The concentration of NSC363998 is too high. The final DMSO concentration is toxic to the cells. | Perform a dose-response cell viability assay to determine the cytotoxic concentration of NSC363998 for your specific cell line. Ensure the final DMSO concentration in your experiments does not exceed 0.5%, and always include a vehicle control (media with the same concentration of DMSO). |
| Inconsistent Results Between Experiments | Variability in stock solution preparation. Degradation of the compound in solution. Inconsistent cell seeding density. | Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -20°C to minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. Use a consistent cell seeding density and ensure even cell distribution in multi-well plates. |
Quantitative Data
Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 29.5 mg/mL |
Example IC50 Determination Data Table
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y | MTT Assay | 48 | To be determined |
| Primary Neurons | LDH Release Assay | 72 | To be determined |
| HEK293 | Neddylation Assay | 24 | To be determined |
Experimental Protocols
Protocol 1: Preparation of NSC363998 Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight = 440.54 g/mol ). For example, for 1 mL of a 10 mM stock, weigh out 0.44 mg of NSC363998.
-
Aseptically add the weighed NSC363998 to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assay (MTT Assay) to Determine IC50
-
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
NSC363998 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of NSC363998 in complete medium from the 10 mM stock. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Prepare a vehicle control with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of NSC363998 or the vehicle control.
-
Incubate for the desired time (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 3: Western Blot for Detecting Changes in Cullin Neddylation
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
NSC363998
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CUL1, anti-NEDD8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of NSC363998 or vehicle control for the determined time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% or 4-12% gradient SDS-PAGE gel. Neddylated cullins will migrate slower (approximately 8-10 kDa higher) than their unneddylated counterparts.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CUL1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities for both neddylated and unneddylated cullin to determine the effect of NSC363998.
-
Visualizations
Caption: Signaling pathway of neddylation and intervention by NSC363998 in FXTAS.
Caption: Experimental workflow for determining the IC50 of NSC363998 using an MTT assay.
References
Technical Support Center: Improving the In Vivo Efficacy of NSC363998 Free Base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the investigational compound NSC363998.
Troubleshooting Guides
This section addresses common challenges encountered during in vivo experiments with NSC363998.
| Problem | Potential Cause | Suggested Solution |
| Poor aqueous solubility of NSC363998 free base | The free base form of many small molecules exhibits low solubility in aqueous solutions, leading to precipitation and poor bioavailability. | 1. Formulation Adjustment: Prepare a salt form (e.g., HCl or tartrate salt) to improve solubility. 2. Vehicle Optimization: Test a panel of biocompatible vehicles such as: - 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline. - 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, 80% water. 3. Particle Size Reduction: Utilize micronization or nano-milling to increase the surface area for dissolution. |
| Low oral bioavailability | - Poor absorption from the gastrointestinal (GI) tract. - High first-pass metabolism in the liver. | 1. Route of Administration: Consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract and first-pass effect. 2. Co-administration with P-glycoprotein (P-gp) inhibitors: If NSC363998 is a P-gp substrate, co-administration with an inhibitor like verapamil or cyclosporine may increase absorption. |
| Rapid clearance and short half-life in vivo | The compound may be quickly metabolized and eliminated from the body, reducing its exposure to the target tissue. | 1. Dosing Regimen Adjustment: Increase the dosing frequency (e.g., from once daily to twice daily) or consider continuous infusion to maintain therapeutic concentrations. 2. Formulation for Sustained Release: Develop a sustained-release formulation, such as encapsulation in liposomes or polymeric nanoparticles. |
| Lack of tumor growth inhibition in xenograft models | - Insufficient drug concentration at the tumor site. - The tumor model may not be sensitive to the mechanism of action of NSC363998. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct studies to measure the concentration of NSC363998 in plasma and tumor tissue over time to ensure adequate exposure. 2. Target Engagement Assay: Develop an assay to confirm that NSC363998 is interacting with its intended molecular target within the tumor. 3. Model Selection: Test NSC363998 in a panel of xenograft or syngeneic models with known genetic backgrounds to identify responsive tumor types. |
| Toxicity observed at presumed efficacious doses | The therapeutic window of the compound may be narrow. | 1. Dose Escalation Study: Perform a thorough dose-finding study to determine the maximum tolerated dose (MTD). 2. Alternative Dosing Schedule: Explore different dosing schedules (e.g., intermittent dosing) that may reduce toxicity while maintaining efficacy. 3. Combination Therapy: Consider combining a lower, non-toxic dose of NSC363998 with another agent that has a different mechanism of action to achieve a synergistic anti-tumor effect. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for in vivo studies with NSC363998?
A formal dose escalation study is recommended to determine the optimal and maximum tolerated dose. However, a reasonable starting point based on preliminary in vitro data could be in the range of 10-25 mg/kg, administered daily.
2. How should I prepare NSC363998 for oral gavage?
Due to the likely poor aqueous solubility of the free base, a suspension is often necessary. A common vehicle for oral suspension is 0.5% (w/v) carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
3. What is the known mechanism of action for NSC363998?
Currently, there is no publicly available information on the specific mechanism of action for NSC363998. It is presumed to be an inhibitor of a signaling pathway critical for cancer cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted by such a compound.
4. What are the recommended endpoints for an efficacy study?
Primary endpoints should include tumor volume measurements over time and animal body weight to monitor toxicity. Secondary endpoints could include survival analysis and collection of tumor tissue at the end of the study for pharmacodynamic marker analysis.
Experimental Protocols
Protocol 1: Preparation of NSC363998 for Intraperitoneal (IP) Injection
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO (e.g., 10% of the final volume) to dissolve the compound completely.
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In a separate tube, prepare the remaining vehicle components (e.g., 40% PEG300, 5% Tween 80).
-
Slowly add the PEG300/Tween 80 mixture to the DMSO-drug solution while vortexing.
-
Add the required volume of sterile saline to reach the final concentration, continuing to vortex to ensure a clear solution.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Mouse Xenograft Efficacy Study Workflow
Quantitative Data Summary
The following tables are templates. Please populate them with your experimental data for NSC363998.
Table 1: Pharmacokinetic Parameters of NSC363998 in Mice
| Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) |
| Oral (PO) | 25 | Data | Data | Data | Data |
| Intraperitoneal (IP) | 25 | Data | Data | Data | Data |
| Intravenous (IV) | 10 | Data | Data | Data | Data |
Table 2: Efficacy of NSC363998 in a Xenograft Model (e.g., HCT116)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Data | - | Data |
| NSC363998 | 25 | Data | Data | Data |
| NSC363998 | 50 | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data |
NSC363998 free base degradation and storage issues
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for NSC363998 free base?
A: In the absence of specific data, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, storing at -20°C or lower in a desiccated environment is recommended to minimize degradation.
Q2: How can I tell if my sample of this compound has degraded?
A: Visual inspection for changes in color or physical state can be an initial indicator of degradation. However, for accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are necessary to detect the presence of impurities or degradation products.
Q3: What are the likely causes of degradation for a compound like this compound?
A: Common causes of degradation for complex organic molecules include exposure to light (photodegradation), reaction with water (hydrolysis), reaction with oxygen (oxidation), and exposure to acidic or basic conditions.[1][2] The specific susceptibility of NSC363998 to these factors has not been documented.
Q4: Can I dissolve this compound in any solvent for storage?
A: It is crucial to use anhydrous, high-purity solvents. The choice of solvent can impact stability. It is recommended to prepare solutions fresh for each experiment. If storing solutions, use aprotic solvents and store at low temperatures. A small-scale pilot study to assess the stability of NSC363998 in the intended solvent is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, humidity).2. Perform an analytical check (e.g., HPLC) on the stock of the compound to assess purity.3. Prepare fresh solutions for each experiment. |
| Change in physical appearance of the solid compound (e.g., color change) | Potential degradation. | 1. Do not use the compound for experiments.2. Characterize the compound using analytical methods (HPLC, MS, NMR) to identify potential degradation products.3. Review handling and storage procedures to prevent future degradation. |
| Loss of activity in a biological assay | The compound may have degraded in the assay medium. | 1. Assess the stability of NSC363998 under the specific assay conditions (e.g., pH, temperature, presence of media components).2. Consider including control experiments to monitor compound stability over the time course of the assay. |
Potential Degradation Pathways
The following table summarizes common degradation pathways observed for other complex organic molecules and the conditions that promote them. These are hypothetical for NSC363998 and should be experimentally verified.
| Degradation Pathway | Promoting Conditions | General Outcome |
| Hydrolysis | Presence of water, acidic or basic pH | Cleavage of labile functional groups (e.g., esters, amides). |
| Oxidation | Presence of oxygen, peroxides, or exposure to high-energy light | Addition of oxygen atoms or removal of hydrogen atoms. |
| Photodegradation | Exposure to UV or visible light | Rearrangement, cleavage, or dimerization of the molecule.[3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of NSC363998 and its overall stability.
1. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of NSC363998 in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all samples, including a control sample (stock solution stored under ideal conditions), by HPLC. Compare the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent peak (NSC363998).
3. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
If using a mass spectrometer, determine the mass-to-charge ratio of the degradation products to aid in their identification.
Visualizations
Caption: A hypothetical degradation pathway for NSC363998.
Caption: Workflow for a forced degradation study.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: NSC363998 Free Base
Disclaimer: The information provided in this technical support center is based on currently available public data. The compound "NSC363998" is not widely documented in publicly accessible scientific literature, suggesting it may be a novel, less-studied, or internally designated compound. The guidance provided is based on general principles of chemical biology and drug discovery and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of NSC363998 free base between different experimental batches. What could be the cause?
A1: Inconsistent potency is a common challenge in early-stage drug discovery and can be attributed to several factors. These can be broadly categorized into compound-related issues and assay-related variability.
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Compound Purity and Stability: The purity of this compound can differ between synthetic batches. Impurities may have their own biological activity or interfere with the action of the primary compound. Additionally, the stability of the compound under storage and experimental conditions is crucial. Degradation can lead to a decrease in the effective concentration of the active molecule.
-
Solubility Issues: The free base form of a compound may have limited aqueous solubility. If the compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration exposed to the cells or target will be lower and more variable than the nominal concentration.
-
Assay Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all significantly impact the apparent potency of a compound.
Q2: What is the recommended solvent and storage condition for this compound?
A2: Without specific data for NSC363998, general recommendations for similar small molecules should be followed. It is crucial to perform solubility tests to determine the optimal solvent.
-
Recommended Solvents: Start with common organic solvents such as DMSO, ethanol, or DMF. For in vivo studies, consider formulating with excipients like PEG400, Tween 80, or Cremophor EL, but always check for vehicle effects in your assays.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent. We recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture. The stability of the compound in solution should be periodically checked.
Q3: How can we troubleshoot inconsistent results in our cell-based assays with NSC363998?
A3: A systematic approach is necessary to identify the source of variability. The following flowchart outlines a general troubleshooting workflow.
Experimental Protocols
Protocol 1: Determination of NSC363998 Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: DMSO, Ethanol, PBS (pH 7.4)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or other suitable analytical method
Method:
-
Prepare a series of vials with a known amount of NSC363998 (e.g., 1 mg).
-
Add increasing volumes of the test solvent to each vial to create a range of concentrations.
-
Vortex each vial vigorously for 2 minutes.
-
Equilibrate the samples at room temperature for 24 hours to ensure maximum dissolution.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved NSC363998 using a validated analytical method like HPLC-UV.
-
The highest concentration at which no precipitate is observed is the approximate solubility in that solvent.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of NSC363998 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NSC363998 stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NSC363998 in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of NSC363998. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Potential Signaling Pathway Involvement
Given that specific targets of NSC363998 are not publicly known, a generalized signaling pathway diagram is presented below to illustrate common nodes that are investigated in cancer drug discovery. This can serve as a starting point for hypothesis generation and experimental design to elucidate the mechanism of action of NSC363998.
Data Summary
As no public data is available for NSC363998, a template table is provided below for researchers to populate with their own experimental results for better comparison and tracking.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Notes |
| Purity (HPLC, %) | ||||
| Solubility in DMSO (mg/mL) | ||||
| Solubility in PBS (µg/mL) | ||||
| IC50 in Cell Line A (µM) | ||||
| IC50 in Cell Line B (µM) | ||||
| Date of Experiment |
Technical Support Center: NSC363998 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of NSC363998 free base.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers. What are the initial steps I should take?
A1: this compound is predicted to have low aqueous solubility due to its chemical structure, which features several aromatic rings and a relatively high molecular weight, suggesting lipophilic character. Initial steps to improve solubility include:
-
pH Adjustment: The structure of NSC363998 contains secondary amine groups, which can be protonated at acidic pH. Attempt to dissolve the compound in a buffer with a pH below the predicted pKa of these groups (likely in the acidic to neutral range) to form a more soluble salt.
-
Use of Co-solvents: Organic solvents miscible with water can increase the solubility of lipophilic compounds. Common co-solvents to try include DMSO, DMF, ethanol, and propylene glycol. Start by preparing a concentrated stock solution in a pure organic solvent and then diluting it into your aqueous buffer.
-
Heating and Agitation: Gently warming the solution and providing consistent agitation (e.g., vortexing or sonication) can help overcome the energy barrier for dissolution. However, be cautious with temperature to avoid degradation.
Q2: What is the Biopharmaceutics Classification System (BCS) class of NSC363998 and why is it important?
A2: The BCS class of NSC363998 has not been experimentally determined and reported in publicly available literature. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2] Knowing the BCS class helps in predicting a drug's in vivo performance and selecting appropriate formulation strategies. Based on its chemical structure, NSC363998 is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[1][2] For these classes, solubility is a major limiting factor for absorption and bioavailability.
Q3: Are there any known excipients that can enhance the solubility of NSC363998?
A3: While there is no specific data for excipients used with NSC363998, general strategies for poorly soluble drugs can be applied. Useful excipients include:
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Surfactants: These agents reduce the surface tension between the drug and the solvent, improving wetting and solubilization. Examples include Tweens (polysorbates) and Spans.[3]
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Cyclodextrins: These form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[4][5]
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Polymers for Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance solubility and dissolution rate. Common polymers include PVP, HPMC, and polyethylene glycol (PEG).
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection and Co-solvent Screening
This guide provides a systematic workflow for identifying a suitable solvent system for NSC363998.
Experimental Workflow:
Caption: Workflow for systematic solvent and co-solvent screening.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
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Add an excess amount of this compound to a known volume of the selected solvent system in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
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After equilibration, allow the suspension to settle.
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Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
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Analyze the filtrate to determine the concentration of dissolved NSC363998 using a validated analytical method, such as HPLC-UV.
Guide 2: Improving Solubility with Formulation Strategies
This guide outlines several common formulation approaches to enhance the aqueous solubility of NSC363998.
Formulation Strategies Overview:
References
NSC363998 free base vehicle control for experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing NSC363998 free base in their experiments. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the proper use of this compound and its vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary research application?
A1: NSC363998 is an orally active compound investigated for its neuroprotective properties. It has been shown to suppress neurotoxicity induced by expanded CGG repeats (rCGG90) and is primarily used in research for neurodegenerative disorders, particularly Fragile X-associated tremor/ataxia syndrome (FXTAS).[1]
Q2: What is a "vehicle control" and why is it critical when using this compound?
A2: A vehicle control is a formulation that contains all the components of the experimental treatment except for the active compound, NSC363998. It is essential for distinguishing the biological effects of NSC363998 from those of the solvent used to dissolve it. Since this compound is poorly soluble in aqueous solutions, an organic solvent like Dimethyl Sulfoxide (DMSO) is typically required. DMSO itself can have biological effects, including cytotoxicity and altering gene expression, making the vehicle control the proper baseline for comparison.
Q3: What is the recommended vehicle for this compound in in vitro experiments?
A3: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This stock is then diluted to the final experimental concentration in the cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. General guidelines recommend a final concentration at or below 0.1% (v/v). Some robust cell lines may tolerate up to 0.5%, but the optimal concentration should be empirically determined for your specific cell type and assay.
Q5: How should I prepare the vehicle control for my experiment?
A5: The vehicle control should be prepared by performing the exact same dilution steps used for the NSC363998 stock solution, but using 100% DMSO instead. This ensures that the final concentration of DMSO is identical in both the experimental and control groups.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation observed after diluting the NSC363998 stock solution in aqueous medium. | The solubility limit of NSC363998 in the final medium has been exceeded. | 1. Decrease the final concentration of NSC363998.2. Increase the final percentage of DMSO slightly, ensuring it remains below the toxic threshold for your cells.3. Prepare fresh dilutions for each experiment and use them immediately. |
| Similar results are observed in the NSC363998-treated group and the vehicle control group. | 1. The compound may not be active at the tested concentration.2. The biological effect of the DMSO vehicle is masking the effect of the compound. | 1. Perform a dose-response experiment with NSC363998 to find the optimal effective concentration.2. Lower the final DMSO concentration for both the treated and vehicle control groups. Ensure the DMSO concentration is well below the threshold that causes any observable effect in your system. |
| Cells in the vehicle control group show signs of stress or death. | The concentration of DMSO is too high and is causing cytotoxicity. | Perform a DMSO toxicity test. Treat your cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum tolerated concentration that does not affect cell viability or the experimental endpoint. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of stock solutions or dilutions.2. Degradation of the NSC363998 stock solution due to improper storage (e.g., multiple freeze-thaw cycles). | 1. Follow a standardized protocol for all solution preparations.2. Aliquot the high-concentration DMSO stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Experimental Protocols & Data
Protocol 1: Determining Maximum Tolerated DMSO Concentration
This protocol is essential to establish the highest concentration of DMSO that can be used in your experimental system without causing confounding effects.
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Prepare DMSO Dilutions: Create a series of dilutions of 100% DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v). Also, include a "medium only" control (0% DMSO).
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Cell Plating: Plate your cells at the desired density and allow them to adhere overnight.
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Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
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Incubation: Incubate the cells for the same duration as your planned NSC363998 experiment (e.g., 24, 48, or 72 hours).
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Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the effect of DMSO on cell health.
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Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest DMSO concentration that does not cause a significant decrease in viability is your maximum tolerated concentration.
| Final DMSO Concentration (v/v) | General Guideline for In Vitro Use | Potential Effects |
| ≤ 0.1% | Recommended for most applications , especially sensitive assays and neuronal cultures. | Minimal biological effects are expected. |
| 0.1% - 0.5% | Acceptable for some robust cell lines. | Potential for off-target effects increases. Must be validated for your system. |
| > 0.5% | Not recommended. | High probability of cytotoxicity, anti-inflammatory effects, and changes in gene expression. |
Protocol 2: Preparation and Application of NSC363998 and Vehicle Control
-
Prepare NSC363998 Stock Solution:
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Due to the lack of specific public solubility data, it is recommended to start by preparing a 10 mM stock solution of this compound in 100% sterile DMSO.
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Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
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Aliquot the stock solution into small, single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Prepare Working Solutions (Example for a final concentration of 10 µM):
-
NSC363998 Treatment: To achieve a final concentration of 10 µM NSC363998 with a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the 10 mM stock solution directly into the final cell culture medium. For example, add 1 µL of the 10 mM stock to 1 mL of medium.
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Vehicle Control: To prepare the vehicle control, add the same volume of 100% DMSO to the same volume of cell culture medium. For example, add 1 µL of 100% DMSO to 1 mL of medium. This creates a 0.1% DMSO solution that matches the solvent concentration in the treated group.
-
-
Experimental Workflow:
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Plate cells and allow them to adhere.
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Remove the old medium.
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Add the prepared medium containing either NSC363998 or the vehicle control to the respective wells. Include an untreated (medium only) control if necessary.
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Incubate for the desired experimental duration before performing downstream analysis.
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Signaling Pathways and Workflows
The neurotoxicity associated with FXTAS, which NSC363998 aims to suppress, is driven by the expanded CGG repeat in the FMR1 gene. This leads to two primary pathogenic mechanisms: RNA toxicity and Repeat-Associated Non-AUG (RAN) translation.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insight and Recommendations for Fragile X-Premutation-Associated Conditions from the Fifth International Conference on FMR1 Premutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeat-associated non-AUG (RAN) translation and other molecular mechanisms in Fragile X Tremor Ataxia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Effects of NSC363998 Free Base in Animal Models
Disclaimer: Information regarding the specific side effects and mechanism of action of NSC363998 is not publicly available. This guide provides general strategies and best practices for minimizing adverse effects of novel investigational compounds in animal models, using "NSC363998" as an illustrative example. Researchers should adapt these recommendations based on their own preliminary data and the specific characteristics of the compound.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing side effects during in vivo studies with the investigational compound NSC363998 free base.
Troubleshooting Guide: Common Adverse Events
This guide is designed to help identify the potential causes of common side effects observed during in vivo experiments and to provide actionable solutions.
| Observed Side Effect | Potential Cause | Recommended Action |
| Acute Toxicity (e.g., lethargy, seizures, mortality shortly after dosing) | - High Cmax due to rapid absorption of the free base. - Direct off-target toxicity. - Vehicle-related toxicity. | - Dose Reduction: Lower the administered dose. - Formulation Modification: Consider a salt form or a controlled-release formulation to slow absorption.[1] - Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle effects. |
| Injection Site Reactions (e.g., inflammation, necrosis) | - Poor solubility of the free base leading to precipitation at the injection site. - Irritating properties of the compound or vehicle. - Improper injection technique. | - Improve Formulation: Increase solubility using co-solvents, surfactants, or cyclodextrins. Ensure the pH is neutral. - Change Administration Route: If possible, switch to a less sensitive route (e.g., oral gavage instead of subcutaneous injection). - Rotate Injection Sites: If multiple injections are required, rotate the site of administration. |
| Weight Loss (>15-20% of baseline) | - Reduced food and water intake due to malaise. - Gastrointestinal toxicity (e.g., nausea, diarrhea). - Systemic toxicity affecting metabolism. | - Dose Adjustment: Lower the dose or decrease the dosing frequency. - Supportive Care: Provide palatable, high-calorie food supplements and hydration support. - Monitor Food/Water Intake: Quantify daily consumption to correlate with weight changes. |
| Gastrointestinal Issues (e.g., diarrhea, constipation) | - Direct irritation of the GI mucosa. - Disruption of gut microbiota. - Pharmacological effect of the compound. | - Formulation: For oral administration, consider encapsulation or formulation with gastro-protective excipients.[2] - Dose Fractionation: Split the daily dose into two or more smaller administrations. - Prophylactic Treatment: Consider co-administration of anti-diarrheal or laxative agents if the mechanism is understood and it doesn't interfere with the study endpoint. |
| Neurological Signs (e.g., tremors, ataxia, altered behavior) | - Central nervous system (CNS) penetration and off-target effects. - Systemic toxicity leading to metabolic encephalopathy. | - Dose Reduction: This is the primary intervention. - Pharmacokinetic Analysis: Determine the brain-to-plasma concentration ratio to assess CNS exposure. - Behavioral Assessment: Use a standardized scoring system to quantify neurological deficits. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney markers) | - Direct cytotoxic effect on the organ. - Accumulation of the compound or its metabolites in the organ. | - Dose and Schedule Modification: Lower the dose or allow for drug-free periods for recovery. - Histopathology: Conduct histopathological analysis of target organs to understand the nature of the injury. - Biomarker Monitoring: Regularly monitor relevant blood biomarkers to track organ function. |
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my in vivo study with NSC363998?
A1: The starting dose for a first-in-animal study should be determined through a systematic dose-range finding (DRF) study.[3][4] If you have in vitro cytotoxicity data, a common starting point is one-tenth of the in vitro IC50, converted to an in vivo dose. It is recommended to start with a low dose and escalate in subsequent cohorts of animals while closely monitoring for any signs of toxicity.[5]
Q2: What is the maximum tolerated dose (MTD) and how do I establish it?
A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a specified period.[3] It is typically established in an acute or sub-acute toxicity study by administering escalating doses to different groups of animals. The MTD is often defined as the dose that causes no more than a 10-15% reduction in body weight and does not produce study-altering clinical signs or pathology.
Q3: How frequently should I monitor the animals after dosing with NSC363998?
A3: The frequency of monitoring depends on the expected onset and severity of side effects. For a new compound, it is recommended to perform intensive monitoring in the first 24 hours post-dosing (e.g., at 1, 4, and 24 hours).[3] Thereafter, daily monitoring is a minimum requirement.[6][7][8] If adverse effects are observed, the monitoring frequency should be increased.
Q4: Can the formulation of NSC363998 influence its side effect profile?
A4: Absolutely. The formulation can significantly impact the pharmacokinetics (PK) and, consequently, the toxicity of a compound.[1] For example, a formulation that increases solubility may enhance absorption and lead to a higher peak plasma concentration (Cmax), which could be associated with acute toxicity. Conversely, a controlled-release formulation could lower Cmax and reduce side effects.[1] Nanosuspensions and amorphous solid dispersions are other strategies to consider for poorly soluble compounds.[9]
Q5: What are the key elements of a good animal monitoring plan?
A5: A comprehensive monitoring plan should include:
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Daily Health Checks: Observation of behavior, posture, and general appearance.[6][8]
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Body Weight Measurement: At least twice weekly, or daily if toxicity is expected.[3]
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Clinical Scoring Sheet: A standardized checklist to score specific signs of toxicity (e.g., ruffled fur, hunched posture, reduced mobility).
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Food and Water Intake: Measurement where relevant, especially if weight loss is observed.
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Clear Endpoints: Pre-defined criteria for humane euthanasia if severe toxicity is observed.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
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Animal Selection: Use a small number of animals per group (e.g., 3-5 per sex per group).
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Dose Selection: Based on in vitro data, select a wide range of doses (e.g., 3-5 doses, spaced by a factor of 3-5). Include a vehicle control group.
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Administration: Administer a single dose of NSC363998 via the intended route of administration.
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Monitoring:
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Observe animals continuously for the first 4 hours, then at 24 and 48 hours.
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Record all clinical signs of toxicity.
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Measure body weight daily for 14 days.
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Endpoint: At the end of the study (typically 7-14 days), perform a gross necropsy to identify any macroscopic organ changes.
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Data Analysis: Identify the dose that causes the first signs of toxicity and the dose that is lethal, if any. This will inform the dose selection for subsequent studies.
Protocol 2: Formulation and Vehicle Selection
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Solubility Screen: Test the solubility of this compound in a panel of common, well-tolerated vehicles (e.g., saline, PBS, 5% dextrose, corn oil, 0.5% methylcellulose).
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pH and Osmolality: For parenteral formulations, ensure the final pH is within a physiological range (ideally 6.5-7.5) and the solution is iso-osmotic.
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Vehicle Toxicity Study: Before initiating the main study, administer the chosen vehicle to a small group of animals at the same volume and frequency as the planned drug administration.
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Monitoring: Observe the animals for any adverse reactions to the vehicle alone, such as injection site irritation or changes in behavior. This ensures that observed side effects in the main study can be attributed to the compound.
Visualizations
Caption: Experimental workflow for dose selection and side effect management.
Caption: Impact of formulation on pharmacokinetics and toxicity.
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. griffith.edu.au [griffith.edu.au]
- 7. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 8. Health monitoring [norecopa.no]
- 9. researchgate.net [researchgate.net]
NSC363998 free base protocol optimization for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC363998 free base in specific cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: NSC363998 is an orally active small molecule that has been shown to suppress rCGG repeat-induced neurotoxicity.[1] It functions as a neddylation inhibitor. The neddylation pathway is a crucial process for the function of Cullin-RING E3 ubiquitin ligases (CRLs), which are involved in protein degradation. By inhibiting this pathway, NSC363998 is thought to modulate cellular processes that are disrupted in certain neurodegenerative disorders, such as Fragile X-associated tremor/ataxia syndrome (FXTAS).[1]
Q2: What is the recommended solvent for dissolving this compound?
Q3: What are the recommended storage conditions for the this compound solid and stock solution?
A3: this compound as a solid should be stored at room temperature in the continental US, though this may vary elsewhere.[1] For long-term storage, it is advisable to store it at -20°C. The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: In which cell lines can NSC363998 be used?
A4: While specific studies detailing the use of NSC363998 across a wide range of cell lines are limited, its application in a Drosophila model of FXTAS suggests its relevance in neuronal cell models.[1] A suitable and widely used human cell line for studying neurotoxicity is the SH-SY5Y neuroblastoma line. Researchers may need to empirically determine the optimal conditions for their specific cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity and precipitation. |
| The compound's solubility limit in the aqueous medium has been exceeded. | Prepare a more dilute stock solution or lower the final working concentration of NSC363998. | |
| High Cell Death in Control (Vehicle-Treated) Group | The DMSO used for the stock solution was not of high purity or was not anhydrous. | Use high-purity, sterile, anhydrous DMSO to prepare the stock solution. |
| The cell line is particularly sensitive to DMSO. | Perform a DMSO tolerance test to determine the maximum non-toxic concentration for your specific cell line. | |
| No Observable Effect of NSC363998 | The concentration of the compound is too low. | Perform a dose-response experiment with a wider range of concentrations. Based on studies with the analog MLN4924, a starting range of 10 nM to 10 µM could be considered. |
| The incubation time is too short. | Extend the incubation time. Effects on cell viability or other endpoints may take 24, 48, or even 72 hours to become apparent. | |
| The cell line is resistant to neddylation inhibition. | Confirm the activity of the neddylation pathway in your cell line and its sensitivity to known neddylation inhibitors. | |
| Inconsistent Results Between Experiments | Variability in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Incomplete dissolution of the compound stock. | Ensure the NSC363998 stock solution is completely dissolved and vortexed before each use. |
Data Presentation: Suggested Starting Concentrations for In Vitro Studies
As there is limited published data on NSC363998 in specific cell lines, the following table provides suggested starting concentrations based on the known neddylation inhibitor, MLN4924, which has a similar mechanism of action. These should be optimized for each specific cell line and experimental endpoint.
| Assay Type | Suggested Starting Concentration Range | Cell Line Example |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 10 nM - 10 µM | SH-SY5Y, HeLa, HUVEC |
| Apoptosis (e.g., Caspase-3/7 Assay) | 100 nM - 5 µM | SH-SY5Y, Jurkat |
| Oxidative Stress (e.g., DCFH-DA Assay) | 100 nM - 5 µM | SH-SY5Y |
| Western Blot for Neddylation Inhibition | 50 nM - 1 µM | Any responsive cell line |
Experimental Protocols
Preparation of this compound Stock Solution
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Materials : this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
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Procedure :
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Allow the NSC363998 vial to equilibrate to room temperature before opening.
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Weigh the desired amount of powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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General Protocol for Cell Viability (MTT) Assay
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Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment :
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Prepare serial dilutions of the NSC363998 stock solution in the complete culture medium.
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Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of NSC363998. Include a vehicle control (medium with the same concentration of DMSO as the highest NSC363998 concentration).
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Assay :
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Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Express the results as a percentage of the vehicle-treated control.
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Visualizations
Caption: NSC363998 inhibits the neddylation pathway.
Caption: Workflow for in vitro testing of NSC363998.
Caption: A decision tree for troubleshooting experiments.
References
Technical Support Center: NSC363998 Free Base
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NSC363998 free base. The following information addresses potential issues related to the loss of biological activity of the compound over time and offers protocols to investigate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the efficacy of our this compound stock solution. What are the potential causes?
A loss of efficacy in your this compound stock solution can be attributed to several factors, including:
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Chemical Instability: The compound may be susceptible to degradation under certain conditions. This can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents.
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Improper Storage: Failure to store the compound under recommended conditions (e.g., temperature, humidity, light protection) can accelerate degradation.
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Solvent Degradation: The solvent used to dissolve the compound may itself degrade over time or react with the compound.
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Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of some compounds and the introduction of moisture.
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Contamination: Accidental contamination of the stock solution can introduce substances that may degrade the compound or interfere with the biological assay.
Q2: How can I determine if my this compound has degraded?
To confirm degradation, you can perform the following:
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Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your sample. A comparison of a fresh sample with an older one can reveal the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound peak.
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In vitro Activity Assay: Test the activity of a freshly prepared solution of NSC363998 from a new vial against your older stock solution in your standard biological assay. A significant drop in potency will confirm the loss of activity.
Q3: What are the best practices for storing this compound to minimize activity loss?
While specific stability data for NSC363998 is not publicly available, general best practices for small molecule storage should be followed:
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Solid Compound: Store the solid (powder) form of this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
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Stock Solutions: Prepare concentrated stock solutions in a suitable, anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
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Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute solutions.
Troubleshooting Guide: Investigating Loss of NSC363998 Activity
If you suspect a loss of activity in your this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Experimental Controls
Before assessing the compound itself, ensure that your experimental setup is performing as expected.
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Positive and Negative Controls: Confirm that your positive and negative controls in the bioassay are yielding the expected results.
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Cell Viability/Health: Ensure the cells or biological system used in the assay are healthy and responsive.
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Reagent Integrity: Verify that all other reagents used in the experiment are fresh and have not expired.
Step 2: Compare with a Fresh Sample
Prepare a new stock solution from a previously unopened vial of this compound.
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Head-to-Head Comparison: Run a dose-response experiment comparing the activity of the old stock solution with the newly prepared one.
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Data Analysis: A rightward shift in the dose-response curve and a higher EC50/IC50 value for the old stock would indicate a loss of potency.
Step 3: Analytical Assessment of Purity
If a loss of activity is confirmed, an analytical assessment can help identify degradation.
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HPLC/LC-MS Analysis: Analyze both the old and new stock solutions. Look for the emergence of new peaks and a reduction in the peak area of the parent compound in the chromatogram of the older sample.
Hypothetical Stability Data
The following table illustrates how you might track the stability of NSC363998 over time.
| Time Point | Storage Condition | Purity by HPLC (%) | In vitro Activity (IC50 in µM) |
| T = 0 | -80°C in DMSO | 99.5 | 1.2 |
| T = 1 month | -80°C in DMSO | 99.2 | 1.3 |
| T = 3 months | -80°C in DMSO | 98.9 | 1.5 |
| T = 6 months | -80°C in DMSO | 97.5 | 2.1 |
| T = 1 month | -20°C in DMSO | 95.1 | 4.5 |
| T = 1 month | 4°C in DMSO | 85.3 | 15.7 |
| T = 1 month | Room Temp in DMSO | 60.1 | > 50 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
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Weighing: On an analytical balance, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
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Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
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Storage: Store the aliquots at -80°C.
Protocol 2: Assessment of NSC363998 Purity by HPLC
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Sample Preparation: Dilute a small aliquot of the NSC363998 stock solution (both old and new) to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
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HPLC System:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of NSC363998.
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Injection and Analysis: Inject the samples and analyze the resulting chromatograms. Compare the peak areas and retention times. The appearance of new peaks in the older sample is indicative of degradation.
Visualizations
Technical Support Center: Validating the Purity of NSC363998 Free Base
Disclaimer: The information provided in this technical support center is intended for research purposes only. "NSC363998" is not a publicly documented compound in chemical databases or catalogues from major suppliers. The following troubleshooting guides and FAQs are based on general principles for the validation of small molecule purity and may not be directly applicable to NSC363998 without specific knowledge of its chemical properties. Researchers are strongly advised to obtain a comprehensive Certificate of Analysis (CoA) from the supplier and to perform independent verification of the compound's identity and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for confirming the identity of NSC363998 free base?
A1: To unequivocally confirm the identity of a compound like NSC363998, a combination of analytical techniques is recommended. High-Resolution Mass Spectrometry (HRMS) will provide an accurate molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the chemical structure. These experimental results should be compared against the expected structure of NSC363998, if known.
Q2: What are the most common analytical techniques to assess the purity of a small molecule therapeutic like NSC363998?
A2: The purity of a small molecule is typically assessed using a primary method, often High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS, or CAD). Orthogonal methods, which are based on different separation or detection principles, should also be employed to provide a more comprehensive purity profile.[1][2][3] Recommended orthogonal techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that can determine purity without a specific reference standard.[3][4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of expected functional groups and compare the sample's spectrum to a reference.[2][6]
-
Elemental Analysis: To determine the percentage of carbon, hydrogen, nitrogen, and other elements, which can be compared to the theoretical values for the molecular formula.
Q3: How should I prepare this compound for analysis?
A3: The preparation method will depend on the analytical technique. For HPLC and LC-MS, the compound should be dissolved in a solvent that is compatible with the mobile phase and in which the compound is fully soluble. For NMR, a deuterated solvent in which the compound is soluble and provides a clear spectrum is required. Always start with a small amount to test solubility before preparing a larger sample for analysis.
Q4: What are some potential sources of impurities in a synthesized compound like NSC363998?
A4: Impurities in a synthesized small molecule can originate from various stages of the manufacturing process.[1] Common sources include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
Byproducts: Unintended side reactions can generate byproducts.
-
Degradation products: The compound may degrade during synthesis, purification, or storage.
-
Residual solvents: Solvents used in the synthesis or purification process may not be completely removed.
Q5: How should I store the this compound to maintain its purity and stability?
A5: While specific storage conditions for NSC363998 are unknown, general recommendations for solid small molecules are to store them in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at a low temperature (e.g., -20°C) is often advisable. It is crucial to refer to the supplier's recommendations for optimal storage conditions.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram
This guide provides a workflow for investigating the presence of unexpected peaks in your HPLC analysis of NSC363998.
Workflow for Investigating Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Guide 2: Discrepancy Between Expected and Observed Molecular Weight
This guide outlines steps to take if the observed molecular weight from mass spectrometry does not match the expected molecular weight of NSC363998.
Workflow for Molecular Weight Discrepancy
Caption: Troubleshooting mass spectrometry molecular weight discrepancies.
Quantitative Data Summary
The following table summarizes typical purity acceptance criteria for early-stage research compounds. Note that these are general guidelines and specific project requirements may vary.
| Analytical Method | Parameter | Typical Acceptance Criteria |
| HPLC-UV | Purity (Area %) | ≥ 95% |
| LC-MS | Impurity Profile | Each impurity ≤ 0.5% |
| Total Impurities | ≤ 2.0% | |
| qNMR | Absolute Purity (w/w %) | ≥ 95% |
| Residual Solvents (GC) | Content | As per ICH Q3C guidelines |
| Water Content (Karl Fischer) | Content | ≤ 1.0% |
Detailed Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the percentage of the main component peak area relative to the total peak area.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the NSC363998 sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in Water
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a wavelength appropriate for the chromophore of NSC363998)
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a solvent blank to identify any system-related peaks.
-
Inject the prepared NSC363998 sample.
-
Integrate all peaks in the chromatogram.
-
-
Calculation:
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify any co-eluting impurities.
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer)
-
Reversed-Phase C18 column (as in HPLC protocol)
Reagents:
-
As per HPLC protocol, but using LC-MS grade solvents and additives.
Procedure:
-
Sample and Mobile Phase Preparation: As described in the HPLC protocol.
-
LC Conditions: Use the same or similar chromatographic conditions as the HPLC method.
-
MS Conditions (Example for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Analysis:
-
Inject the NSC363998 sample.
-
Acquire both the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
-
Data Interpretation:
-
Extract the mass spectrum for the main peak and determine the m/z of the molecular ion ([M+H]⁺).
-
Compare the observed molecular weight with the theoretical molecular weight of NSC363998.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Note: The provided protocols are examples and may require optimization for the specific properties of NSC363998.
References
- 1. Developmental Therapeutics Program - DF/HCC [dfhcc.harvard.edu]
- 2. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 3. Comprehensive Cancer Information - NCI [cancer.gov]
- 4. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental Cancer Therapeutics | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Databases & Tools | DTP [dtp.cancer.gov]
Validation & Comparative
A Comparative Guide to Neddylation Inhibitors: The Established vs. The Emerging
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the well-characterized neddylation inhibitor, MLN4924 (Pevonedistat), and the recently identified compound, NSC363998 free base, which has shown potential as a modulator of the neddylation pathway.
The covalent conjugation of the ubiquitin-like protein NEDD8 to target proteins, a process known as neddylation, is a critical post-translational modification that regulates diverse cellular processes. The dysregulation of this pathway has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of MLN4924, a first-in-class clinical-stage neddylation inhibitor, with NSC363998, a small molecule identified for its neuroprotective effects and its potential link to neddylation modulation.
Quantitative Comparison of Neddylation Inhibitors
A direct quantitative comparison of the inhibitory potency of NSC363998 and MLN4924 is challenging due to the limited publicly available data for NSC363998. MLN4924 has been extensively characterized with a precise inhibitory concentration, while the investigation into NSC363998's direct impact on the neddylation cascade is still in its early stages.
| Feature | This compound | MLN4924 (Pevonedistat) |
| Reported Biological Activity | Suppression of rCGG90-induced neurotoxicity in a Drosophila model of Fragile X-associated tremor/ataxia syndrome (FXTAS).[1] | Potent and selective inhibition of the NEDD8-activating enzyme (NAE).[2][3] |
| Mechanism of Action | Putative neddylation inhibitor; observed to be associated with "diminished neddylation activity" in a biological screen.[1] The precise molecular target is not yet identified. | Forms a covalent adduct with NEDD8 in the active site of NAE, preventing the transfer of NEDD8 to downstream targets.[4] |
| Quantitative Potency (IC50) | Not reported in publicly available literature. | 4.7 nM for NEDD8-activating enzyme (NAE).[2][3] |
Signaling Pathways and Mechanisms of Action
The neddylation pathway is a three-step enzymatic cascade involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase, which ultimately attaches NEDD8 to a substrate protein, most notably members of the cullin family. This modification is essential for the activity of Cullin-RING E3 ligases (CRLs), which in turn target a plethora of proteins for proteasomal degradation.
MLN4924 acts at the apex of this cascade by specifically inhibiting NAE. This blockade prevents the activation of NEDD8 and consequently inhibits the neddylation of all cullins, leading to the inactivation of CRLs. The accumulation of CRL substrates disrupts various cellular processes, including cell cycle progression, DNA replication, and signal transduction, ultimately leading to apoptosis or senescence in cancer cells.
NSC363998 , on the other hand, was identified through a high-throughput screen for its ability to suppress neurodegeneration in a Drosophila model of FXTAS.[1] While the study reported "diminished neddylation activity" in the presence of NSC363998, the specific molecular target within the neddylation pathway has not been elucidated.[1] Further research is required to determine if NSC363998 directly inhibits one of the core neddylation enzymes or if its effect on neddylation is indirect.
Experimental Protocols
The assessment of neddylation inhibition typically involves biochemical and cell-based assays. Below are generalized protocols for evaluating the activity of neddylation inhibitors.
In Vitro Neddylation Assay
This assay directly measures the enzymatic activity of the neddylation cascade.
Objective: To determine the direct inhibitory effect of a compound on the neddylation of a substrate (e.g., Cullin-1).
Materials:
-
Recombinant human NEDD8
-
Recombinant human NAE (E1)
-
Recombinant human UBE2M (E2)
-
Recombinant human RBX1/CUL1 (E3/Substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (NSC363998, MLN4924) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Cullin-1 antibody
Procedure:
-
Prepare a reaction mixture containing NEDD8, NAE, UBE2M, and RBX1/CUL1 in the assay buffer.
-
Add the test compound at various concentrations (e.g., serial dilutions) to the reaction mixture. A DMSO control should be included. MLN4924 can be used as a positive control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Cullin-1 antibody to detect both the unneddylated and neddylated forms of Cullin-1. The neddylated form will have a higher molecular weight.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Cell-Based Neddylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit neddylation within a cellular context.
Objective: To evaluate the effect of a compound on the steady-state levels of neddylated cullins in cultured cells.
Materials:
-
Human cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds (NSC363998, MLN4924) dissolved in DMSO
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-Cullin-1, anti-actin (or other loading control)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Cullin-1 antibody to visualize both neddylated and unneddylated Cullin-1.
-
Probe the same membrane with an anti-actin antibody as a loading control.
-
Analyze the band intensities to determine the dose-dependent effect of the compound on cullin neddylation.
Conclusion and Future Directions
MLN4924 (Pevonedistat) is a potent and selective inhibitor of the NEDD8-activating enzyme with a well-defined mechanism of action and extensive preclinical and clinical data. It serves as a benchmark compound for research in the field of neddylation.
NSC363998 is an intriguing small molecule that has demonstrated a potential link to the neddylation pathway through a biological screen in a neurodegeneration model. However, to establish NSC363998 as a direct neddylation inhibitor and to enable a meaningful comparison with established inhibitors like MLN4924, further research is imperative. Key future experiments should include:
-
In vitro enzyme assays to determine if NSC363998 directly inhibits NAE, E2, or E3 enzymes and to quantify its IC50 value.
-
Cell-based assays to confirm its on-target activity and to profile its effects on the accumulation of various CRL substrates.
-
Target identification studies to definitively pinpoint the molecular target(s) of NSC363998 within the neddylation pathway and to rule out off-target effects.
Such studies will be crucial to validate NSC363998 as a tool compound for studying the neddylation pathway and to explore its potential as a therapeutic agent. For researchers in drug discovery, NSC363998 represents a potential starting point for the development of novel neddylation inhibitors with distinct chemical scaffolds and potentially different therapeutic applications.
References
- 1. Role of Neddylation in Neurodegenerative Diseases [mdpi.com]
- 2. Making sure you're not a bot! [lboro-test-vufind.koha-ptfs.co.uk]
- 3. Modulating CCTG repeat expansion toxicity in DM2 Drosophila model through TDP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding Nucleotide Repeat Expansion Diseases: Novel Insights from Drosophila melanogaster Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of NSC363998: A Comparative Analysis
Initial investigations into the compound NSC363998 have revealed a significant challenge in providing a comprehensive comparative analysis due to the current lack of publicly available data. Searches across major chemical and biological databases, including the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), have not yielded specific information regarding the chemical structure, mechanism of action, or biological efficacy of a compound with this identifier.
The NSC (National Service Center) number is a designation assigned by the NCI to compounds submitted for screening in their anticancer drug discovery program. While the DTP maintains a vast and publicly accessible database of compounds and their screening results, information for "NSC363998" is not currently retrievable through standard search queries. This suggests several possibilities: the identifier may be inaccurate, outdated, or correspond to a compound that has not been publicly disclosed or extensively studied.
Without fundamental information about NSC363998's molecular structure and its biological targets, it is impossible to identify structurally or functionally similar molecules for a meaningful efficacy comparison. A comparative guide, as requested, would necessitate data from head-to-head experimental studies or at least studies on analogous compounds with well-defined activities.
To proceed with a detailed analysis, clarification of the NSC identifier is essential. Should a corrected identifier or alternative chemical name for NSC363998 become available, a thorough comparison with similar molecules could be initiated. Such a guide would typically involve:
-
Identification of Analogs: Pinpointing molecules with similar chemical scaffolds or those that target the same biological pathways.
-
Data Compilation: Gathering quantitative data on the efficacy of NSC363998 and its analogs from various experimental assays (e.g., IC50, GI50 values from in vitro studies, tumor growth inhibition from in vivo models).
-
Tabular Comparison: Structuring the collected data into clear, comparative tables for easy interpretation by researchers.
-
Methodological Details: Providing comprehensive descriptions of the experimental protocols used to generate the efficacy data, ensuring reproducibility and critical evaluation.
-
Pathway and Workflow Visualization: Creating diagrams using Graphviz to illustrate relevant signaling pathways, experimental workflows, and the logical relationships between the compared molecules and their targets.
At present, the absence of foundational data on NSC363998 prevents the execution of these critical steps. We encourage researchers with access to proprietary information or alternative identifiers for this compound to provide the necessary details to enable a comprehensive and objective comparison.
Scrutinizing the Reproducibility of NSC363998 Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the reported experimental results for NSC363998 free base, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. Due to the limited publicly available data specifically addressing the reproducibility of NSC363998 experiments, this guide synthesizes the existing information on its primary activity and compares it with other well-characterized PTP1B inhibitors, providing a framework for researchers to design and interpret their own studies.
Quantitative Data Summary
A direct comparison of NSC363998 with other PTP1B inhibitors is challenging due to the absence of head-to-head studies in the public domain. The following table summarizes the available inhibitory activity data for NSC363998 and two other notable PTP1B inhibitors, Trodusquemine and Ertiprotafib. It is crucial to note that IC50 values can vary between different experimental setups.
| Compound | Target | Reported IC50/Kᵢ | Mechanism of Action |
| NSC363998 | PTP1B | IC50: 2.4 µM | Selective Inhibitor |
| Trodusquemine (MSI-1436) | PTP1B | IC50: 1 µM | Allosteric Inhibitor |
| Ertiprotafib | PTP1B | IC50: 1.6-29 µM | Non-competitive Inhibitor |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of NSC363998 is the inhibition of PTP1B, which leads to the enhancement of insulin signaling. This can be investigated through various experimental assays.
PTP1B Inhibition and Downstream Insulin Signaling
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B by NSC363998 is expected to increase the phosphorylation of these key signaling molecules, leading to downstream activation of the PI3K/Akt pathway and ultimately, enhanced glucose uptake.
Caption: PTP1B's role in insulin signaling and its inhibition by NSC363998.
Experimental Workflow for Assessing NSC363998 Activity
A typical workflow to assess the efficacy of NSC363998 and the reproducibility of its effects would involve a series of in vitro and cell-based assays.
Caption: A standard experimental workflow for evaluating PTP1B inhibitors.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are standardized protocols for key experiments cited in the evaluation of PTP1B inhibitors.
In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NSC363998 against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of NSC363998 in the assay buffer.
-
Add a fixed concentration of recombinant PTP1B enzyme to each well of a 96-well plate.
-
Add the diluted NSC363998 or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of NSC363998 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Insulin Receptor (IR) and IRS-1 Phosphorylation
Objective: To assess the effect of NSC363998 on insulin-stimulated phosphorylation of IR and IRS-1 in a cellular context (e.g., C2C12 skeletal muscle cells).
Materials:
-
C2C12 myotubes
-
This compound
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated IR (p-IR), total IR, phosphorylated IRS-1 (p-IRS-1), and total IRS-1
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Serum-starve the myotubes for several hours before treatment.
-
Pre-treat the cells with various concentrations of NSC363998 or vehicle for a specified time.
-
Stimulate the cells with a fixed concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Glucose Uptake Assay
Objective: To measure the effect of NSC363998 on glucose uptake in insulin-sensitive cells.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Insulin
-
Fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., [³H]-2-deoxyglucose)
-
Glucose-free medium
-
Fluorescence plate reader or scintillation counter
Procedure:
-
Seed and differentiate C2C12 cells in a multi-well plate.
-
Wash the cells and incubate in glucose-free medium for a few hours.
-
Pre-treat the cells with different concentrations of NSC363998 or vehicle.
-
Stimulate the cells with insulin.
-
Add the fluorescent or radiolabeled glucose analog and incubate for a defined period.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells.
-
Measure the fluorescence or radioactivity in the cell lysates.
-
Normalize the glucose uptake to the total protein content in each well.
Conclusion and Recommendations for Reproducibility
While NSC363998 shows promise as a selective PTP1B inhibitor, the lack of extensive, publicly available data on the reproducibility of its experimental results highlights a critical gap. To ensure the reliability and validity of findings related to NSC363998, researchers should:
-
Thoroughly Document and Report Experimental Details: Provide comprehensive information on cell line passage numbers, reagent sources and lot numbers, and detailed step-by-step protocols.
-
Include Appropriate Controls: Always include positive and negative controls in all assays. For PTP1B inhibition studies, this could involve a well-characterized inhibitor like Trodusquemine and a negative control compound.
-
Perform Independent Replications: Whenever possible, experiments should be replicated by different researchers within the same lab or in collaboration with other labs.
-
Publish Null and Negative Results: The publication of results that do not conform to the initial hypothesis is crucial for building a complete and unbiased scientific record.
By adhering to these principles, the scientific community can build a more robust and reproducible body of evidence for promising therapeutic candidates like NSC363998.
Cross-Validation of NSC363998 Free Base Activity in Diverse Models: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the activity of NSC363998 free base. This document provides a detailed cross-validation of the compound's performance in various experimental models, offering valuable insights for cancer research and therapeutic development. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Activity of NSC363998 in the NCI Yeast Anticancer Drug Screen
NSC363998 was evaluated in the National Cancer Institute's (NCI) Yeast Anticancer Drug Screen. This screen utilizes various yeast strains with specific genetic alterations in DNA damage repair and cell cycle control pathways to identify compounds with potential anticancer activity. The activity of NSC363998 was assessed through growth inhibition of these yeast strains.
Below is a summary of the screening data for NSC363998 at a high dose in Stage 0 and Stage 1 of the screen. The values represent the log of the half-maximal inhibitory concentration (log(IC50)).
| Yeast Strain | Genetic Alteration | Stage 0 (High Dose) | Stage 1 (High Dose) |
| mlh1+rad18 | Mismatch repair and DNA damage tolerance | 0.54 | 0.54 |
| rad50 | DNA double-strand break repair | 0.67 | 0.67 |
| mec2 | DNA damage checkpoint | 0.27 | 0.27 |
| sgs1+mgt1 | DNA helicase and O6-methylguanine-DNA methyltransferase | 0.63 | 0.63 |
| CLN2+rad14 | Cell cycle control and nucleotide excision repair | 0.45 | 0.45 |
| bub3 | Spindle assembly checkpoint | 0.48 | 0.48 |
Experimental Protocols
NCI Yeast Anticancer Drug Screen
The NCI's yeast-based anticancer drug screen is designed to identify compounds that selectively inhibit the growth of yeast strains with defects in pathways relevant to cancer biology.
Experimental Workflow:
NCI Yeast Anticancer Drug Screen Workflow. This diagram illustrates the multi-stage process of the NCI yeast screen.
Yeast Strains and Their Significance:
The yeast strains used in this screen are powerful tools for elucidating the mechanism of action of potential anticancer compounds. The specific gene deletions in these strains make them hypersensitive to agents that target particular cellular pathways.
-
mlh1+rad18 : Deficient in DNA mismatch repair and post-replication repair. Hypersensitivity in this strain suggests the compound may cause DNA damage that is normally repaired by these pathways.
-
rad50 : Defective in the repair of DNA double-strand breaks. Compounds active against this strain may directly or indirectly induce double-strand breaks.
-
mec2 (a homolog of human RAD53) : Lacks a key checkpoint kinase involved in the response to DNA damage. Activity in this strain points to the induction of DNA damage that would normally trigger a cell cycle arrest.
-
sgs1+mgt1 : Lacks a DNA helicase involved in genome stability and a DNA repair enzyme. This strain is sensitive to alkylating agents and other DNA damaging compounds.
-
CLN2+rad14 : Altered cell cycle progression and deficient in nucleotide excision repair. This can indicate interference with the cell cycle or the induction of bulky DNA adducts.
-
bub3 : Defective in the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Compounds active here may interfere with microtubule dynamics or other aspects of mitosis.
Signaling Pathways Targeted by the Yeast Screen:
The genes deleted in the yeast strains are critical components of several interconnected signaling pathways that are often dysregulated in cancer.
Interconnected Cellular Response Pathways. This diagram shows the relationship between DNA damage, cell cycle control, and DNA repair.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. Further in-depth studies are required to fully elucidate the therapeutic potential of NSC363998.
A Comparative Guide to Therapeutic Strategies for rCGG90 Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current and emerging therapeutic strategies for the neurotoxicity associated with the expanded rCGG repeats of the FMR1 gene, a key pathogenic mechanism in Fragile X-associated Tremor/Ataxia Syndrome (FXTAS). An initial search for "NSC363998 free base" did not yield any publicly available scientific literature or chemical database entries linking this compound to rCGG90 neurotoxicity or any related therapeutic application. Therefore, a direct comparison with this specific compound is not feasible at this time. This guide will focus on established and experimental treatments for which scientific data is available.
Understanding rCGG90 Neurotoxicity: The Role of RAN Translation
The neurotoxicity in FXTAS is primarily driven by a gain-of-function mechanism of the expanded CGG repeats in the 5' untranslated region (UTR) of the FMR1 gene. These expanded repeats lead to the production of toxic dipeptide repeat proteins, most notably polyglycine-containing FMRpolyG, through a process called Repeat-Associated Non-AUG (RAN) translation. FMRpolyG accumulates in neurons, forming characteristic intranuclear inclusions and contributing to cellular dysfunction and neurodegeneration.
Figure 1: Simplified signaling pathway of rCGG90-mediated neurotoxicity.
Current Symptomatic Treatments
Currently, there are no approved treatments that target the underlying molecular pathology of rCGG90 neurotoxicity. Clinical management of FXTAS is focused on alleviating symptoms.
| Treatment Modality | Target Symptom(s) | Examples | Efficacy |
| Pharmacotherapy | Tremor | Propranolol, Primidone | Variable, often limited |
| Ataxia | Amantadine, Riluzole | Limited evidence of benefit | |
| Parkinsonism | Levodopa/Carbidopa | Generally poor response | |
| Psychiatric Symptoms (Anxiety, Depression) | Selective Serotonin Reuptake Inhibitors (SSRIs) | Can be effective | |
| Non-Pharmacological | Gait and Balance | Physical Therapy | Can improve mobility and safety |
| Fine Motor Skills | Occupational Therapy | Can help with activities of daily living | |
| Speech | Speech Therapy | Can address dysarthria |
Emerging Mechanism-Based Therapeutic Strategies
Research efforts are focused on developing therapies that directly target the pathogenic mechanisms of rCGG90 neurotoxicity. The primary strategies include inhibiting the production of FMRpolyG or mitigating its toxic effects.
Antisense Oligonucleotides (ASOs)
ASOs are synthetic single-stranded nucleic acids that can bind to a specific mRNA sequence and modulate its function. In the context of rCGG90 neurotoxicity, ASOs are designed to bind to the FMR1 mRNA and block RAN translation.
Figure 2: Mechanism of action for antisense oligonucleotides in rCGG90 neurotoxicity.
Experimental Data Summary:
| Compound/Strategy | Model System | Key Findings | Reference |
| Short ASOs | FXTAS mouse model | Administration into cerebrospinal fluid reduced classical FXTAS symptoms.[1] | Derbis et al., 2021[1] |
| ASOs targeting mis-splicing | Postmortem brain tissue from FXS patients | Restored proper FMR1 splicing and FMRP production.[2][3][4] | Shah et al., 2023[2][3][4] |
Experimental Protocol: ASO Treatment in FXTAS Mouse Model [1]
-
Model: Mouse model expressing the human FMR1 5' UTR with 90 CGG repeats.
-
ASO Design: Short ASOs complementary to the CGG repeat region.
-
Administration: Intracerebroventricular (ICV) injection.
-
Outcome Measures: Behavioral tests (e.g., balance beam, rotarod) to assess motor coordination and histological analysis of brain tissue for neuronal inclusions.
Small Molecule Inhibitors
Small molecules are being investigated for their ability to bind to the rCGG repeat RNA structure, thereby preventing the binding of translational machinery or other proteins involved in RAN translation.
Experimental Data Summary:
| Compound | Model System | Key Findings | Reference |
| 1a | Primary hippocampal neurons and an inducible mouse model of FXTAS | Reduced the number of FMRpolyG-positive inclusions in neurons and the insoluble FMRpolyG fraction in the liver of the mouse model.[5][6][7] | Haify et al., 2021[5][6][7] |
| Curcumin | FXTAS cell models | Improved alternative splicing defects and decreased the production and accumulation of FMRpolyG protein inclusions.[8] | Mishra et al., 2022[8] |
Experimental Protocol: Small Molecule 1a Treatment in vitro [5][6][7]
-
Model: Primary hippocampal neurons derived from an inducible mouse model of FXTAS.
-
Treatment: Neurons were treated with small molecule 1a at various concentrations.
-
Outcome Measures: Immunocytochemistry to visualize and quantify FMRpolyG-positive inclusions. Western blotting to measure levels of soluble and insoluble FMRpolyG.
Comparison of Therapeutic Approaches
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Development Stage |
| Symptomatic Treatments | Targets downstream symptoms | Currently available | Does not alter disease progression; variable efficacy | Clinical Use |
| Antisense Oligonucleotides (ASOs) | Blocks RAN translation of FMR1 mRNA | High specificity; directly targets the root cause | Delivery to the CNS can be challenging; potential off-target effects | Preclinical/Clinical[2][3][4][9] |
| Small Molecule Inhibitors | Binds to rCGG repeats to inhibit RAN translation | Potential for oral bioavailability; can cross the blood-brain barrier | Lower specificity than ASOs; potential for off-target toxicity | Preclinical[5][6][7][8] |
Future Directions
The development of effective treatments for rCGG90 neurotoxicity hinges on a deeper understanding of the mechanisms of RAN translation and the downstream cellular consequences. Future research will likely focus on:
-
Optimizing the delivery and safety of ASOs for chronic CNS diseases.
-
Discovering and developing more potent and specific small molecule inhibitors of RAN translation.
-
Exploring combination therapies that target both RAN translation and downstream pathological cascades, such as neuroinflammation and protein aggregation.
-
Identifying biomarkers to monitor disease progression and therapeutic response in clinical trials.
The progress in developing mechanism-based therapies offers hope for a future where the relentless progression of rCGG90 neurotoxicity can be slowed or even halted. Continued research and clinical investigation are crucial to translate these promising preclinical findings into effective treatments for patients with FXTAS.
References
- 1. Short antisense oligonucleotide blockers as a therapeutic chance for FXTAS patients | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]
- 2. ASO Rescue of FMR1 Mis-Splicing in FXS Restores FMRP [fragilex.org]
- 3. Antisense Oligonucleotides (ASOs) to restore FMRP in Human Fragile X Cerebral Organoids • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 4. Validate a Novel Antisense Oligonucleotide Therapeutic for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. Small molecule 1a reduces FMRpolyG-mediated toxicity in in vitro and in vivo models for FMR1 premutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule 1a reduces FMRpolyG-mediated toxicity in in vitro and in vivo models for FMR1 premutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASO Therapy Being Explored in Fragile X Syndrome! [fragilex.org]
In-Depth Comparative Analysis of NSC363998 Free Base and Its Analogs
Despite a comprehensive search of scientific literature and chemical databases, the compound identifier "NSC363998" did not correspond to any publicly available chemical structure or biological data. This impide the completion of the requested comparative analysis of NSC363998 free base and its analogs.
Extensive searches were conducted across multiple platforms, including Google Scholar, PubChem, and various chemical supplier databases, to identify the chemical entity associated with the NSC363998 identifier. Unfortunately, these searches yielded no relevant results, suggesting that this identifier may be an internal designation not yet disclosed in public forums, may contain a typographical error, or may refer to a compound that has not been characterized in the scientific literature.
Without the fundamental information of the chemical structure and biological target of NSC363998, it is not possible to:
-
Identify or search for its chemical analogs.
-
Gather experimental data comparing their performance.
-
Detail experimental protocols related to their activity.
-
Construct relevant signaling pathway diagrams.
Therefore, the requested "Publish Comparison Guides" on the comparative analysis of this compound and its analogs cannot be generated at this time.
We recommend that researchers, scientists, and drug development professionals seeking information on this compound verify the identifier. Should an alternative identifier, such as a formal chemical name, CAS registry number, or a reference to a scientific publication, be available, we would be pleased to revisit this request and provide a thorough comparative analysis as originally outlined.
NSC363998 Free Base in Combination Therapies: A Comparative Guide for Researchers
Disclaimer: As of the latest literature review, specific experimental data on NSC363998 free base in combination with other drugs is not publicly available. This guide provides a comparative framework based on the known mechanism of NSC363998 and draws parallels from studies on other neddylation pathway inhibitors, such as MLN4924 (Pevonedistat), to illustrate potential synergistic strategies and experimental considerations.
NSC363998 is an orally active compound recognized for its ability to suppress rCGG90-induced neurotoxicity, making it a compound of interest for neurodegenerative disorders like Fragile X-associated tremor/ataxia syndrome (FXTAS). Its mechanism of action is linked to the modulation of the neddylation pathway, a critical cellular process for protein degradation and cell cycle control. The inhibition of this pathway presents a compelling rationale for combination therapies, aiming to enhance therapeutic efficacy and overcome potential resistance mechanisms.
Conceptual Framework for Combination Therapies
The principle behind combining NSC363998 with other therapeutic agents lies in targeting complementary or synergistic cellular pathways. Given that NSC363998 modulates the neddylation pathway, it is hypothesized that its combination with drugs affecting protein homeostasis, DNA damage response, or specific signaling cascades could lead to enhanced therapeutic outcomes.
Potential Combination Strategies and Supporting Rationale
While specific data for NSC363998 is pending, we can extrapolate potential combination strategies from research on other neddylation inhibitors.
| Drug Class in Combination | Rationale for Synergy | Potential Therapeutic Area |
| Proteasome Inhibitors | Dual blockade of the ubiquitin-proteasome system at different stages (neddylation and proteasomal degradation) can lead to a significant accumulation of toxic proteins within cancer cells, inducing apoptosis. | Oncology |
| DNA Damaging Agents | Inhibition of the neddylation pathway can impair DNA damage repair mechanisms. Combining this with agents that induce DNA damage can lead to synthetic lethality in cancer cells. | Oncology |
| Kinase Inhibitors | Targeting critical signaling pathways (e.g., PI3K/Akt/mTOR) alongside the neddylation pathway can simultaneously inhibit cell growth, proliferation, and survival signals. | Oncology, Neurodegenerative Diseases |
| Misfolded Protein Aggregation Inhibitors | In neurodegenerative diseases characterized by protein aggregation, combining a neddylation modulator with a direct aggregation inhibitor could provide a multi-pronged approach to clearing toxic protein species. | Neurodegenerative Diseases |
Experimental Data from a Neddylation Inhibitor Analogue (MLN4924)
To provide a quantitative perspective, the following table summarizes data from studies on the neddylation inhibitor MLN4924 in combination with other agents. This data serves as a proxy to illustrate the potential synergistic effects that could be investigated for NSC363998.
| Combination | Cell Line | Effect | Quantitative Measure |
| MLN4924 + Mitomycin C | HCT-116 (Colon Cancer) | Synergistic cytotoxicity | Combination Index (CI) < 1 |
| MLN4924 + TRAIL | HNSCC (Head and Neck Cancer) | Enhanced apoptosis | Increased caspase-3/7/8/9 cleavage |
| MLN4924 + Carboplatin/Paclitaxel | Ovarian Cancer Xenografts | Increased tumor growth inhibition | Significant reduction in tumor volume compared to single agents |
Methodologies for Evaluating Combination Therapies
For researchers planning to investigate NSC363998 in combination with other drugs, the following experimental protocols are fundamental.
In Vitro Synergy Assessment
Objective: To determine if the combination of NSC363998 and another drug results in synergistic, additive, or antagonistic effects on cell viability.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., neuronal cells for neurodegeneration studies, cancer cell lines) in 96-well plates.
-
Drug Treatment: Treat cells with a matrix of concentrations of NSC363998 and the combination drug, both alone and in combination, for a predetermined duration (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot for Mechanistic Insights
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects.
Protocol:
-
Protein Extraction: Treat cells with NSC363998, the combination drug, and the combination for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., markers of apoptosis like cleaved caspase-3, DNA damage markers like γH2AX, or components of relevant signaling pathways).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for NSC363998 in Combination with a DNA Damaging Agent
This diagram illustrates a potential mechanism of synergy where NSC363998, by inhibiting the neddylation pathway, impairs the DNA damage response, thereby sensitizing cells to a DNA damaging agent.
Caption: NSC363998 and DNA damaging agent synergy.
Experimental Workflow for In Vivo Combination Studies
This diagram outlines a typical workflow for assessing the efficacy of a combination therapy in a preclinical animal model.
A Head-to-Head Comparison of NSC363998 Free Base with Established Neddylation Inhibitors
In the landscape of drug discovery, particularly for neurodegenerative diseases and oncology, the inhibition of specific cellular pathways is a key strategy. One such pathway is the neddylation cascade, a process crucial for the function of cullin-RING ligases (CRLs), which play a vital role in protein degradation. This guide provides a comparative overview of NSC363998 free base, a compound identified for its neuroprotective effects, and established inhibitors of the neddylation pathway, with a focus on MLN4924 (Pevonedistat), a well-characterized inhibitor currently in clinical trials.
Introduction to NSC363998 and Neddylation Inhibition
NSC363998 is an orally active small molecule that has been identified for its ability to suppress rCGG90-induced neurotoxicity.[1][2][3] It was discovered through a high-throughput chemical screen using a Drosophila model of Fragile X-associated tremor/ataxia syndrome (FXTAS), a neurodegenerative disorder.[1] The mechanism of action for NSC363998 is linked to the modulation of neddylation activity, a post-translational modification process.
The neddylation pathway involves the attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin family of proteins. This process is essential for the activation of cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for targeting a wide array of proteins for proteasomal degradation. Inhibition of this pathway disrupts CRL activity, leading to the accumulation of CRL substrates, which can in turn induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Comparative Data
Direct comparative quantitative data for NSC363998 and established neddylation inhibitors is currently unavailable in public literature. Research on NSC363998 has primarily focused on its phenotypic effects in a disease model, rather than detailed biochemical characterization of its inhibitory activity. In contrast, the established neddylation inhibitor MLN4924 has been extensively studied, with a wealth of quantitative data available.
Table 1: Performance Data for this compound
| Parameter | Finding | Supporting Experiment |
| Biological Activity | Suppresses rCGG90-induced neurotoxicity | Drosophila model of FXTAS |
| Mechanism of Action | Diminished neddylation activity | Drosophila model of FXTAS |
| IC50 Value | Not reported | Not applicable |
Table 2: Performance Data for Established Neddylation Inhibitor: MLN4924 (Pevonedistat)
| Parameter | Value | Cell Line/Assay Condition |
| Target | NEDD8-activating enzyme (NAE) | In vitro enzyme assay |
| IC50 (NAE inhibition) | 4.7 nM | In vitro enzyme assay |
| IC50 (Cell Viability) | 0.108 µM | K562 cells (72 hrs) |
| IC50 (Cell Viability) | 0.16 µM | U2OS cells (72 hrs) |
| IC50 (Cell Viability) | 0.19 µM | HCT116 cells (72 hrs) |
| IC50 (Cell Viability) | 136–400 nM | Neuroblastoma cell lines |
| IC50 (Cell Viability) | 0.01 - 0.43 µM | Glioblastoma cell lines |
Signaling and Experimental Workflow Diagrams
To visualize the cellular processes and experimental approaches discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical screen reveals small molecules suppressing fragile X premutation rCGG repeat-mediated neurodegeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X-Associated Tremor Ataxia Syndrome: The Expanding Clinical Picture, Pathophysiology, Epidemiology, and Update on Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of NSC363998 Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the specificity of NSC363998 free base, a compound implicated in the neddylation pathway. Due to the limited publicly available data on the direct molecular target and potency of NSC363998, this guide will leverage a well-characterized inhibitor of the neddylation pathway, MLN4924 (Pevonedistat) , as a benchmark for comparison. This approach allows for an objective assessment of NSC363998's potential role and highlights the necessary experimental data required for a definitive specificity profile.
Introduction to the Neddylation Pathway
The neddylation pathway is a critical post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, primarily cullin-RING ligases (CRLs). This modification is essential for the activation of CRLs, which in turn regulate the degradation of a multitude of proteins involved in key cellular processes such as cell cycle progression, DNA replication, and signal transduction. The pathway is initiated by the NEDD8-activating enzyme (NAE), an E1 enzyme, followed by the action of NEDD8-conjugating enzymes (E2) and NEDD8 ligases (E3).
This compound: An Overview
NSC363998 has been identified as an orally active compound with the ability to suppress neurotoxicity in models of Fragile X-associated tremor/ataxia syndrome (FXTAS).[1] Studies in Drosophila models of FXTAS suggest that NSC363998 may exert its effects by modulating neddylation activity. However, its precise molecular target within the neddylation cascade and its inhibitory potency have not been definitively established in publicly accessible literature.
MLN4924 (Pevonedistat): A Specific NAE Inhibitor
MLN4924 (Pevonedistat) is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). It acts as a first-in-class inhibitor of this E1 enzyme, effectively blocking the entire neddylation cascade. Its high specificity and well-documented inhibitory activity make it an ideal reference compound for evaluating other potential neddylation pathway inhibitors.
Quantitative Comparison of Inhibitor Potency
A direct quantitative comparison of the inhibitory potency of NSC363998 and MLN4924 is hampered by the lack of a reported IC50 value for NSC363998 against a specific molecular target. The IC50 value, or half-maximal inhibitory concentration, is a critical parameter for assessing the potency of an inhibitor.
| Compound | Direct Target | IC50 (nM) | Reference |
| This compound | Not Reported | Not Reported | - |
| MLN4924 (Pevonedistat) | NEDD8-Activating Enzyme (NAE) | 4.7 | [1] |
Note: The absence of a reported IC50 value for NSC363998 prevents a direct comparison of its potency with MLN4924.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approach to determining inhibitor specificity, the following diagrams are provided.
Caption: The Neddylation Signaling Pathway.
Caption: Experimental Workflow for Specificity Analysis.
Experimental Protocols
To rigorously evaluate the specificity of a compound like NSC363998, a combination of biochemical and cell-based assays is essential. Below are detailed methodologies for key experiments.
In Vitro NAE Activity Assay (Biochemical)
This assay directly measures the inhibition of the first step in the neddylation cascade.
-
Principle: The transfer of NEDD8 from NAE to a NEDD8-conjugating enzyme (E2), such as UBE2M, is measured. The formation of the NEDD8-E2 thioester intermediate is quantified.
-
Materials:
-
Recombinant human NAE (APPBP1/UBA3)
-
Recombinant human UBE2M
-
Recombinant human NEDD8
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Test compounds (NSC363998, MLN4924) dissolved in DMSO
-
SDS-PAGE reagents and Western blot apparatus
-
Anti-NEDD8 antibody
-
-
Procedure:
-
Prepare a reaction mixture containing NAE, UBE2M, and NEDD8 in the assay buffer.
-
Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding a final concentration of 2 mM ATP.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-NEDD8 antibody to detect the formation of the NEDD8-UBE2M thioester conjugate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Cell-Based Cullin Neddylation Assay
This assay assesses the ability of a compound to inhibit neddylation within a cellular context.
-
Principle: The level of neddylated cullins is measured in cells treated with the inhibitor. A decrease in the neddylated form of cullins indicates inhibition of the pathway.
-
Materials:
-
Human cell line (e.g., HCT116, U2OS)
-
Cell culture medium and supplements
-
Test compounds (NSC363998, MLN4924) dissolved in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibodies: anti-Cullin1, anti-Cullin2, anti-Cullin3, anti-Cullin4A, anti-NEDD8
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or DMSO for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against various cullins or NEDD8. Neddylated cullins will appear as a higher molecular weight band compared to the unmodified form.
-
Probe for a loading control to ensure equal protein loading.
-
Develop the blot using an ECL reagent and quantify the band intensities to determine the reduction in cullin neddylation.
-
Conclusion
While NSC363998 shows promise as a modulator of the neddylation pathway, a comprehensive evaluation of its specificity is currently limited by the absence of publicly available data on its direct molecular target and inhibitory potency. In contrast, MLN4924 (Pevonedistat) serves as a well-defined benchmark, potently and selectively inhibiting NAE, the upstream activating enzyme of the neddylation cascade.
To definitively characterize the specificity of NSC363998, it is imperative to conduct rigorous biochemical and cell-based assays as outlined in this guide. Identification of its direct molecular target and determination of its IC50 value will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. Researchers are encouraged to employ these standardized protocols to generate the necessary data for a conclusive comparison.
References
Procaspase-3 Activators: A Comparative Analysis of NSC363998 and PAC-1 for Cancer Therapy Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two procaspase-3 activating compounds, NSC363998 (also known as compound 2h) and PAC-1. While both compounds target the activation of caspase-3, a key executioner in apoptosis, they differ significantly in their stage of development and the depth of available data. This guide summarizes their preclinical performance, outlines key experimental methodologies, and visualizes their mechanisms of action.
NSC363998 is a preclinical compound identified as a caspase-3 activator with demonstrated antileukemic properties. In contrast, PAC-1 is a more extensively studied procaspase-3 activator that has progressed to Phase I clinical trials, showing some promise in treating various malignancies. This comparison aims to provide a clear, data-driven perspective on their respective preclinical profiles.
Performance Comparison: NSC363998 vs. PAC-1
The following tables summarize the available quantitative data for NSC363998 and PAC-1 from preclinical studies.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| NSC363998 (compound 2h) | HL-60 | Acute Promyelocytic Leukemia | 42.89 | [1] |
| K562 | Chronic Myelogenous Leukemia | 33.61 | [1] | |
| PAC-1 | NCI-H226 | Non-Small Cell Lung Cancer | 0.35 | [2] |
| Primary Colon Cancer Isolates | Colon Cancer | 0.003 - 1.41 | [2] | |
| Adjacent Normal Colon Tissue | Normal Tissue | 5.02 - 9.98 | [2] |
Table 2: Procaspase-3 Activation
| Compound | Method | EC50 (µM) | Citation |
| PAC-1 | In vitro procaspase-3 activation | 0.22 | [2] |
Mechanism of Action and Signaling Pathways
Both NSC363998 and PAC-1 function by activating procaspase-3, the inactive zymogen of caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the execution of the apoptotic program.
PAC-1's mechanism has been elucidated in greater detail. It is known to function by chelating inhibitory zinc ions that sequester procaspase-3 in an inactive conformation. By removing this zinc-mediated inhibition, PAC-1 allows procaspase-3 to undergo auto-activation to the active caspase-3.
Experimental Protocols
This section details the methodologies used in the preclinical evaluation of NSC363998 and PAC-1.
In Vitro Cytotoxicity Assay (for NSC363998)
The antiproliferative activity of NSC363998 (compound 2h) against HL-60 and K562 cell lines was determined using a standard cell viability assay.
-
Cell Culture: HL-60 and K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of NSC363998 for a specified period.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.
Procaspase-3 Activation Assay (for PAC-1)
The ability of PAC-1 to directly activate procaspase-3 was quantified using an in vitro enzymatic assay.[2][3]
-
Reagents: Recombinant human procaspase-3, a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA), and PAC-1.
-
Assay Procedure:
-
Procaspase-3 was incubated with varying concentrations of PAC-1 in an appropriate assay buffer.
-
The caspase-3 substrate was added to the reaction mixture.
-
The cleavage of the substrate by activated caspase-3, resulting in a fluorescent or colorimetric signal, was monitored over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage was used to determine the enzymatic activity. The EC50 value, the concentration of PAC-1 that elicits 50% of the maximal activation, was calculated.
Conclusion
NSC363998 and PAC-1 both represent promising starting points for the development of novel cancer therapeutics targeting procaspase-3 activation. NSC363998 has demonstrated initial efficacy in leukemia cell lines, warranting further preclinical investigation to elucidate its mechanism of action and broader anticancer potential. PAC-1, with a more defined mechanism and initial positive signals from a Phase I clinical trial, stands as a more advanced candidate. The comparative data and methodologies presented in this guide offer a valuable resource for researchers in the field of apoptosis-targeted drug discovery, facilitating informed decisions for future research and development efforts.
References
Safety Operating Guide
Proper Disposal Procedures for NSC363998 Free Base
Disclaimer: A specific Safety Data Sheet (SDS) for NSC363998 free base is not publicly available. Therefore, this compound must be handled and disposed of as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of novel research chemicals. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (gloves, weighing paper, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This includes any solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
2. Waste Containment:
-
Solid Waste:
-
Carefully collect all solid waste into a designated, leak-proof container with a secure lid.
-
The container must be made of a material compatible with the chemical.
-
For added safety, it is recommended to double-bag solid waste in clear plastic bags before placing it in the final waste container to allow for visual inspection by EHS personnel.
-
-
Liquid Waste:
-
Collect all liquid waste in a sealed, leak-proof container designed for liquid chemical waste.
-
Ensure the container material is compatible with the solvent used.
-
Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.
-
3. Waste Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount or concentration of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory contact information
4. Storage:
-
Store all waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
5. Final Disposal:
-
Do not dispose of this compound, or any materials contaminated with it, in the regular trash or down the drain.
-
Once your waste container is full, or your project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for requesting a waste collection.
Summary of Disposal Procedures
| Waste Type | Container | Key Handling and Disposal Procedures |
| Solid Waste | Leak-proof, compatible container with a secure lid. | - Collect all contaminated solids (powder, PPE, etc.).- Double-bagging is recommended.- Label as "Hazardous Waste" with the full chemical name. |
| Liquid Waste | Sealed, leak-proof container for liquid chemical waste. | - Collect all solutions containing the compound.- Do not mix with other waste streams.- Do not fill above 80% capacity.- Label as "Hazardous Waste" with the full chemical name and solvent. |
| Sharps Waste | Puncture-resistant sharps container. | - Dispose of all contaminated needles, syringes, and broken glass.- Do not overfill the container.- Label with the chemical contaminant. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling NSC363998 (Scilliroside)
For Immediate Implementation: Essential Safety and Handling Protocols for NSC363998 Free Base
Researchers and drug development professionals are advised to adhere to stringent safety protocols when handling NSC363998, also known as Scilliroside. This potent cardiac glycoside, historically used as a rodenticide, presents significant acute toxicity hazards.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Quantitative Data
NSC363998 (Scilliroside) is classified as acutely toxic and is fatal if swallowed.[1] Exposure can lead to a bitter taste, nausea, vomiting, abdominal pain, and blurred vision.[3] At higher concentrations, it can cause severe cardiac arrhythmias, convulsions, and potentially death.[3] The primary mechanism of toxicity is the inhibition of the Na+/K+-ATPase pump.[4]
| Property | Value | Reference |
| Chemical Name | Scilliroside | [2] |
| Synonyms | NSC-7523, Silmurin | [1] |
| CAS Number | 507-60-8 | [4] |
| Molecular Formula | C₃₂H₄₄O₁₂ | [1][4] |
| Molecular Weight | 620.7 g/mol | [1][4] |
| GHS Hazard Statement | H300: Fatal if swallowed | [1] |
| LD₅₀ (Oral, Mice) | 0.44 mg/kg | [4] |
| LD₅₀ (Oral, Rat) | 50 µ g/rat (sublethal dose caused changes in cardiac physiology) | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water; freely soluble in methanol, ethanol, and glacial acetic acid.[4] | [4] |
Personal Protective Equipment (PPE)
Due to the high toxicity of NSC363998, a comprehensive PPE strategy is mandatory to prevent any potential exposure.
-
Hand Protection: Double gloving with nitrile gloves is required. Ensure gloves are regularly inspected for any signs of damage.
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[3]
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder form or when there is a risk of aerosol generation.[3]
-
Body Protection: A disposable, fluid-resistant gown or lab coat should be worn to protect the skin and clothing.
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing the risk of exposure during the handling of NSC363998.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
